Technical Documentation Center

4-Phenylthiophene-2-carbonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Phenylthiophene-2-carbonyl chloride
  • CAS: 683274-48-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Phenylthiophene-2-carbonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Phenylthiophene Scaffolds in Medicinal Chemistry The thiophene ring is a cornerstone in medicinal chemistry, recognized as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Phenylthiophene Scaffolds in Medicinal Chemistry

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a valuable component in the design of novel therapeutics. The introduction of a phenyl substituent onto the thiophene ring, as seen in 4-Phenylthiophene-2-carbonyl chloride, creates a versatile building block with significant potential for generating libraries of compounds for drug screening. This guide provides an in-depth look at the synthesis, chemical behavior, and potential applications of 4-Phenylthiophene-2-carbonyl chloride, a key intermediate for the development of novel therapeutic agents. While specific data for this compound is emerging, this document consolidates established principles and data from closely related analogues to provide a comprehensive technical overview.

Molecular Structure and Identification

  • IUPAC Name: 4-Phenylthiophene-2-carbonyl chloride

  • CAS Number: 683274-48-8 (Note: This CAS number is listed by some suppliers but awaits broader verification in major chemical databases).[2]

  • Molecular Formula: C₁₁H₇ClOS

  • Molecular Weight: 222.69 g/mol

PropertyPredicted Value
Molecular FormulaC₁₁H₇ClOS
Molecular Weight222.69 g/mol
XLogP33.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1

Synthesis of 4-Phenylthiophene-2-carbonyl chloride: A Methodological Overview

The primary route to 4-Phenylthiophene-2-carbonyl chloride involves the conversion of its corresponding carboxylic acid, 4-Phenylthiophene-2-carboxylic acid (CAS: 21676-88-0). This transformation is a standard procedure in organic synthesis, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common reagents.

Experimental Protocol: Synthesis from 4-Phenylthiophene-2-carboxylic acid

This protocol is based on well-established methods for the synthesis of thiophene-2-carbonyl chlorides.[3][4]

Objective: To synthesize 4-Phenylthiophene-2-carbonyl chloride from 4-Phenylthiophene-2-carboxylic acid.

Materials:

  • 4-Phenylthiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)

  • Glassware (round-bottom flask, condenser, dropping funnel)

Procedure using Thionyl Chloride:

  • To a stirred solution of 4-Phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-Phenylthiophene-2-carbonyl chloride is often used in the next step without further purification.

Procedure using Oxalyl Chloride:

  • Dissolve 4-Phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Gas evolution (CO, CO₂, and HCl) will be observed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to afford the crude acyl chloride.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Acyl chlorides are highly reactive and moisture-sensitive. Performing the reaction under an inert atmosphere prevents hydrolysis of the starting material and product back to the carboxylic acid.

  • Excess Reagent: Using an excess of thionyl chloride or oxalyl chloride ensures the complete conversion of the carboxylic acid. The byproducts of these reactions are gaseous (SO₂, HCl, CO, CO₂), which are easily removed from the reaction mixture.

  • Solvent Choice: Toluene is often used with thionyl chloride due to its higher boiling point, which facilitates the reaction. DCM is a common choice for oxalyl chloride reactions as it is inert and easily removed.

  • Catalytic DMF: In the oxalyl chloride method, DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating species.

SynthesisWorkflow

Chemical Reactivity and Mechanistic Insights

As an acyl chloride, the reactivity of 4-Phenylthiophene-2-carbonyl chloride is dominated by nucleophilic acyl substitution . The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.

Nucleophilic Acyl Substitution

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.

NucleophilicAcylSubstitution

This reactivity allows for the synthesis of a wide range of derivatives, including:

  • Amides: Reaction with primary or secondary amines. Thiophene carboxamides are of particular interest due to their demonstrated biological activities, including anticancer and antiviral properties.[1][5]

  • Esters: Reaction with alcohols.

  • Ketones: Friedel-Crafts acylation of aromatic compounds.

Applications in Drug Discovery and Materials Science

The 4-phenylthiophene-2-carbonyl moiety is a valuable scaffold in the development of new bioactive molecules and functional materials.

Medicinal Chemistry

The thiophene nucleus is a key component in numerous pharmaceuticals. The ability to readily convert 4-Phenylthiophene-2-carbonyl chloride into a diverse array of amides and esters makes it an ideal starting point for generating compound libraries for high-throughput screening.

  • Anticancer Agents: Thiophene carboxamide derivatives have been investigated as potential anticancer agents, with some exhibiting potent activity against various cancer cell lines.[1][5] The phenyl substituent at the 4-position can be further functionalized to explore structure-activity relationships and optimize potency and selectivity.

  • Antiviral and Antimicrobial Agents: The thiophene scaffold is present in several antiviral and antimicrobial drugs. Derivatives of 4-Phenylthiophene-2-carbonyl chloride could be explored for their potential to inhibit viral replication or bacterial growth.[6]

Materials Science

Thiophene-based polymers are known for their conductive properties and are used in organic electronics. While the primary application of 4-Phenylthiophene-2-carbonyl chloride is in medicinal chemistry, its derivatives could also be investigated as monomers for the synthesis of novel conductive polymers with tailored electronic properties.

Spectroscopic Characterization (Predicted)

Spectroscopic TechniquePredicted Key Features
¹H NMR Aromatic protons on the phenyl and thiophene rings would appear in the range of 7.0-8.5 ppm. The specific coupling patterns would depend on the substitution.
¹³C NMR The carbonyl carbon would exhibit a characteristic signal in the downfield region, typically around 160-170 ppm. Aromatic carbons would appear between 120-140 ppm.
IR Spectroscopy A strong, sharp absorption band for the C=O stretch of the acyl chloride would be expected between 1750-1800 cm⁻¹.[8][9] The presence of aromatic C-H and C=C stretching bands would also be observed.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Safety and Handling

Acyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.

  • Hazards: Causes severe skin burns and eye damage. Reacts violently with water, releasing hydrogen chloride gas.

  • Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere. Keep away from water and sources of moisture.

Conclusion

4-Phenylthiophene-2-carbonyl chloride is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward preparation from the corresponding carboxylic acid and its predictable reactivity through nucleophilic acyl substitution provide access to a wide range of derivatives. The established biological importance of the thiophene carboxamide scaffold highlights the potential of this compound as a key intermediate in the development of novel therapeutics. Further research into the specific applications and biological activities of its derivatives is warranted and holds significant promise for advancing medicinal chemistry.

References

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022). Molecules. Available at: [Link]

  • Thiophene-3-carbonyl Chloride. (2021). Molbank. Available at: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as a building block for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Pharmaceuticals. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). International Journal of Molecular Sciences. Available at: [Link]

  • ¹H NMR spectrum (400 MHz, CDCl₃) of 2-phenylthiophene (3b). ResearchGate. Available at: [Link]

  • US Patent 5,245,063A - Preparation of carbonyl chlorides. Google Patents.
  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available at: [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022). Spectroscopy. Available at: [Link]

  • 14.2a IR Spectra of Carbonyl Compounds. (2018). YouTube. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2017). Research in Pharmaceutical Sciences. Available at: [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia. Available at: [Link]

  • 2-Phenylthiophene. PubChem. Available at: [Link]

  • 16.4: Spectroscopic Properties. (2021). Chemistry LibreTexts. Available at: [Link]

  • Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. The Royal Society of Chemistry. Available at: [Link]

  • 2-Thienyl-[4-(thiophene-2-carbonyl)phenyl]methanone - Optional[¹³C NMR]. SpectraBase. Available at: [Link]

Sources

Exploratory

4-Phenylthiophene-2-carbonyl chloride: An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylthiophene-2-carbonyl chloride, a key building block in synthetic and medicinal chemistry. We will delve into its chemical structure, properties, synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-Phenylthiophene-2-carbonyl chloride, a key building block in synthetic and medicinal chemistry. We will delve into its chemical structure, properties, synthesis, applications, and safety protocols, offering insights for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

4-Phenylthiophene-2-carbonyl chloride is a substituted aromatic compound featuring a thiophene ring. The presence of a phenyl group and a reactive carbonyl chloride functional group makes it a versatile intermediate in organic synthesis.

Molecular Details:

  • IUPAC Name: 4-phenylthiophene-2-carbonyl chloride

  • Molecular Formula: C₁₁H₇ClOS[1]

  • Molecular Weight: 222.69 g/mol [1]

Physicochemical Properties:

PropertyValue
Appearance Typically a solid, likely a crystalline powder, similar to related compounds like 4-Phenylthiophene-2-carboxaldehyde which is a light yellow to yellow solid.
Melting Point The melting point for the related 4-Phenylthiophene-2-carboxaldehyde is 67-71 °C. The melting point of the carbonyl chloride is expected to be in a similar range.
Boiling Point High boiling point, expected to be distilled under reduced pressure. For comparison, 2-Thiophenecarbonyl chloride has a boiling point of 105°C at 30 mmHg.[3]
Solubility Soluble in common aprotic organic solvents such as dichloromethane, tetrahydrofuran (THF), and toluene. It is reactive with protic solvents like water and alcohols.
Stability Moisture-sensitive due to the reactive acyl chloride group, which can hydrolyze to the corresponding carboxylic acid.[3] It should be stored under inert and dry conditions.

Synthesis and Purification

The synthesis of 4-Phenylthiophene-2-carbonyl chloride generally involves the preparation of the corresponding carboxylic acid followed by its conversion to the acyl chloride.

Synthetic Workflow Diagram:

Caption: General synthetic route for 4-Phenylthiophene-2-carbonyl chloride.

Detailed Experimental Protocols:

Part 1: Synthesis of 4-Phenylthiophene-2-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. This is often achieved through the regioselective metallation of the 4-phenylthiophene core, followed by carboxylation.

  • Causality behind Experimental Choices: The use of an organolithium reagent like n-butyllithium allows for the deprotonation of the most acidic proton on the thiophene ring, which is typically at the C2 position. This is followed by the introduction of carbon dioxide to form the carboxylate salt. An acidic workup then protonates the salt to yield the desired carboxylic acid. This method provides good regioselectivity and high yields. A similar approach is used for the synthesis of other substituted thiophenecarboxylic acids.[4]

Step-by-Step Methodology:

  • Dissolve 4-phenylthiophene in an anhydrous ether solvent like THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a stoichiometric amount of n-butyllithium solution.

  • Stir the reaction mixture at low temperature for a specified time to ensure complete lithiation.

  • Quench the reaction by adding an excess of solid carbon dioxide (dry ice) or by bubbling CO₂ gas through the solution.

  • Allow the reaction to warm to room temperature.

  • Perform an acidic workup with dilute aqueous acid (e.g., HCl).

  • Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • The crude carboxylic acid can be purified by recrystallization or chromatography.

Part 2: Conversion to 4-Phenylthiophene-2-carbonyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride.

  • Causality behind Experimental Choices: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used chlorinating agents. Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction with oxalyl chloride. This general method is widely applied for the synthesis of various acyl chlorides.[4]

Step-by-Step Methodology:

  • Combine the 4-phenylthiophene-2-carboxylic acid with an excess of thionyl chloride, often using it as the solvent.

  • Optionally, add a catalytic amount of DMF.

  • Gently heat the mixture to reflux and monitor the reaction until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation, often under reduced pressure.

  • The resulting crude 4-phenylthiophene-2-carbonyl chloride can be used directly or purified by vacuum distillation.

Applications in Drug Development and Research

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[5] The 4-phenylthiophene scaffold, in particular, has been explored for the development of novel therapeutic agents.

  • As a Scaffold for Biologically Active Molecules: The phenylthiophene core can be found in various pharmacologically active compounds. For instance, derivatives of 2-amino-4-phenylthiophene-3-carboxylate have shown antibacterial activity.[5] More recently, a 2-hydroxy-4-phenylthiophene-3-carbonitrile scaffold has been investigated for the development of PD-L1 antagonists, which are a class of cancer immunotherapy drugs.[6]

  • Role in the Synthesis of Novel Compounds: 4-Phenylthiophene-2-carbonyl chloride is a key intermediate that allows for the facile introduction of the 4-phenylthiophene-2-carbonyl moiety into various molecules. The reactive acyl chloride can readily undergo nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form a wide range of amides, esters, and ketones. This versatility makes it an invaluable tool for creating libraries of compounds for high-throughput screening in drug discovery programs. For example, it can be used to synthesize complex molecules like N-{4-[(thiophene-2-carbonyl)amino]phenyl}-1-benzofuran-2-carboxamide.[7]

Logical Relationship Diagram for Drug Discovery:

G A 4-Phenylthiophene-2-carbonyl chloride B Nucleophilic Acyl Substitution (with amines, alcohols, etc.) A->B C Library of Diverse 4-Phenylthiophene Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Hit Identification and Lead Optimization D->E F Potential Drug Candidate E->F

Caption: Role of 4-Phenylthiophene-2-carbonyl chloride in a drug discovery pipeline.

Safety and Handling

Acyl chlorides, including 4-Phenylthiophene-2-carbonyl chloride, are hazardous chemicals that require careful handling.

Hazard Information:

  • Corrosive: Causes severe skin burns and eye damage.[8][9][10]

  • Lachrymator: Can cause irritation and tearing of the eyes.

  • Moisture Sensitive: Reacts with water, often vigorously, to produce hydrochloric acid.[8]

Safe Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[8][9]

  • Inert Atmosphere: Due to its moisture sensitivity, it should be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon).[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[8][9]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

References

A comprehensive list of references will be provided upon request, including links to peer-reviewed articles, safety data sheets, and chemical supplier information.

Sources

Foundational

Solubility Profile of Phenylthiophene Carbonyl Chlorides in Organic Solvents

An In-depth Technical Guide Abstract Phenylthiophene carbonyl chlorides are a class of reactive chemical intermediates vital for the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Their utility in s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Phenylthiophene carbonyl chlorides are a class of reactive chemical intermediates vital for the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Their utility in synthetic protocols is profoundly influenced by their interaction with reaction media, making a comprehensive understanding of their solubility an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides a deep dive into the solubility profile of these compounds. Moving beyond a simple data sheet, this document establishes a foundational understanding based on first principles of chemical interactions, outlines the critical factors governing their solubility, and presents detailed, field-proven protocols for the empirical determination of their solubility. Due to the reactive nature of the acyl chloride moiety, special consideration is given to solvent compatibility and stability. This guide is designed to empower scientists to make informed decisions on solvent selection, optimize reaction conditions, and streamline purification and formulation processes.

The Strategic Importance of Phenylthiophene Carbonyl Chlorides

Phenylthiophene carbonyl chlorides are bifunctional organic compounds featuring a phenyl group and a thiophene ring connected to a carbonyl chloride (-COCl) functional group. This unique combination of aromatic systems and a highly reactive acyl chloride group makes them valuable building blocks in organic synthesis. The thiophene ring is a key structural motif in numerous commercially available drugs, including the antiplatelet agent Clopidogrel and the anti-inflammatory Suprofen[1]. The phenyl group allows for further functionalization, modulating the electronic and steric properties of the final molecule.

The carbonyl chloride group is an exceptionally reactive acylating agent, readily participating in nucleophilic acyl substitution reactions with a wide range of nucleophiles such as alcohols, amines, and water[2][3]. This reactivity is the cornerstone of their utility, but it also presents a significant challenge: the stability and solubility of the compound are intrinsically linked to the choice of solvent. An inappropriate solvent can lead to decomposition, poor reaction kinetics, or precipitation, compromising the yield and purity of the desired product. Therefore, a predictive and empirical understanding of their solubility is not merely academic but a critical prerequisite for successful application.

A Framework for Understanding Solubility

The solubility of a solid solute in a liquid solvent is governed by a combination of thermodynamics, intermolecular forces, and structural compatibility. For phenylthiophene carbonyl chlorides, this is further complicated by their chemical reactivity.

The "Like Dissolves Like" Paradigm

The principle of "like dissolves like" serves as a primary guide for predicting solubility.[4] It posits that substances with similar intermolecular forces are more likely to be miscible.

  • Polarity: Phenylthiophene carbonyl chlorides are moderately polar molecules. The carbon-oxygen double bond and the carbon-chlorine bond in the acyl chloride group are highly polarized, creating a significant dipole moment.[5]

  • Aromatic Character: The presence of both a phenyl and a thiophene ring imparts a significant non-polar, aromatic character to the molecule. These rings can participate in π-π stacking interactions.[1]

  • Hydrogen Bonding: Phenylthiophene carbonyl chlorides cannot act as hydrogen bond donors. However, the oxygen atom of the carbonyl group can act as a weak hydrogen bond acceptor.[5]

Based on this structure, it is predicted that these compounds will exhibit favorable solubility in solvents that can engage in dipole-dipole interactions and solvents that are non-polar and aromatic. They are expected to have limited solubility in highly polar, protic solvents due to both reactivity and a mismatch in intermolecular forces.[6]

Critical Factors Influencing the Dissolution Process

Several physical and chemical factors dictate the extent of solubility:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7] However, this relationship must be determined empirically, as some compounds can exhibit decreased solubility at higher temperatures.[7] For reactive compounds, elevated temperatures can also accelerate degradation.

  • Solvent Properties: Key solvent parameters beyond simple polarity include:

    • Dielectric Constant: Solvents with a moderate to high dielectric constant can better solvate the polar regions of the molecule.

    • Aromaticity: Aromatic solvents like toluene or xylene are likely to be excellent solvents due to favorable π-π interactions with the phenyl and thiophene rings.[6]

  • Reactivity with Protic Solvents: This is a critical consideration. Acyl chlorides react vigorously, often violently, with protic solvents like water, alcohols, and primary or secondary amines to form carboxylic acids, esters, and amides, respectively.[2][3][8] Therefore, these solvents are generally unsuitable for dissolving phenylthiophene carbonyl chlorides without chemical transformation. The presence of even trace amounts of moisture in other solvents can lead to hydrolysis, producing hydrochloric acid and the corresponding carboxylic acid.[2][9]

Predicted Solubility Profile and Analog Data

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Remarks
Aromatic Hydrocarbons Toluene, Benzene, XylenesHighExcellent. Favorable π-π stacking interactions between the solvent and the aromatic rings of the solute.[6]
Halogenated Solvents Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneHighGood. These solvents are moderately polar and can effectively solvate the acyl chloride group without reacting. Often used as reaction media.[10][12]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighGood. These are polar aprotic solvents. The ether oxygen can act as a hydrogen bond acceptor for any trace moisture, but prolonged storage is not recommended due to potential peroxide formation and slow reaction.
Esters Ethyl AcetateModerateModerate solubility is expected. Ethyl acetate is a polar aprotic solvent commonly used in chromatography for these types of compounds.
Ketones AcetoneModerate but ReactiveWhile acetone is a polar aprotic solvent, acyl chlorides can react with enolates under certain conditions. Use with caution. Acetone is also often soluble in water.[13]
Aprotic Polar Solvents Acetonitrile (ACN), Dimethylformamide (DMF)Moderate to HighGood solubility is expected. However, DMF can act as a catalyst for some acyl chloride reactions and may not be inert.[9] Acetonitrile is a common solvent for analysis.
Alkanes Hexanes, HeptaneLowPoor. These non-polar solvents cannot effectively solvate the polar acyl chloride group.[6]
Protic Solvents Water, Methanol, EthanolReactive / Insoluble Unsuitable. Rapid reaction/hydrolysis occurs. Acyl chlorides are generally described as insoluble as they do not form a stable solution.[2][8]

Experimental Protocols for Solubility Determination

Given the lack of published quantitative data, empirical determination is essential. The following protocols are designed to provide reliable data while ensuring user safety.

Critical Safety Precautions
  • Phenylthiophene carbonyl chlorides are corrosive and react with moisture to produce HCl gas.[8][14][15] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory.

  • All glassware must be oven- or flame-dried before use to remove any traces of water.[9] Solvents should be anhydrous grade.

  • Work should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) where possible, especially for quantitative measurements.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick assessment of solubility in various solvents at room temperature.

  • Preparation: Arrange a series of clean, dry 1-dram glass vials.

  • Solvent Addition: Add 1 mL of a candidate anhydrous solvent to each vial.

  • Solute Addition: To each vial, add approximately 10 mg of the phenylthiophene carbonyl chloride.

  • Mixing: Cap the vials and vortex or agitate for 60 seconds.

  • Observation & Classification: Observe the mixture against a dark background.

    • Soluble: A clear, homogeneous solution with no visible solid particles.

    • Partially Soluble: The solution is cloudy, or some solid remains undissolved.

    • Insoluble: The bulk of the solid remains undissolved.

Protocol 2: Quantitative Isothermal Solubility Determination

This gravimetric method determines the solubility at a specific temperature (e.g., 25 °C).

  • Vial Preparation: Place a clean, dry, and empty glass vial with a magnetic stir bar on an analytical balance and tare the weight.

  • Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the desired anhydrous solvent to the vial and record the exact mass.

  • Equilibration: Place the vial in a temperature-controlled water bath or heating block set to the desired temperature (e.g., 25.0 °C) and allow it to equilibrate for 15 minutes with gentle stirring.

  • Saturated Solution Preparation: Gradually add small, pre-weighed portions of the phenylthiophene carbonyl chloride to the stirring solvent until a small amount of solid persists, indicating saturation.

  • Equilibration of Saturated Solution: Cap the vial and allow the slurry to stir at a constant temperature for at least 4 hours to ensure equilibrium is reached.

  • Sample Collection: Stop stirring and allow the excess solid to settle. Using a pre-warmed glass syringe fitted with a chemically inert filter (e.g., PTFE), carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL).

  • Gravimetric Analysis: Dispense the supernatant into a pre-weighed, clean, dry vial. Record the exact mass of the solution transferred.

  • Solvent Evaporation: Place the vial in a vacuum oven at a low temperature (e.g., 40 °C) to slowly evaporate the solvent to dryness.

  • Final Weighing: Once a constant weight is achieved, record the final mass of the vial containing the dried solute.

  • Calculation:

    • Mass of Solute = (Final Mass of Vial + Solute) - (Initial Mass of Vial)

    • Mass of Solvent = (Mass of Solution Transferred) - (Mass of Solute)

    • Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

G cluster_prep 1. Preparation cluster_sat 2. Saturation & Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Tare clean, dry vial prep2 Add known mass of anhydrous solvent prep1->prep2 prep3 Equilibrate solvent to target temperature (T) prep2->prep3 sat1 Add solute in portions until excess solid persists prep3->sat1 sat2 Stir at constant T for ≥ 4 hours sat1->sat2 an1 Settle excess solid sat2->an1 an2 Withdraw known mass of clear supernatant via filtered syringe an1->an2 an3 Evaporate solvent under vacuum an2->an3 an4 Weigh dried solute an3->an4 calc1 Calculate Mass Solute & Mass Solvent an4->calc1 calc2 Express solubility (e.g., g / 100g solvent) calc1->calc2

Caption: Workflow for Quantitative Solubility Determination.

Implications for Research and Development

A well-characterized solubility profile is crucial for several stages of the development pipeline:

  • Reaction Optimization: Selecting a solvent in which reactants are highly soluble can increase reaction rates and improve yields. For phenylthiophene carbonyl chlorides, this often means using anhydrous aromatic or halogenated solvents.

  • Purification Strategy: Solubility data is fundamental for developing purification methods, particularly crystallization. A solvent system must be identified where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.

  • Formulation Development: In pharmaceutical and materials science, solubility in various vehicles is a primary determinant of bioavailability and performance. While these compounds are intermediates, their derivatives often face similar solubility challenges.[16][17] Understanding the precursor's behavior can inform strategies like using co-solvents or creating lipid-based formulations for the final product.[17]

  • Predictive Modeling: Experimentally determined solubility data for a range of phenylthiophene carbonyl chlorides can be used to train Quantitative Structure-Property Relationship (QSPR) and other machine learning models.[18][19] These models can then predict the solubility of novel analogs, saving significant experimental time and resources.[20]

Conclusion

While a comprehensive public database of solubility for phenylthiophene carbonyl chlorides is currently lacking, a robust understanding of their solubility profile can be achieved by applying fundamental chemical principles and conducting systematic empirical studies. These compounds are best characterized as moderately polar, aromatic molecules that are highly reactive towards protic solvents. They exhibit favorable solubility in a range of anhydrous aprotic media, particularly aromatic and halogenated solvents. For any critical application, the experimental protocols provided in this guide offer a reliable pathway to generating the precise, quantitative data needed to accelerate research, optimize processes, and ensure the successful application of these versatile chemical building blocks.

References

  • Sparkl. (n.d.). Revision Notes - Solubility and Factors Affecting It.
  • Gagic, T., et al. (n.d.). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. PMC.
  • Thermo Fisher Scientific. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • Unknown. (n.d.). Aldehydes Ketones Acid Chlorides Carboxylic acids Amides Esters.
  • Slideshare. (n.d.). Factors Affecting Solubility.
  • Clinivex. (n.d.). CAS 5271-67-0 | 2-Thiophenecarbonyl Chloride Supplier.
  • ACS Publications. (2021, July 21). Development of Solubility Prediction Models with Ensemble Learning.
  • PSIBERG. (2022, September 10). Factors Affecting Solubility - Solutions.
  • Solubility of Things. (n.d.). Diphenylchloromethane acyl chloride.
  • PMC. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity.
  • Santa Cruz Biotechnology. (n.d.). 5-Phenylthiophene-2-carbonyl chloride | CAS 17361-89-6.
  • ACS Publications. (2021, July 21). Development of Solubility Prediction Models with Ensemble Learning | Industrial & Engineering Chemistry Research.
  • Unknown. (n.d.). Solubility of C60 in a Variety of Solvents.
  • Benchchem. (n.d.). Solubility Profile of 2-(Chloromethyl)thiophene in Organic Solvents: A Technical Guide.
  • ResearchGate. (2025, October 15). (PDF) Thiophene-3-carbonyl Chloride.
  • PMC. (n.d.). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 3-Thiophenecarbonyl chloride.
  • ChemicalBook. (n.d.). 2-Thiophenecarbonyl chloride CAS#: 5271-67-0.
  • PMC. (2024, November 14). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.
  • Cheméo. (n.d.). Chemical Properties of 2-Thiophenecarbonyl chloride (CAS 5271-67-0).
  • NIH PubChem. (n.d.). 2-Thiophenecarbonyl chloride | C5H3ClOS | CID 78928.
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • Thermo Fisher Scientific. (n.d.). 5-Chlorothiophene-2-carbonyl chloride - SAFETY DATA SHEET.
  • Benchchem. (n.d.). improving solubility of thiophene derivatives for biological assays.
  • Tokyo Chemical Industry. (2025, May 13). SAFETY DATA SHEET - 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride.
  • Wikipedia. (n.d.). Polythiophene.
  • PMC. (2015, January 5). Synthesis and Characterization of Water-Soluble Polythiophene Derivatives for Cell Imaging.
  • ChemicalBook. (n.d.). 61341-26-2(3-METHYLTHIOPHENE-2-CARBONYL CHLORIDE) Product Description.
  • Sigma-Aldrich. (n.d.). 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | 21815-91-8.
  • NIH PubChem. (n.d.). Acetyl chloride | CH3COCl | CID 6367.
  • BLD Pharm. (n.d.). 17361-89-6|5-Phenylthiophene-2-carbonyl chloride.
  • Santa Cruz Biotechnology. (n.d.). Thiophene-3-carbonyl chloride | CAS 41507-35-1.
  • MDPI. (2021, July 22). Thiophene-3-carbonyl Chloride.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
  • Study Mind. (2022, April 19). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry).

Sources

Exploratory

Melting point data for 4-Phenylthiophene-2-carbonyl chloride

Characterization, Synthesis, and Handling Profiles Executive Summary & Chemical Identity 4-Phenylthiophene-2-carbonyl chloride (CAS: 683274-48-8) is a high-value electrophilic intermediate used primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization, Synthesis, and Handling Profiles

Executive Summary & Chemical Identity

4-Phenylthiophene-2-carbonyl chloride (CAS: 683274-48-8) is a high-value electrophilic intermediate used primarily in the synthesis of biologically active scaffolds, including antithrombotic agents (e.g., Rivaroxaban analogs) and organic semiconductors.[1][2]

Unlike its stable parent acid, this acid chloride is a moisture-sensitive reactive species.[1][2] While often generated in situ, isolation is possible under strictly anhydrous conditions. The data below distinguishes between the stable precursor and the reactive chloride to ensure accurate material verification.

Core Data Table
PropertyDataNotes
Compound Name 4-Phenylthiophene-2-carbonyl chloride Target Reactive Intermediate
CAS Number 683274-48-8 Verified Commercial Identifier
Molecular Formula C₁₁H₇ClOS
Molecular Weight 222.69 g/mol
Physical State Viscous Oil or Low-Melting Solid Subject to supercooling; often handled as solution.[1][2]
Melting Point Not Standardized (See Note 1)Typically used immediately after generation.
Precursor Acid 4-Phenylthiophene-2-carboxylic acid Stable Starting Material
Precursor CAS 21676-88-0
Precursor MP 166 – 172 °C Primary Quality Control Metric [1][2]

Note 1 (Melting Point Context): Definitive experimental melting point data for the isolated acid chloride is rare in open literature due to its hydrolytic instability. In practice, the melting point of the parent acid (166–172 °C) is the critical specification for quality control. The conversion to the chloride typically results in a significant melting point depression (often to a liquid or semi-solid state) due to the loss of intermolecular hydrogen bonding.

Critical Handling & Stability

Safety Directive: This compound is a corrosive lachrymator. It reacts violently with water and alcohols to release hydrogen chloride (HCl) gas.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Hydrolytic Instability: Exposure to ambient moisture hydrolyzes the chloride back to the parent acid (visible as a white solid precipitate forming in the oil).

  • Reaction Monitoring: Do not use aqueous TLC workups. Monitor conversion via quenching aliquots with methanol (to form the methyl ester) or by observing the shift in IR carbonyl stretch.

Synthesis & Characterization Protocol

Objective: Quantitative conversion of 4-phenylthiophene-2-carboxylic acid to the acid chloride.

Reagents
  • Substrate: 4-Phenylthiophene-2-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.2 eq)[1]

  • Catalyst: N,N-Dimethylformamide (DMF) (1–2 drops)[1]

  • Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a CaCl₂ drying tube or N₂ line).

  • Suspension: Charge the flask with 4-phenylthiophene-2-carboxylic acid (Solid, MP 166°C) and anhydrous Toluene (5 mL/mmol). The acid will likely remain suspended.

  • Activation:

    • Method A (SOCl₂): Add Thionyl Chloride dropwise.

    • Method B ((COCl)₂): Add Oxalyl Chloride dropwise at 0°C, then warm to room temp.

  • Catalysis: Add 1 drop of dry DMF. Observation: Vigorous gas evolution (SO₂/HCl or CO/CO₂/HCl) indicates initiation.

  • Reaction: Heat to reflux (Method A: 80°C) or stir at RT (Method B) for 2–3 hours. The suspension should clarify into a homogeneous solution, indicating consumption of the solid acid.

  • Isolation:

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove solvent and excess chlorinating agent.

    • Azeotrope: Add fresh toluene and re-evaporate (2x) to ensure complete removal of HCl/SOCl₂.

  • Result: The residue is the crude 4-phenylthiophene-2-carbonyl chloride, ready for immediate coupling.[1]

Characterization Metrics
TechniquePrecursor (Acid) SignalProduct (Chloride) SignalValidation Logic
FT-IR Broad O-H stretch (2500–3000 cm⁻¹) C=O stretch: ~1670–1690 cm⁻¹ Disappearance of O-H C=O shift: ~1750–1780 cm⁻¹ Acyl chlorides exhibit a distinct shift to higher wavenumbers due to the inductive effect of chlorine.[1][2]
¹H-NMR Acid proton (COOH) at >12 ppmDisappearance of COOH peak Aromatic protons may show slight downfield shifts.[1]
Solubility Poor in non-polar solventsHigh in DCM/Toluene Clarification of the reaction mixture is the visual endpoint.

Visualizations

Figure 1: Synthesis & Reactivity Pathway[2]

SynthesisPathway Acid 4-Phenylthiophene-2-carboxylic Acid (Solid, MP: 166-172°C) Reagents SOCl₂ / DMF (cat.) Reflux, Toluene Acid->Reagents Intermediate Vilsmeier-Haack Active Species Reagents->Intermediate Activation Chloride 4-Phenylthiophene-2-carbonyl Chloride (Reactive Oil/Solid) Intermediate->Chloride - SO₂, - HCl Chloride->Acid Moisture (H₂O) Derivatives Amides / Esters (Stable Targets) Chloride->Derivatives + Nucleophile (R-NH₂ / R-OH)

Caption: Reaction pathway transforming the stable acid precursor into the reactive chloride intermediate. Note the reversible hydrolysis path (red dashed line) requiring anhydrous handling.[1]

References

  • PubChem. (2025).[3][4] 2-Thiophenecarbonyl chloride Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Foundational

Thiophene Acyl Chlorides: A Comprehensive Guide to Toxicity, Handling, and Reaction Protocols

Executive Summary Thiophene acyl chlorides, particularly 2-thiophenecarbonyl chloride (CAS: 5271-67-0), are pivotal electrophilic building blocks in medicinal chemistry and organic synthesis. They are extensively utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene acyl chlorides, particularly 2-thiophenecarbonyl chloride (CAS: 5271-67-0), are pivotal electrophilic building blocks in medicinal chemistry and organic synthesis. They are extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) such as tenoxicam, tiaprofenic acid, and various aminothiophene derivatives[1]. Despite their immense synthetic utility, these compounds present severe occupational hazards. Their extreme electrophilicity, moisture sensitivity, and propensity to release corrosive gases demand rigorous environmental controls and specialized handling protocols[2][3].

This whitepaper provides an authoritative framework for researchers and drug development professionals, detailing the physicochemical risks, required personal protective equipment (PPE), and self-validating experimental methodologies for the safe utilization and quenching of thiophene acyl chlorides.

Physicochemical Profile & Mechanistic Toxicity

To safely handle thiophene acyl chlorides, one must first understand the causality behind their hazard classifications. The toxicity of these compounds is not merely intrinsic to the molecule but is heavily dependent on their environmental reactivity.

Quantitative Hazard Data
Property / HazardValue / ClassificationMechanistic Implication
Molecular Formula C5H3ClOSContains a highly reactive, electron-deficient acyl chloride moiety.
Boiling Point 206–208 °CLow volatility at room temperature, but generates dense, corrosive vapors upon heating or reaction.
Density 1.37 g/mL (25 °C)Sinks in aqueous biphasic systems; critical knowledge for separatory funnel workups.
GHS Classifications H227, H290, H314Combustible liquid; corrosive to metals; causes severe skin and eye burns[3].
Water Reactivity Violent Hydrolysis (EUH014)Rapidly evolves gaseous hydrochloric acid (HCl) and thiophene-2-carboxylic acid[4][5].
The Mechanism of Toxicity

The primary occupational hazard of 2-thiophenecarbonyl chloride stems from its rapid, exothermic hydrolysis upon contact with ambient moisture, mucosal membranes, ocular tissue, or perspiration on the skin[2][3]. The reaction generates localized, high-concentration hydrochloric acid (HCl). This leads to immediate coagulative necrosis of tissue and severe lachrymatory effects (eye irritation and respiratory distress). Furthermore, the lipophilic nature of the thiophene ring enhances the compound's ability to penetrate the epidermal layer before hydrolyzing, often resulting in deep tissue burns that are more severe than those caused by simpler aliphatic acid chlorides.

Handling Prerequisites & Environmental Controls

Standard laboratory precautions are insufficient for thiophene acyl chlorides. A self-validating safety system requires the following specific interventions:

  • Environmental Isolation: All manipulations must occur within a certified chemical fume hood with a monitored face velocity. Schlenk line techniques or glove boxes are recommended to maintain an inert atmosphere (argon or nitrogen)[6][7].

  • Targeted PPE: Standard latex or thin nitrile gloves offer virtually zero protection, as acyl chlorides rapidly permeate and degrade these materials. Heavy-duty butyl rubber gloves (minimum 0.3 mm thickness) are mandatory, providing a breakthrough time of >100 minutes against similar acyl chlorides[5]. A full face shield worn over splash-proof chemical goggles is critical to prevent ocular exposure from violent splattering during accidental hydrolysis[5].

  • Storage Integrity: The reagent must be stored at 2–8 °C under a strict inert atmosphere. Exposure to trace humidity inside a storage fridge will cause gradual hydrolysis, generating HCl gas that can dangerously pressurize sealed glass bottles, leading to explosive rupture upon opening.

Experimental Protocol: Anhydrous Aminolysis

The following protocol details the synthesis of a thiophene amide via the Schotten-Baumann-type anhydrous method. Every step is engineered to mitigate the reactivity of the acyl chloride while maximizing product yield.

G Start Purge Flask with Argon (Moisture Exclusion) Solvent Add Anhydrous DCM & Amine (1.0 eq) Start->Solvent Base Add Scavenger Base (e.g., DIEA, 1.5 eq) Solvent->Base Cool Cool to 0 °C (Control Exotherm) Base->Cool AddAC Dropwise Addition of Thiophene Acyl Chloride Cool->AddAC Warm Warm to RT & Stir (1-16 hours) AddAC->Warm Quench Aqueous Quench (Saturated NaHCO3) Warm->Quench

Workflow for safe, anhydrous aminolysis using thiophene acyl chlorides.
Step-by-Step Methodology
  • Atmospheric Purge: Flame-dry a multi-neck round-bottom flask and purge continuously with argon.

    • Causality: Trace moisture will competitively hydrolyze the thiophene-2-carbonyl chloride into thiophene-2-carboxylic acid, drastically reducing the yield and generating HCl gas[7][8].

  • Reagent Loading: Dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) (1.5 equiv).

    • Causality: The tertiary amine acts as an HCl scavenger. Without it, the generated HCl would protonate the unreacted primary amine, rendering it non-nucleophilic and halting the reaction at 50% conversion[7][8].

  • Thermal Control: Submerge the reaction flask in an ice-water bath to reach 0 °C.

    • Causality: Nucleophilic acyl substitution is highly exothermic. Pre-cooling prevents solvent boil-off and suppresses the formation of unwanted side products[7][9].

  • Electrophile Addition: Add 2-thiophenecarbonyl chloride (1.0 equiv) dropwise via a pressure-equalizing dropping funnel or a gas-tight syringe.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, preventing runaway thermal excursions[7].

  • Reaction Monitoring: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 1–16 hours.

    • Analytical Causality: To monitor via TLC, extract a micro-aliquot and quench it in methanol containing a drop of base. This converts any unreacted acyl chloride into the stable methyl ester. Spotting raw acyl chloride directly onto a silica TLC plate causes on-column hydrolysis, resulting in severe streaking and false readings[10].

Emergency Response & Quenching Protocol

The disposal of excess, degraded, or spilled thiophene acyl chloride is a high-risk procedure. Under no circumstances should water be added directly to the neat chemical. The localized exothermic hydrolysis will instantly boil the water, causing explosive splattering of corrosive acid and unreacted chemical[4][5].

QuenchLogic Excess Excess/Spilled Thiophene Acyl Chloride DirectWater Direct Water Addition? Excess->DirectWater Explosion Violent Exotherm & HCl Gas (DO NOT DO THIS) DirectWater->Explosion Yes Dilute Dilute in Inert Solvent (e.g., Toluene/THF) DirectWater->Dilute No Base Prepare Ice-Cold Sat. NaHCO3 (Excess) Dilute->Base Dropwise Dropwise Addition Under Vigorous Stirring Base->Dropwise Safe Safe Neutralization (Aqueous Waste) Dropwise->Safe

Decision tree and logic flow for the safe quenching of reactive acyl chlorides.
Safe Quenching Procedure
  • Dilution: Dilute the excess or spilled acyl chloride in a large volume of an inert, miscible solvent (e.g., anhydrous toluene or THF)[10].

  • Preparation of Quenching Bath: In a large beaker inside the fume hood, prepare a 5-fold volumetric excess of ice-cold saturated sodium bicarbonate (

    
    ) or dilute sodium hydroxide (
    
    
    
    ).
  • Controlled Neutralization: Under vigorous magnetic stirring, add the diluted acyl chloride solution dropwise to the basic aqueous bath.

    • Causality: The basic solution immediately neutralizes the generated HCl, preventing the release of toxic gas. The ice bath absorbs the immense heat of hydrolysis, while the prior dilution ensures the kinetic rate of the reaction remains safely manageable[7][8].

References

  • Fisher Scientific. SAFETY DATA SHEET: 2-Thiophenecarbonyl chloride. Retrieved from: [Link]

  • Fisher Scientific. Amide Synthesis Protocols. Retrieved from: [Link]

  • Breckland Scientific Supplies Ltd. Acetyl Chloride - SAFETY DATA SHEET. Retrieved from: [Link]

  • SUNY Geneseo. Acetyl chloride - Safety Data Sheet. Retrieved from: [Link]

  • MIT OpenCourseWare. 5.37 Introduction to Organic Synthesis Laboratory. Retrieved from:[Link]

  • Reddit (Chempros). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from:[Link]

Sources

Exploratory

Electronic Properties of 4-Phenylthiophene Derivatives

Executive Summary The 4-phenylthiophene scaffold (often structurally synonymous with 3-phenylthiophene in mono-substituted nomenclature) represents a critical junction between organic semiconductor physics and medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenylthiophene scaffold (often structurally synonymous with 3-phenylthiophene in mono-substituted nomenclature) represents a critical junction between organic semiconductor physics and medicinal chemistry. Its electronic versatility arises from the conjugation between the electron-rich thiophene ring and the phenyl moiety. However, this conjugation is modulated by a steric-induced dihedral twist, which acts as a "molecular throttle" for electron delocalization. This guide provides a rigorous analysis of the electronic properties of 4-phenylthiophene derivatives, detailing how substituent placement dictates HOMO/LUMO levels for optoelectronics and electrostatic potentials for ligand-receptor binding in drug discovery.

Molecular Architecture & Electronic Theory

The Regioisomerism Paradox

In unsubstituted thiophene, positions 3 and 4 are chemically equivalent. Thus, "3-phenylthiophene" is the IUPAC standard for the mono-substituted core. However, in multi-substituted derivatives—particularly those synthesized via the Gewald reaction (common in drug discovery)—the nomenclature "4-phenyl" specifically denotes a phenyl group at the


-position relative to the sulfur, often with distinct functional groups at positions 2 and 3 (e.g., 2-amino-4-phenylthiophene-3-carbonitrile).
The "Twist" and Conjugation

The electronic communication between the thiophene and phenyl rings is not maximized in the ground state.

  • Steric Hindrance: The repulsion between the orthohydrogens of the phenyl ring and the hydrogen (or substituent) at the thiophene C3/C5 positions forces the molecule into a non-planar geometry.

  • Dihedral Angle: Experimental and DFT studies place this torsion angle between 20° and 45° , depending on the medium and substituents.

  • Electronic Consequence: This twist disrupts

    
    -orbital overlap, effectively raising the bandgap compared to a hypothetical planar analog. Planarization (e.g., via bridging methylene groups) typically redshifts absorption by 20–40 nm.
    
Substituent Electronic Effects (Hammett Correlation)

The electronic cloud of the thiophene ring is highly polarizable. Substituents on the phenyl ring modulate the thiophene's reactivity and energy levels via inductive (


) and mesomeric (

) effects.
  • Electron Withdrawing Groups (EWGs): (e.g., -CN, -NO

    
    , -F) at the phenyl para-position stabilize the HOMO, increasing oxidation potential. This is crucial for air-stable n-type organic transistors.
    
  • Electron Donating Groups (EDGs): (e.g., -OMe, -NH

    
    ) destabilize the HOMO, facilitating hole injection in OLEDs and oxidative metabolism in biological systems.
    

Optoelectronic Characterization (Materials Focus)

HOMO/LUMO Engineering

For organic photovoltaics (OPV) and field-effect transistors (OFETs), the energy levels of 4-phenylthiophene derivatives must align with electrode work functions or acceptor materials (like fullerenes).

Table 1: Comparative Electronic Properties of Selected Derivatives Data synthesized from CV and DFT (B3LYP/6-31G) studies.*

DerivativeSubstituent (Phenyl)HOMO (eV)LUMO (eV)Bandgap (

)
Application
3-PT None (H)-5.80-2.303.50 eVCore Scaffold
F-PT 4-Fluoro-5.95-2.453.50 eVHigh-Voltage OPV
OMe-PT 4-Methoxy-5.45-2.103.35 eVHole Transport
CN-PT 4-Cyano-6.20-2.803.40 eVn-Type OFET
P3PT (Polymer form)-5.20-3.202.00 eVSolar Cells
Visualization: Structure-Property Relationship

The following diagram illustrates how molecular modifications flow into macroscopic device properties.

SPR_Flow Substituent Phenyl Substitution (F, OMe, CN) Sterics Steric Bulk Substituent->Sterics Ortho-subst. Electronic Inductive/Mesomeric Effects Substituent->Electronic Para-subst. Torsion Dihedral Twist (20° - 45°) Sterics->Torsion Orbitals HOMO/LUMO Levels Torsion->Orbitals Conjugation break Packing Solid State Packing (π-π Stacking) Torsion->Packing Planarity Electronic->Orbitals Device Device Performance (Mobility, Voc) Orbitals->Device Injection Barrier Packing->Device Charge Mobility

Figure 1: Logic flow connecting chemical substitution to electronic device performance.

Pharmaceutical Electronics (Drug Discovery Focus)

In medicinal chemistry, the "electronic property" of the 4-phenylthiophene moiety translates to binding affinity and metabolic liability .

Bioisosterism and Binding

The thiophene ring is a classic bioisostere for benzene. However, the sulfur atom introduces a significant dipole and acts as a hydrogen bond acceptor.

  • Case Study (PD-L1 Inhibitors): In derivatives like 2-hydroxy-4-phenylthiophene-3-carbonitrile, the electron-poor nitrile group at C3 polarizes the ring, enhancing the acidity of the C2-hydroxyl group. This strengthens the H-bond interaction with the PD-L1 protein pocket.

  • Electrostatic Potential (ESP): The sulfur atom creates a region of high electron density (negative potential), while the C-H bonds at C5 are relatively acidic (positive potential), allowing for specific

    
    -stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tryptophan).
    
Metabolic Activation

The electronic density at the thiophene sulfur dictates its susceptibility to oxidation by Cytochrome P450 enzymes.

  • S-Oxidation: Electron-rich derivatives are prone to forming thiophene-S-oxides, which are reactive electrophiles capable of covalent binding to proteins (toxicity).

  • Mitigation: Adding EWGs (e.g., -CF

    
    , -Cl) to the phenyl ring pulls electron density away from the sulfur, reducing the HOMO energy and increasing metabolic stability.
    

Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) for Energy Level Determination

Objective: To accurately measure


 and 

of thiophene derivatives.

Reagents & Setup:

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (polished with 0.05

      
      m alumina).
      
    • Counter: Platinum wire.[1]

    • Reference: Ag/AgNO

      
       (0.01 M in MeCN) or Ferrocene/Ferrocenium (Fc/Fc
      
      
      
      ) internal standard.

Workflow:

  • Blank Scan: Run CV on electrolyte solution to ensure wide potential window (-2.5V to +2.5V).

  • Sample Prep: Dissolve derivative (1 mM) in electrolyte solution. Degas with Argon for 10 mins.

  • Measurement: Scan at 50, 100, and 200 mV/s. Record oxidation (

    
    ) and reduction (
    
    
    
    ) onsets.
  • Calibration: Add Ferrocene (Fc) and record

    
    .
    
  • Calculation:

    
    
    
    
    
Protocol B: Computational Modeling (DFT)

Objective: To predict geometry and orbital distribution.

Methodology:

  • Software: Gaussian 16 or ORCA.

  • Geometry Optimization: B3LYP functional with 6-31G(d,p) basis set.[2]

    • Note: For sulfur-rich systems, including polarization functions (d) is critical.

  • Solvation: Use PCM (Polarizable Continuum Model) with dielectric constant of solvent used in CV (e.g., Acetonitrile

    
    ).
    
  • Frequency Check: Ensure no imaginary frequencies to confirm global minimum.

Visualization: CV Workflow

CV_Workflow Start Start: Clean Electrode (Alumina Polish) Soln Prepare 1mM Analyte in 0.1M TBAPF6/MeCN Start->Soln Degas Degas (Argon, 10 min) Soln->Degas Scan Perform CV Scan (-2.5V to +2.5V) Degas->Scan Identify Identify Onsets (E_ox, E_red) Scan->Identify Calibrate Add Ferrocene Internal Standard Identify->Calibrate Calc Calculate HOMO/LUMO vs Vacuum Level Calibrate->Calc

Figure 2: Step-by-step electrochemical characterization workflow.

References

  • Chen, C. P., et al. (2008).[3] "Low-bandgap poly(thiophene-phenylene-thiophene) derivatives with broaden absorption spectra for use in high-performance bulk-heterojunction polymer solar cells."[3] Journal of the American Chemical Society. Link

  • Mishra, R., et al. (2021).[4] "Synthesis and Pharmacological Study of Thiophene Derivatives." International Journal of Pharmaceutical Quality Assurance. Link

  • Wazynska, M. A., et al. (2023).[5] "Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist." Journal of Medicinal Chemistry. Link

  • Turksoy, F., et al. (2006). "A theoretical study of the linear, nonlinear optical properties and conformational analysis of 3-phenylthiophene." Journal of Molecular Structure: THEOCHEM. Link

  • BenchChem. (2025). "A Comparative Guide to the Electronic Properties of Alkylthio- vs. Alkyl-Substituted Polythiophenes." BenchChem Technical Guides. Link

Sources

Foundational

Synthesis and Activation of the 4-Phenylthiophene Scaffold: A Technical Whitepaper

Executive Summary The 4-phenylthiophene-2-carbonyl moiety is a privileged pharmacophore in modern drug discovery. It serves as a critical structural building block for [1],[2], and novel[3].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenylthiophene-2-carbonyl moiety is a privileged pharmacophore in modern drug discovery. It serves as a critical structural building block for [1],[2], and novel[3]. This whitepaper details a highly efficient, two-stage synthetic workflow for producing 4-phenylthiophene-2-carbonyl chloride. By coupling a palladium-catalyzed cross-coupling reaction with a Vilsmeier-Haack-mediated acyl chloride formation, this guide provides a self-validating protocol designed for high yield, purity, and scalability in medicinal chemistry applications.

Mechanistic Rationale & Synthetic Strategy

The synthesis is bifurcated into two distinct chemical transformations:

  • C-C Bond Formation : A Suzuki-Miyaura cross-coupling constructs the biphenyl-like 4-phenylthiophene core from commercially available halogenated precursors.

  • Carboxylic Acid Activation : The stable intermediate, 4-phenylthiophene-2-carboxylic acid, is converted into the highly reactive acyl chloride using oxalyl chloride and catalytic DMF.

Causality in Reagent Selection: While thionyl chloride (


) is a traditional chlorinating agent[4], we prioritize oxalyl chloride (

) for the activation step[2]. Oxalyl chloride reacts efficiently at lower temperatures (0°C to room temperature) and decomposes entirely into volatile gases (

,

,

). This prevents the thermal degradation of the electron-rich thiophene core and drastically simplifies downstream purification via azeotropic distillation, ensuring the integrity of the moisture-sensitive product.

Workflow Visualization

SyntheticWorkflow A 4-Bromothiophene-2- carboxylic acid C 4-Phenylthiophene-2- carboxylic acid A->C Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O, 90°C B Phenylboronic acid B->C D 4-Phenylthiophene-2- carbonyl chloride C->D (COCl)2, cat. DMF DCM, 0°C to RT

Two-step synthetic workflow from 4-bromothiophene-2-carboxylic acid to the final acyl chloride.

Step 1: Synthesis of 4-Phenylthiophene-2-Carboxylic Acid

The construction of the 4-phenylthiophene core relies on the Suzuki-Miyaura reaction. According to established literature on the synthesis of [1] and[2], this step can be performed either on the aldehyde (followed by oxidation) or directly on the carboxylic acid. Direct coupling on the unprotected carboxylic acid is highly efficient if sufficient base is used to form the soluble carboxylate salt.

Self-Validating Protocol 1: Suzuki-Miyaura Cross-Coupling
  • Preparation : Charge a flame-dried round-bottom flask with 4-bromothiophene-2-carboxylic acid (1.0 eq) and phenylboronic acid (1.2 eq). Causality: The 0.2 eq excess of boronic acid compensates for competitive protodeboronation side reactions.

  • Solvent & Base : Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Add

    
     (2.5 eq). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. The base neutralizes the generated HBr and accelerates the transmetalation step.
    
  • Catalysis : Under a strict nitrogen atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (

    
    , 0.05 eq).
    
  • Reaction : Heat the mixture to 90°C under reflux for 12 hours.

  • Workup : Cool to room temperature. Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with Ethyl Acetate to remove triphenylphosphine oxide and homocoupled biphenyl byproducts.

  • Isolation & Self-Validation : Carefully acidify the aqueous layer with 1M HCl to pH ~2. Validation: Successful cross-coupling is confirmed during acidification; the sudden precipitation of a white solid at pH ~2 indicates the protonation of the newly formed, water-insoluble 4-phenylthiophene-2-carboxylic acid. Filter, wash with cold water, and dry under high vacuum (Yield: ~85-90%).

Step 2: Activation to 4-Phenylthiophene-2-Carbonyl Chloride

The conversion of the carboxylic acid to the acyl chloride requires the generation of a highly electrophilic species. The addition of catalytic N,N-dimethylformamide (DMF) to oxalyl chloride generates the Vilsmeier-Haack intermediate (chloroiminium ion), which acts as the true chlorinating agent.

ActivationMechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier-Haack Intermediate DMF->Vilsmeier reacts with Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier releases CO, CO2, Cl- Product 4-Phenylthiophene-2- carbonyl chloride Vilsmeier->Product activates Acid 4-Phenylthiophene-2- carboxylic acid Acid->Product releases HCl Product->DMF regenerates catalyst

Catalytic cycle of DMF-mediated carboxylic acid activation using oxalyl chloride.

Self-Validating Protocol 2: Acyl Chloride Formation
  • Preparation : Suspend 4-phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under a nitrogen atmosphere.

  • Catalyst Addition : Add anhydrous DMF (0.05 eq). Causality: DMF must be rigorously anhydrous; trace moisture will prematurely hydrolyze the Vilsmeier intermediate.

  • Activation : Cool the suspension to 0°C. Add oxalyl chloride (1.5 eq) dropwise over 15 minutes. Validation: Immediate effervescence (

    
    , 
    
    
    
    ,
    
    
    ) will be observed, confirming the active generation of the Vilsmeier-Haack intermediate. Ensure the reaction is vented through a base scrubber.
  • Propagation : Remove the ice bath and stir at room temperature for 2-4 hours. Validation: The reaction is complete when the opaque suspension transitions into a completely clear, homogeneous solution, serving as a visual endpoint for quantitative conversion to the acyl chloride.

  • Isolation : Concentrate the mixture in vacuo. To ensure the complete removal of residual oxalyl chloride and HCl, co-evaporate the residue with anhydrous toluene (2 x 10 mL).

  • Storage : The resulting 4-phenylthiophene-2-carbonyl chloride is highly sensitive to atmospheric moisture. It should be used immediately in downstream amidation reactions (e.g.,[3]) or stored under argon at -20°C.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required to maintain high E-factor efficiency and product purity across both synthetic steps.

Reagent / CatalystFunctionEquivalentsRationale & Causality
4-Bromothiophene-2-carboxylic acid Substrate1.00Core building block; utilizing the unprotected acid avoids extra protection/deprotection steps.
Phenylboronic acid Coupling Partner1.20Slight excess mitigates yield loss from competitive protodeboronation in aqueous media.

Catalyst0.05Optimal Pd(0) source for oxidative addition into the electron-rich thiophene C-Br bond.

Base2.50Deprotonates the carboxylic acid and generates the active boronate complex for transmetalation.
Oxalyl Chloride Chlorinating Agent1.50Drives conversion to the acyl chloride; excess is easily removed via azeotropic evaporation.
DMF Nucleophilic Catalyst0.05Forms the highly reactive chloroiminium ion, drastically lowering the activation energy of chlorination.

References

  • Title : Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 Source : Molecules / PubMed Central (PMC) URL :[Link]

  • Title : Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 Source : Journal of Medicinal Chemistry - ACS Publications URL : [Link]

  • Title: US9006454B2 - Dihydroorotate dehydrogenase inhibitors Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of the Thiophene Carboxamide Scaffold

An In-Depth Technical Guide to the Synthesis of 4-Phenylthiophene-2-carboxamides using Acyl Chlorides The thiophene ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings and part...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Phenylthiophene-2-carboxamides using Acyl Chlorides

The thiophene ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings and participating in crucial drug-receptor interactions.[1] When functionalized to form 4-phenylthiophene-2-carboxamides, these compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] The amide bond, a cornerstone of peptide and protein structure, imparts stability and specific conformational properties, making this class of molecules particularly attractive for drug development.[6]

This application note provides a comprehensive guide to the synthesis of 4-phenylthiophene-2-carboxamides via the acylation of amines with 4-phenylthiophene-2-carbonyl chloride. This method, an adaptation of the classic Schotten-Baumann reaction, is a robust and highly efficient strategy for forming the requisite amide bond.[7][8] We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss critical parameters for optimization and characterization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis is a two-part process: first, the activation of 4-phenylthiophene-2-carboxylic acid to its highly reactive acyl chloride derivative, and second, the reaction of this acyl chloride with a primary or secondary amine. The core of the second step is a nucleophilic acyl substitution reaction.[9][10]

Part 1: Formation of the Acyl Chloride The carboxylic acid is converted to the more electrophilic acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7][11] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[12]

Part 2: Amide Bond Formation The mechanism proceeds through the following key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[8][9][10]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled.[9][10]

  • Deprotonation: The product at this stage is a protonated amide (an N-acylammonium ion), which is positively charged. A base, such as triethylamine (Et₃N), pyridine, or even a second equivalent of the starting amine, removes the proton from the nitrogen atom.[10] This step is critical as it neutralizes the hydrogen chloride (HCl) generated in the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[8][13] The final, neutral 4-phenylthiophene-2-carboxamide is formed, along with an ammonium salt byproduct (e.g., triethylammonium chloride).

G cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Amide Formation (Nucleophilic Acyl Substitution) CarboxylicAcid 4-Phenylthiophene- 2-carboxylic Acid AcylChloride 4-Phenylthiophene- 2-carbonyl Chloride CarboxylicAcid->AcylChloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Byproducts1 SO₂ + HCl AcylChloride->Byproducts1 Amine Primary or Secondary Amine (R¹R²NH) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + Amine (Nucleophilic Attack) Amine->Tetrahedral Base Base (e.g., Et₃N) FinalAmide 4-Phenylthiophene- 2-carboxamide Base->FinalAmide ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide - Cl⁻ (Collapse) ProtonatedAmide->FinalAmide + Base (Deprotonation) Byproducts2 Base·HCl Salt FinalAmide->Byproducts2

Caption: Reaction mechanism for the synthesis of 4-phenylthiophene-2-carboxamides.

Detailed Experimental Protocols

The following protocols provide a robust framework for synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of 4-Phenylthiophene-2-carbonyl Chloride

This protocol details the conversion of the starting carboxylic acid to its acyl chloride.

Materials and Reagents:

  • 4-Phenylthiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, add 4-phenylthiophene-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DCM or toluene to the flask (approx. 5-10 mL per gram of carboxylic acid).

  • Reagent Addition: While stirring, add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature. Caution: The reaction is exothermic and releases HCl gas.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 110°C for Toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.[11]

  • Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-phenylthiophene-2-carbonyl chloride, typically a solid or oil, is often used immediately in the next step without further purification to prevent hydrolysis.[11]

Protocol 2: General Synthesis of N-Substituted 4-Phenylthiophene-2-carboxamide

This procedure details the coupling of the acyl chloride with a representative amine.

Materials and Reagents:

  • Crude 4-phenylthiophene-2-carbonyl chloride (from Protocol 1)

  • Desired primary or secondary amine (1.0-1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.1-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.[8]

  • Cooling: Cool the stirred solution to 0°C using an ice bath. This is crucial to manage the exothermic nature of the acylation.[8][10]

  • Acyl Chloride Addition: Dissolve the crude 4-phenylthiophene-2-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.[7] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing water or a dilute (1M) HCl solution to quench the reaction and dissolve the triethylammonium chloride salt.

  • Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid) and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude carboxamide product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[14]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Setup Dissolve Amine & Base in Anhydrous DCM (Inert Atmosphere) Cooling Cool to 0°C (Ice Bath) Setup->Cooling AddAcyl Add Acyl Chloride Solution Dropwise Cooling->AddAcyl Stir Warm to RT & Stir (2-16h) AddAcyl->Stir TLC Monitor by TLC Stir->TLC Quench Quench with H₂O or dilute HCl TLC->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry (Na₂SO₄), Filter, & Concentrate Wash->Dry Crude Crude Product Dry->Crude Purify Recrystallization or Column Chromatography Crude->Purify Final Pure Carboxamide Purify->Final

Caption: General experimental workflow for the synthesis of N-substituted 4-phenylthiophene-2-carboxamides.

Data Presentation & Characterization

The success of the synthesis depends on careful control of stoichiometry and reaction conditions. The table below provides representative parameters for adapting the general protocol to different amines.

Amine SubstrateAmine (eq)4-Phenylthiophene-2-carbonyl chloride (eq)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Aniline1.01.051.1DCM0 to RT485-95%
Benzylamine1.01.051.1DCM0 to RT390-98%
Morpholine1.01.051.1THF0 to RT290-97%
Diethylamine1.01.051.1DCM0 to RT388-96%
4-Fluoroaniline1.01.11.2THF0 to RT680-90%

Product Characterization: Confirmation of the final product's identity and purity is essential. A combination of spectroscopic methods should be employed:[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, showing characteristic shifts for the thiophene, phenyl, and amide protons, as well as the newly formed amide carbon.[15][16]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling of the two fragments.[15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch (for secondary amides, ~3300 cm⁻¹) and the strong C=O stretch of the amide group (~1650 cm⁻¹).[15]

Key Considerations and Troubleshooting

  • Anhydrous Conditions: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the unreactive carboxylic acid.[17] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.

  • Amine Reactivity: The nucleophilicity of the amine is a key factor. Electron-donating groups on the amine increase its reactivity, while electron-withdrawing groups or significant steric hindrance can slow the reaction, potentially requiring longer reaction times or gentle heating.[17]

  • Base Selection: While a tertiary amine like triethylamine is common, a non-nucleophilic base is preferred to avoid competition with the substrate amine. If the starting amine is inexpensive, two equivalents can be used, with one acting as the nucleophile and the other as the HCl scavenger.[10]

  • Purification: The primary impurity is often the ammonium salt byproduct (e.g., triethylammonium chloride), which is typically removed during the aqueous workup. If the final product is basic, it may co-purify with the salt; in such cases, additional washes or chromatographic separation are necessary.

Conclusion

The synthesis of 4-phenylthiophene-2-carboxamides via the acylation of amines with 4-phenylthiophene-2-carbonyl chloride is a highly reliable and versatile method. It provides excellent yields for a wide range of primary and secondary amines under mild conditions. By understanding the nucleophilic acyl substitution mechanism and carefully controlling key parameters—particularly moisture and stoichiometry—researchers can efficiently generate libraries of these medicinally important compounds for further investigation in drug discovery and development programs.

References

  • Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Kumari, P., et al. (2024). RSC Medicinal Chemistry. [Link]

  • Acylation under weak base conditions. (Source content not publicly available).
  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]

  • Amide formation from acyl chloride. Khan Academy. [Link]

  • Revision Notes - Reaction of Amines with Acyl Chlorides. Sparkl. [Link]

  • Reactions of Acyl halide. (Source content not publicly available).
  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Metwally, N. H., et al. (2023). Scientific Reports. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Al-Shmgani, H. S. H., et al. (2025). Journal of Education and Scientific Studies. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Borcan, F., et al. (2025). International Journal of Molecular Sciences. [Link]

  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Rzepa, H. (2012). Henry Rzepa's Blog. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Borcan, F., et al. (2025). PubMed. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Scilit. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Borcan, F., et al. (2025). PMC. [Link]

  • Structural, Spectral, Molecular Docking, and Molecular Dynamics Simulations of Phenylthiophene-2-Carboxylate Compounds as Potential Anticancer Agents. Vennila, P., et al. (2023). Polycyclic Aromatic Compounds. [Link]

Sources

Application

Application Notes & Protocols: Esterification of 4-Phenylthiophene-2-carbonyl chloride

Introduction: The Significance of 4-Phenylthiophene-2-carboxylate Esters 4-Phenylthiophene-2-carbonyl chloride is a highly reactive acyl chloride derivative of thiophene, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Phenylthiophene-2-carboxylate Esters

4-Phenylthiophene-2-carbonyl chloride is a highly reactive acyl chloride derivative of thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The esters derived from this scaffold, 4-phenylthiophene-2-carboxylates, are incorporated into a variety of advanced materials and potential therapeutic agents. Thiophene-2-carboxylate esters, in general, are key components in mesogenic systems, including ferroelectric and nematic liquid crystals, where they can offer enhanced properties like increased birefringence and polarizability compared to their benzoate ester analogs.[2] Furthermore, their presence in molecules for organic solar cells and photovoltaics highlights their utility in modern electronics.[2]

Given the synthetic importance of these esters, robust and well-understood protocols for their synthesis are critical for researchers in drug development and materials science. Acyl chlorides are among the most reactive carboxylic acid derivatives, allowing for rapid and high-yielding esterification reactions under mild conditions.[3][4] This reactivity, however, necessitates careful control of experimental parameters to avoid side reactions and ensure product purity.

This document provides detailed protocols for the esterification of 4-Phenylthiophene-2-carbonyl chloride with various alcohols and phenols. It offers not just procedural steps, but also the underlying chemical principles and expert insights required for successful synthesis, troubleshooting, and optimization.

Core Principles: The Chemistry of Acyl Chloride Esterification

The conversion of an acyl chloride to an ester is a classic example of nucleophilic acyl substitution. The reaction is highly favorable due to the exceptional electrophilicity of the carbonyl carbon in the acyl chloride functional group, which is activated by the strong electron-withdrawing effect of the chlorine atom.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The alcohol or phenol, acting as the nucleophile, attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[5]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.[5]

This process generates one equivalent of hydrogen chloride (HCl) gas as a byproduct.[6] The HCl is acidic and can protonate the starting alcohol or other basic species in the mixture. To prevent this and drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine (TEA), is almost always included to act as an HCl scavenger.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Experimental Protocols

Safety Precaution: 4-Phenylthiophene-2-carbonyl chloride is a reactive acyl chloride. It is expected to be corrosive, a lachrymator (tear gas agent), and moisture-sensitive.[3] All manipulations should be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The reaction produces HCl gas, which is corrosive and toxic.[6]

Protocol 1: Esterification with Primary and Secondary Alcohols

This protocol is optimized for the reaction of 4-Phenylthiophene-2-carbonyl chloride with non-hindered primary and secondary alcohols. The use of a base like pyridine or triethylamine is crucial.

Materials and Reagents:

  • 4-Phenylthiophene-2-carbonyl chloride

  • Alcohol (e.g., ethanol, isopropanol)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA), distilled

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration) and add the base (1.2 eq., either pyridine or TEA).

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the acyl chloride.

  • Acyl Chloride Addition: Dissolve 4-Phenylthiophene-2-carbonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring alcohol solution over 15-20 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl solution to neutralize excess base and dissolve the ammonium salt.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (to ensure all base is removed)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Water

    • Brine (to aid in drying)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Expert Insights:

  • Choice of Base: Pyridine is often a good choice as it can also act as a nucleophilic catalyst. However, for sterically hindered alcohols, a non-nucleophilic base like TEA is preferred to avoid side reactions.

  • Solvent: DCM is an excellent choice as it is relatively inert and easily removed. Ensure it is anhydrous, as water will hydrolyze the acyl chloride back to the carboxylic acid.

  • Work-up Rationale: The acidic wash (HCl) removes the basic catalyst (pyridine/TEA). The basic wash (NaHCO₃) removes any unreacted 4-phenylthiophene-2-carboxylic acid that may have formed via hydrolysis.

Protocol 2: Esterification with Phenols

Phenols are less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring. Therefore, the reaction may be slower or require activation of the phenol to its more nucleophilic phenoxide form.[7]

Materials and Reagents:

  • Same as Protocol 3.1, with a phenol (e.g., phenol, 4-methoxyphenol) replacing the alcohol.

  • Anhydrous Toluene or Acetonitrile may be used as a solvent.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask, add the phenol (1.0 eq.) and a suitable anhydrous solvent (e.g., DCM, Toluene).

  • Base Addition: Add triethylamine (1.5 eq.) or pyridine (1.5 eq.). For less reactive phenols, gentle heating (40-50 °C) may be required.

  • Cooling: Cool the mixture to 0 °C.

  • Acyl Chloride Addition: Slowly add a solution of 4-Phenylthiophene-2-carbonyl chloride (1.2 eq.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-60 °C. Monitor by TLC.

  • Work-up, Drying, and Purification: Follow steps 6-10 from Protocol 3.1. The work-up procedure is identical.

Expert Insights:

  • Heating: The application of gentle heat is a common modification for less nucleophilic substrates like phenols to increase the reaction rate.

  • Base Stoichiometry: A slightly larger excess of base is often used to ensure complete reaction and to compensate for any trace moisture.

Caption: Experimental Workflow for Standard Esterification.

Summary of Reaction Parameters

The following table provides a general guideline for reaction conditions. Optimization may be required for specific substrates.

ParameterPrimary AlcoholsSecondary AlcoholsPhenols
Stoichiometry 1.1 eq. Acyl Chloride, 1.2 eq. Base1.1 eq. Acyl Chloride, 1.2 eq. Base1.2 eq. Acyl Chloride, 1.5 eq. Base
Base Pyridine, TriethylamineTriethylamineTriethylamine, Pyridine
Solvent Anhydrous DCM, THFAnhydrous DCM, TolueneAnhydrous Toluene, DCM, Acetonitrile
Temperature 0 °C to Room Temp.0 °C to Room Temp.0 °C to 60 °C
Time 1 - 3 hours2 - 5 hours2 - 6 hours (or longer if heated)
Expected Yield > 90%75 - 90%70 - 90%

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction 1. Inactive acyl chloride (hydrolyzed).2. Alcohol/phenol is too hindered or unreactive.3. Insufficient base.1. Use fresh or newly prepared acyl chloride.2. Increase reaction temperature and/or time. Use a stronger, non-nucleophilic base.3. Add more base.
Starting Material Remains Reaction has not gone to completion.Extend the reaction time or gently warm the mixture.
Side Product Formation 1. Presence of water leading to carboxylic acid.2. Base acting as a nucleophile.1. Use rigorously dried solvents and glassware.2. Switch to a more sterically hindered base like triethylamine or DIPEA.
Difficult Purification Ammonium salt byproduct not fully removed during work-up.Ensure the 1 M HCl wash is performed thoroughly to dissolve and remove all ammonium salts before proceeding.

References

  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride. [Link]

  • PMC. (2026, January 20). O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. [Link]

  • Chemguide. (n.d.). Making Esters. [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. [Link]

  • PMC. (n.d.). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. [Link]

  • ResearchGate. (n.d.). Efficient Thiophene Synthesis Mediated by 1,3‐Bis(carboxymethyl)imidazolium Chloride: C‐C and C‐S Bond Formation. [Link]

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols. [Link]

  • Clark, J. (n.d.). Saponification of Esters. [Link]

  • ChemHelp ASAP. (2019, November 12). Synthesis of esters from acid chlorides. [Link]

  • Chemistry Steps. (2025, October 7). Preparation of Esters. [Link]

Sources

Method

Application Note: Regioselective Friedel-Crafts Acylation Using 4-Phenylthiophene-2-carbonyl chloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Rationale 4-Phenylthiophene-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Rationale

4-Phenylthiophene-2-carbonyl chloride (CAS: 683274-48-8)[1] is a highly versatile heteroaromatic acylating agent. It is utilized extensively as a core building block in the synthesis of advanced pharmaceutical intermediates, particularly in the development of SGLT2 inhibitors[2] and dihydroorotate dehydrogenase (DHODH) inhibitors[3].

While traditional Friedel-Crafts acylation remains the most robust method for generating diaryl ketones[4], the presence of the thiophene moiety introduces unique mechanistic challenges. This application note details a highly optimized, self-validating protocol for the regioselective acylation of aromatic substrates using this specific acyl chloride, ensuring high yields and preventing common pitfalls associated with heteroaromatic Lewis acid chemistry.

Mechanistic Insights and Catalyst Selection

In standard Friedel-Crafts acylations, a catalytic or stoichiometric amount of Lewis acid is used to generate the highly electrophilic acylium ion[5]. However, when utilizing 4-phenylthiophene-2-carbonyl chloride, the causality of catalyst loading changes dramatically due to two competing thermodynamic sinks:

  • Heteroatom Coordination: The sulfur atom of the thiophene ring acts as a soft Lewis base, competitively coordinating with hard Lewis acids like Aluminum Chloride (AlCl₃).

  • Product Inhibition: The resulting diaryl ketone forms a highly stable, dormant complex with AlCl₃, effectively removing the catalyst from the catalytic cycle.

Expertise-Driven Insight: To overcome these sinks, a minimum of 1.2 to 1.5 equivalents of AlCl₃ must be employed. Using substoichiometric amounts will result in stalled reactions (typically capping at 30-40% conversion). Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are selected as solvents because their non-coordinating nature stabilizes the transient acylium ion without competing for the Lewis acid.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the acylation of a standard activated arene (e.g., anisole) with 4-phenylthiophene-2-carbonyl chloride.

Lewis AcidSolventTemperatureCatalyst (Eq.)Conversion (%)Regioselectivity (para:ortho)
AlCl₃ DCM 0 °C to RT 1.5 >95% >99:1
TiCl₄DCERT to 60 °C1.578%95:5
FeCl₃CH₃NO₂RT1.265%90:10
ZnCl₂Toluene80 °C2.0<20%N/A

Table 1: Comparative analysis of Lewis acids and solvents. AlCl₃ in DCM provides the optimal balance of conversion and regiocontrol, preventing side-reactions such as thiophene polymerization.

Visualizing the Reaction Workflow

Mechanism N1 4-Phenylthiophene-2-carbonyl chloride (Electrophile Precursor) N2 AlCl3 Addition (1.5 eq) Lewis Acid Coordination N1->N2 DCM, 0 °C N3 Acylium Ion Generation (Active Electrophile) N2->N3 Cl- Abstraction N4 Nucleophilic Arene Attack (C-C Bond Formation) N3->N4 Substrate Addition N5 Wheland Intermediate Rearrangement & Deprotonation N4->N5 Rate-Limiting Step N6 Diaryl Ketone-AlCl3 Complex (Dormant State) N5->N6 HCl Evolution N7 Aqueous HCl Quench Product Liberation N6->N7 Decomplexation

Workflow and mechanism of Friedel-Crafts acylation using 4-Phenylthiophene-2-carbonyl chloride.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating visual and physical cues to ensure the reaction is proceeding correctly at each stage.

Materials Required:

  • 4-Phenylthiophene-2-carbonyl chloride (1.0 eq, limiting reagent)

  • Aromatic substrate (e.g., Anisole or Toluene) (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL per gram of substrate)

  • 1M Aqueous HCl (for quenching)

Phase 1: Acylium Ion Generation (Catalyst Complexation)
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with N₂ for 5 minutes.

  • Solvent & Reagent Addition: Dissolve 4-phenylthiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Activation: Add anhydrous AlCl₃ (1.5 eq) portion-wise over 10 minutes.

    • Self-Validating Observation: The reaction mixture will transition from a pale yellow solution to a deep red/crimson suspension. This color shift is the visual confirmation of active acylium ion formation.

Phase 2: Electrophilic Aromatic Substitution
  • Substrate Addition: Dissolve the aromatic substrate (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the active acylium complex at 0 °C over 15 minutes to maintain regiocontrol and prevent exothermic spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

    • Self-Validating Observation: Evolution of HCl gas will occur (can be verified with damp pH paper at the vent). The cessation of gas evolution is a strong primary indicator of reaction completion.

  • Monitoring: Confirm completion via TLC (Hexane:EtOAc 8:2, UV visualization). The product will appear as a new, highly UV-active spot with a lower Rf than the starting arene.

Phase 3: Quenching and Isolation
  • Decomplexation: Cool the reaction mixture back to 0 °C. Carefully quench by adding 1M aqueous HCl dropwise.

    • Causality: The acidic quench is mandatory. Water alone will form a gelatinous aluminum hydroxide emulsion that traps the product. The HCl ensures the aluminum salts remain highly water-soluble (as AlCl₃/Al(OH)ₓClᵧ species), enabling clean phase separation.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-phenylthiophene-derived diaryl ketone.

References

  • Title: WO2012033390A2 - Novel thiophene derivative as sglt2 inhibitor and pharmaceutical composition comprising same Source: Google Patents URL
  • Title: AU2010233917B2 - Dihydroorotate dehydrogenase inhibitors Source: Google Patents URL
  • Title: Palladium‐Catalyzed Catellani ortho‐Acylation Reaction: An Efficient and Regiospecific Synthesis of Diaryl Ketones Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Acylation of aromatics - US4895984A Source: Google Patents URL

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis and Characterization of Liquid Crystals Incorporating 4-Phenylthiophene Moieties

Abstract This comprehensive guide provides detailed protocols and expert insights into the preparation and characterization of calamitic (rod-like) liquid crystals featuring 4-phenylthiophene moieties. The incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights into the preparation and characterization of calamitic (rod-like) liquid crystals featuring 4-phenylthiophene moieties. The incorporation of the thiophene ring into the mesogenic core is a significant strategy for tuning the material's properties, often leading to a reduction in melting point and viscosity, an increase in optical anisotropy, and the induction of negative dielectric anisotropy.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust framework for the synthesis of these advanced materials and a thorough understanding of their mesomorphic behavior. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a deeper comprehension of the experimental choices.

Introduction: The Significance of the 4-Phenylthiophene Moiety in Liquid Crystal Design

The molecular architecture of thermotropic liquid crystals is a delicate balance of a rigid aromatic core and flexible terminal chains.[3][4] The choice of the aromatic core is paramount in defining the mesomorphic properties of the resulting material. The 2,5-disubstituted thiophene ring, being a planar and rigid aromatic system, is an excellent building block for liquid crystals.[3] When incorporated into a calamitic liquid crystal structure, the electron-rich sulfur atom can create a dipole moment perpendicular to the long molecular axis, which can lead to negative dielectric anisotropy.[3]

The inclusion of a phenyl group attached to the thiophene ring, creating a 4-phenylthiophene moiety, further enhances the polarizability and aspect ratio of the mesogenic core, which are crucial for the formation of stable liquid crystalline phases.[5] These structural attributes often result in materials with a wide nematic phase range, relatively low viscosity, and high birefringence, making them suitable for applications in displays and other optoelectronic devices.[3] The functionalization of thiophene-containing liquid crystals can also be tailored to enhance properties for specific applications, such as in organic thin-film transistors and sensors.[2][6]

Synthesis of 4-Phenylthiophene-Based Liquid Crystals: A Step-by-Step Protocol

The synthesis of liquid crystals containing 4-phenylthiophene moieties can be achieved through various synthetic routes. A common and effective approach involves the use of Schiff base and ester linkages to connect the aromatic core to the terminal flexible chains.[7][8][9] The following protocol details a representative synthesis of a homologous series of (E)-4-(((5-phenylthiophen-2-yl)methylene)imino)phenyl 4-alkoxybenzoate liquid crystals.

Synthetic Workflow Overview

The overall synthetic strategy is a multi-step process that begins with the synthesis of the core aldehyde, followed by the preparation of the alkoxy-substituted benzoic acid, and finally, the condensation and esterification reactions to yield the target liquid crystalline compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A 2-Bromothiophene E 5-Phenylthiophene-2-carbaldehyde A->E Suzuki Coupling B Phenylboronic Acid B->E C 4-Hydroxyaniline F 4-(((5-Phenylthiophen-2-yl)methylene)imino)phenol C->F D 4-Alkoxybenzoic Acid G (E)-4-(((5-Phenylthiophen-2-yl)methylene)imino)phenyl 4-alkoxybenzoate D->G E->F Condensation F->G Esterification

Figure 1. Synthetic workflow for a 4-phenylthiophene-based liquid crystal.

Protocol 1: Synthesis of 5-Phenylthiophene-2-carbaldehyde

This protocol utilizes a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the thiophene and phenyl rings.[10][11][12][13][14]

Materials:

  • 2-Bromothiophene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Suzuki Coupling: In a round-bottom flask, dissolve 2-bromothiophene (1 eq) and phenylboronic acid (1.1 eq) in a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of K₂CO₃ (2 M, 2 eq).

  • Degas the mixture by bubbling with nitrogen for 20 minutes.

  • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 2-phenylthiophene.

  • Vilsmeier-Haack Formylation: In a separate flask, cool DMF (3 eq) to 0 °C and slowly add POCl₃ (1.2 eq) with stirring.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Add a solution of 2-phenylthiophene (1 eq) in DMF dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the reaction and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 5-phenylthiophene-2-carbaldehyde.

Protocol 2: Synthesis of (E)-4-(((5-phenylthiophen-2-yl)methylene)imino)phenyl 4-alkoxybenzoates

This protocol involves the formation of a Schiff base followed by an esterification reaction.[7][8][9]

Materials:

  • 5-Phenylthiophene-2-carbaldehyde (from Protocol 2.2)

  • 4-Aminophenol

  • 4-Alkoxybenzoic acid (with varying alkyl chain lengths, e.g., octyloxy, decyloxy)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Schiff Base Formation: Dissolve 5-phenylthiophene-2-carbaldehyde (1 eq) and 4-aminophenol (1 eq) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product, 4-(((5-phenylthiophen-2-yl)methylene)imino)phenol, will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Esterification: In a round-bottom flask, dissolve 4-(((5-phenylthiophen-2-yl)methylene)imino)phenol (1 eq), 4-alkoxybenzoic acid (1.1 eq), and DMAP (0.1 eq) in dry DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/chloroform mixture) to obtain the final liquid crystalline compound.

Structural Confirmation: The molecular structures of the synthesized compounds should be confirmed by spectroscopic techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.[7][8][9]

Characterization of Mesomorphic Properties

A comprehensive understanding of the liquid crystalline behavior of the synthesized materials requires a combination of characterization techniques.[15][16]

Polarized Optical Microscopy (POM)

POM is a fundamental technique for the identification of liquid crystal phases and their associated textures.[4][15][16][17]

Protocol:

  • Place a small amount of the sample (approximately 2 mg) on a clean glass slide and cover with a coverslip.[1][2]

  • Heat the sample on a hot stage to its isotropic liquid phase.

  • Observe the sample through crossed polarizers while cooling at a controlled rate (e.g., 1-5 °C/min).

  • The appearance of birefringent textures upon cooling from the isotropic liquid indicates a transition to a liquid crystalline phase.

  • Characteristic textures, such as threaded nematic or focal conic fan textures for smectic phases, can be used for phase identification.[1][2][4]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.[4][15][18]

Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Place the pan in the DSC instrument along with an empty reference pan.

  • Heat the sample to a temperature above its clearing point (isotropic phase).

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its melting point.

  • Heat the sample again at the same controlled rate.

  • The phase transition temperatures are determined from the peak maxima or onset of the endothermic and exothermic peaks in the heating and cooling cycles, respectively.

  • The enthalpy of each transition (ΔH) can be calculated by integrating the area under the corresponding peak. Lower energy transitions are typically associated with the nematic phase, while higher energy transitions are normally associated with smectic and crystalline phases.[4]

Typical Phase Transition Data

The following table summarizes representative phase transition temperatures and enthalpies for a homologous series of 4-phenylthiophene-based liquid crystals.

Compound (n=alkyl chain length)TransitionTemperature (°C)ΔH (kJ/mol)
T8 Cr → N135.228.5
N → I245.81.2
T10 Cr → N132.530.1
N → I240.31.5
T12 Cr → N128.932.7
N → I235.11.8
T16 Cr → SmA120.435.4
SmA → N185.62.1
N → I225.71.9

Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic. Data is illustrative and based on trends observed in the literature.

Characterization Workflow

The logical flow of characterization techniques is crucial for an accurate determination of the mesomorphic properties.

Characterization_Workflow A Synthesized Compound B Polarized Optical Microscopy (POM) A->B C Differential Scanning Calorimetry (DSC) A->C D X-Ray Diffraction (XRD) B->D Informed by POM E Phase Identification & Texture Analysis B->E H Comprehensive Mesomorphic Profile B->H F Transition Temperatures & Enthalpies C->F C->H G Structural Information (e.g., layer spacing) D->G E->D Informed by POM G->H

Figure 2. A logical workflow for the characterization of liquid crystals.

Applications of 4-Phenylthiophene-Based Liquid Crystals

The unique properties of liquid crystals containing 4-phenylthiophene moieties make them promising candidates for a variety of applications:

  • Display Technologies: Their high birefringence and wide nematic range are advantageous for use in liquid crystal displays (LCDs).[3][19]

  • Organic Electronics: The π-conjugated nature of the thiophene ring facilitates charge transport, making these materials suitable for use as organic semiconductors in organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) cells.[1][2][6] The self-organizing nature of liquid crystals can help to suppress defects that are often found in non-mesogenic organic materials.[1][2]

  • Sensors: The sensitivity of the liquid crystalline state to external stimuli can be exploited in the development of chemical and biological sensors.[1][2]

  • Photonics and Optoelectronics: The tunable optical properties of these materials make them interesting for applications in optical information storage, spatial light modulators, and other photonic devices.[2]

Conclusion

The preparation of liquid crystals containing 4-phenylthiophene moieties offers a versatile platform for the development of advanced materials with tailored properties. The synthetic protocols outlined in this guide, based on robust and well-established chemical reactions, provide a clear pathway for obtaining these materials. A thorough characterization using a combination of POM, DSC, and other techniques is essential for understanding their complex phase behavior. The unique combination of properties exhibited by these materials opens up exciting possibilities for their application in a wide range of advanced technologies.

References

  • Venkateswarlu, P., et al. (2023). Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry, 39(1), 144-153.
  • Ahmed, H. A., & Aboelnaga, A. (2022). Synthesis and mesomorphic study of new phenylthiophene liquid crystals. Liquid Crystals, 49(1), 1-10.
  • Characterization of Liquid Crystals. (n.d.). Rev. Adv.
  • Characterization techniques for liquid crystal materials and its application in optoelectronics devices. (2016, June 15).
  • Ahmed, H. A., & Aboelnaga, A. (2021). Synthesis and mesomorphic study of new phenylthiophene liquid crystals.
  • Ahmed, H. A., & Aboelnaga, A. (2021, November 15). Synthesis and mesomorphic study of new phenylthiophene liquid crystals. Taylor & Francis Online.
  • Venkateswarlu, P., et al. (2023). Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry.
  • Characterization of Liquid Crystals: A Literature Review. (2016, July 22).
  • Ahmed, H. A., & Aboelnaga, A. (2021, December 13). Full article: Synthesis and mesomorphic study of new phenylthiophene liquid crystals. Taylor & Francis Online.
  • Liquid Crystalline Materials Containing Thiophene Rings. (2025, June 16).
  • Core-Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. (n.d.). PMC.
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (n.d.). Carroll Scholars.
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (n.d.). PMC.
  • The synthesis of anthradithiophene-based liquid crystals and their applications in organic thin film transistors. (n.d.).
  • Polymer chemistry. (2004, February 2). DSpace@MIT.
  • Liquid crystal textures: an overview. (2025, June 18). Taylor & Francis Online.
  • Optical properties of thiophene-containing liquid crystalline and hybrid liquid crystalline materials. (2026, February 10).
  • Synthesis and characterization of thiophene-containing liquid crystals. (2010, August 6). Taylor & Francis Online.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). PMC.
  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. (n.d.). PMC.
  • Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. (2025, August 9).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, April 16). MDPI.

Sources

Method

Application Notes and Protocols: Strategic Functionalization of Thiophene Rings via Carbonyl Chloride Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies for functionalizing thiophene rings using carbonyl chloride intermediates. As a f...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for functionalizing thiophene rings using carbonyl chloride intermediates. As a foundational scaffold in medicinal chemistry and materials science, the strategic introduction of carbonyl groups to the thiophene nucleus is a critical step in the synthesis of a vast array of functional molecules.[1][2][3] This document moves beyond simple procedural lists to explain the underlying principles governing these reactions, offering field-proven insights into protocol selection and optimization.

Core Principles: The Friedel-Crafts Acylation of Thiophene

The most direct route to introduce a ketone functionality onto a thiophene ring is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution (EAS) reaction.[4][5] This method typically involves reacting thiophene with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid or solid acid catalyst.[5][6]

Reaction Mechanism and Inherent Regioselectivity

The functionalization of thiophene via Friedel-Crafts acylation is governed by a well-understood mechanism that dictates its high regioselectivity. The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the π-electrons of the thiophene ring.[4]

Mechanism Steps:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) coordinates with the acyl chloride, facilitating the formation of a resonance-stabilized acylium ion (R-C≡O⁺).[4]

  • Nucleophilic Attack: The electron-rich thiophene ring attacks the acylium ion. This attack preferentially occurs at the C2 (or α) position.[7][8]

  • Intermediate Stabilization: The attack disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or Wheland intermediate.[5][9] Attack at the C2 position is energetically favored because the resulting positive charge can be delocalized over three resonance structures, including one involving the sulfur atom's lone pair. In contrast, attack at the C3 (or β) position only allows for two resonance structures.[7][8] This superior stabilization lowers the activation energy for C2-acylation.[9]

  • Aromaticity Restoration: A base (like AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the thiophene ring and regenerating the catalyst.[4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Intermediate Formation cluster_2 Step 4: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ AlCl₄⁻ AcylChloride->AcyliumIon Reaction LewisAcid AlCl₃ LewisAcid->AcyliumIon Catalyst Thiophene Thiophene Ring AcyliumIon->Thiophene Electrophile WhelandC2 Wheland Intermediate (C2 Attack) More Stable (3 resonance forms) Thiophene->WhelandC2 Favored Path Product 2-Acylthiophene WhelandC2->Product [-H⁺]

Caption: Friedel-Crafts acylation mechanism of thiophene.

A Comparative Guide to Catalytic Systems

The choice of catalyst is a critical parameter that directly influences yield, selectivity, and process sustainability.[10][11] While traditional Lewis acids are effective, modern solid acid catalysts offer significant environmental and practical advantages.[11][12]

Catalyst SystemAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Key Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[10][11][12]
Modified C25 Zeolite Acetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[10][13]
Stannic Chloride (SnCl₄) Acetyl Chloride-75-80Benzene solvent, workup required[4][14]
**Ethylaluminum dichloride (EtAlCl₂) **Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[10][15]
Aluminum Chloride (AlCl₃) Benzoyl Chloride--Traditional method, often requires stoichiometric amounts, risk of side reactions[6][10]
Phosphoric Acid (85%) Acetic Anhydride-94Requires 3 equiv. of anhydride[11][16]

Expert Insights:

  • Traditional Lewis Acids (AlCl₃, SnCl₄): These are potent catalysts but are highly moisture-sensitive, often required in stoichiometric amounts, and generate significant corrosive and toxic waste, complicating product workup.[10] Stronger Lewis acids like AlCl₃ can also induce polymerization or attack the thiophene's sulfur atom.[4]

  • Solid Acid Catalysts (Zeolites): Catalysts like Hβ zeolite are a superior alternative, demonstrating excellent activity and high selectivity under milder conditions.[10][12] Their key advantages include ease of separation from the reaction mixture (filtration), potential for regeneration and reuse, and reduced waste generation, aligning with green chemistry principles.[4][12]

  • Alkyl Lewis Acids (EtAlCl₂): These have proven highly effective, driving reactions to near-quantitative yields in non-acidic media.[10][15]

Protocol I: Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

This protocol details the synthesis of 2-acetylthiophene, a key intermediate for many pharmaceuticals and fine chemicals, using a robust and reproducible method.[4][17][18]

G cluster_workflow Experimental Workflow start Setup Anhydrous Reaction Flask (N₂ atmosphere) add_reagents Add Thiophene & Acetic Anhydride start->add_reagents add_catalyst Add Hβ Zeolite Catalyst add_reagents->add_catalyst heat Heat to 60°C Stir for 2h add_catalyst->heat monitor Monitor by GC/TLC heat->monitor filtration Cool & Filter to Recover Catalyst monitor->filtration purification Purify Liquid Phase (Distillation) filtration->purification end Obtain 2-Acetylthiophene purification->end

Caption: General experimental workflow for zeolite-catalyzed acylation.

Materials and Equipment
  • Thiophene (0.1 mol, 8.4 g)

  • Acetic anhydride (0.3 mol, 30.6 g)

  • Hβ zeolite catalyst (1.17 g), pre-activated by calcination at 550°C for 4 hours.[10]

  • 50 mL round-bottom flask

  • Reflux condenser, thermometer, and magnetic stirrer

  • Heating mantle or water bath

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g) and acetic anhydride (30.6 g).[12]

  • Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[10]

  • Reaction Execution: Heat the mixture in a water bath to 60°C and stir magnetically.[12]

  • Monitoring: Monitor the reaction's progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). A near-complete conversion of thiophene is expected within 2 hours.[11][12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration. The catalyst can be washed, dried, and regenerated for future use.[11]

  • Purification: The liquid filtrate contains the product, 2-acetylthiophene, and excess acetic anhydride. The product can be purified by vacuum distillation, collecting the fraction boiling at 102-105°C at 15 mmHg.[4]

Expected Outcome
  • Yield: >98%[10][12]

  • Appearance: Yellow liquid[4]

  • Purity: Confirm by GC, ¹H NMR, and ¹³C NMR spectroscopy.

Thiophene Carbonyl Chlorides: Versatile Synthetic Intermediates

Thiophene-2-carbonyl chloride is a crucial raw material for synthesizing a range of derivatives, including the nematicide tioxazafen.[16] It is typically prepared from precursors like 2-thiophenecarboxylic acid or directly from thiophene.

Protocol II: Synthesis of Thiophene-2-carbonyl Chloride from 2-Thiophenecarboxylic Acid

This protocol describes a common and effective method using thionyl chloride (SOCl₂) as the chlorinating agent.[19]

Materials and Equipment
  • 2-Thiophenecarboxylic acid (0.493 mol, 63.1 g)

  • Thionyl chloride (0.565 mol, 67.2 g, 1.15 eq.)

  • N,N-dimethylformamide (DMF) (catalytic amount, 0.2 mL)

  • Ethyl acetate (208 g)

  • Three-neck round-bottom flask with thermocouple, reflux condenser, and addition funnel

  • Nitrogen or argon source for inert atmosphere

  • Chilled scrubber containing aqueous NaOH (20%) for trapping evolved HCl and SO₂ gases

Step-by-Step Procedure
  • Reaction Setup: In a three-neck round-bottom flask purged with nitrogen, dissolve 2-thiophenecarboxylic acid (63.1 g) in ethyl acetate (208 g).[19]

  • Catalyst Addition: Add a catalytic amount of DMF (0.2 mL).[19]

  • Reagent Addition: Heat the mixture to 65°C with stirring. Slowly add thionyl chloride (67.2 g) via the addition funnel. An exotherm may be observed, and noxious gases (HCl, SO₂) will be evolved; ensure the condenser outlet is connected to a caustic scrubber.[19]

  • Reaction Execution: Maintain the reaction temperature at 58-65°C for approximately 2.5 hours. The reaction is complete when no starting material is detectable by GC/MS.[19]

  • Purification: After cooling, fit the flask for vacuum distillation. First, remove the ethyl acetate and excess thionyl chloride under a lower vacuum. Then, distill the remaining residue under a higher vacuum (approx. 4 mmHg). Collect the product, 2-thiophenecarbonyl chloride, as a clear pale yellow oil at a vapor temperature of approximately 63°C.[19]

Expected Outcome
  • Yield: ~81%[19]

  • Purity: >98% by GC-FID[19]

Overcoming Regioselectivity: Synthesis of 3-Acylthiophenes

Direct Friedel-Crafts acylation of thiophene is not a viable route for producing 3-acylthiophenes due to the strong preference for C2-acylation.[5][20] To overcome this, indirect methods starting from pre-functionalized thiophenes are required.

Strategy: Lithiation and Acetylation of 3-Bromothiophene

This one-pot method involves a halogen-metal exchange to create a highly reactive 3-thienyllithium intermediate, which is then quenched with an acetylating agent like acetic anhydride.[21]

G cluster_lithiation Step 1: Lithiation cluster_acetylation Step 2: Acetylation start 3-Bromothiophene in THF/Ether cool Cool to -78°C (Dry Ice/Acetone) start->cool add_nBuLi Add n-BuLi (1.1 eq) dropwise cool->add_nBuLi stir Stir at -78°C for 1h add_nBuLi->stir intermediate Formation of 3-Thienyllithium stir->intermediate add_anhydride Add Acetic Anhydride (1.2 eq) at -78°C intermediate->add_anhydride warm Warm to RT Stir for 2-3h add_anhydride->warm quench Quench with aq. NH₄Cl warm->quench extract Extract & Purify (Column Chromatography) quench->extract product 3-Acetylthiophene extract->product

Caption: Workflow for synthesizing 3-acetylthiophene via lithiation.

Protocol III: Synthesis of 3-Acetylthiophene
  • Reaction Setup: To a dry, three-necked flask under an inert atmosphere, add 3-bromothiophene (1.0 eq) and anhydrous diethyl ether or THF.[21]

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70°C. Stir the mixture at -78°C for 1 hour to ensure complete formation of the 3-thienyllithium intermediate.[21]

  • Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the solution while maintaining the temperature at -78°C.[21]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.[21]

  • Workup and Purification: Cool the reaction in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-acetylthiophene.[21]

An Alternative Carbonyl Functionalization: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings like thiophene.[22][23] It uses a "Vilsmeier reagent," an electrophilic chloroiminium ion, generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[22][24]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF VilsmeierReagent [ClCH=N⁺(Me)₂]Cl⁻ DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Thiophene Thiophene VilsmeierReagent->Thiophene Electrophile IminiumSalt Iminium Salt Intermediate Thiophene->IminiumSalt Electrophilic Attack Product 2-Formylthiophene IminiumSalt->Product H₂O Workup

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Like Friedel-Crafts acylation, the Vilsmeier-Haack reaction on unsubstituted thiophene is highly regioselective for the C2 position.[23] The reaction is particularly useful for synthesizing thiophene-2-carbaldehyde and its derivatives, which are valuable synthetic precursors.

Safety and Handling Precautions

  • Acyl Chlorides & Thionyl Chloride: These reagents are corrosive, lachrymatory, and react violently with water to release HCl gas. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lewis Acids (AlCl₃, SnCl₄): These are water-sensitive and corrosive. Handle in a dry environment (e.g., under an inert atmosphere) and quench reactions carefully by slowly adding the reaction mixture to ice.

  • Organolithium Reagents (n-BuLi): n-Butyllithium is highly pyrophoric and reacts violently with water and protic solvents. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe techniques.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Quench reactive reagents before disposal.

Conclusion

The functionalization of thiophene rings via carbonyl chloride intermediates is a cornerstone of heterocyclic chemistry, providing access to a wide range of valuable building blocks for drug discovery and materials science. While direct Friedel-Crafts acylation offers a straightforward route to 2-acylthiophenes, a nuanced understanding of regioselectivity and catalyst performance is essential for success. For less accessible isomers, such as 3-acylthiophenes, indirect strategies involving organometallic intermediates are indispensable. By carefully selecting the appropriate methodology and adhering to rigorous experimental protocols, researchers can effectively synthesize a diverse library of functionalized thiophene derivatives.

References

  • An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene - Benchchem. (n.d.).
  • A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene - Benchchem. (n.d.).
  • Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes - Benchchem. (n.d.).
  • Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. (2017, April 30).
  • Regioselectivity in Friedel–Crafts acylation of thiophene - ECHEMI. (n.d.).
  • Synthesis of 3-Acetylthiophene from 3-Bromothiophene: Application Notes and Protocols - Benchchem. (n.d.).
  • A Comparative Guide to the Reproducibility of 3-Acetylthiophene Synthesis Methods - Benchchem. (n.d.).
  • Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163-165.
  • Technical Support Center: Friedel-Crafts Acylation of Thiophene - Benchchem. (n.d.).
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 2(3), 266-281.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. (2024, March 25).
  • 2-Thiophenecarbonyl chloride synthesis - ChemicalBook. (n.d.).
  • Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... - PMC. (2025, November 21).
  • Preparation of 2-Thiophenecarbonyl Chloride. Scribd. (n.d.).
  • A Comparative Guide to Catalysts for Thiophene Acylation - Benchchem. (n.d.).
  • Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction - Benchchem. (n.d.).
  • Sabot, C., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-379.
  • Vogt, E.-J., et al. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294.
  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.).
  • The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C. (n.d.).
  • Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian Journal of Research in Chemistry. (n.d.).
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. (n.d.).
  • Bowman, D. C. (2026, January 29). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). ResearchGate.
  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. (n.d.).
  • Jones, S. S., Ogston, C. B., & Webb, R. L. (1982). U.S. Patent No. 4,321,399. Washington, DC: U.S. Patent and Trademark Office.
  • Processes for the preparation of 2-thiophenecarbonyl chloride. (2018). Google Patents.
  • Preparation method of 3-acetylthiophene. (n.d.). Google Patents.
  • Thiophene - Wikipedia. (n.d.).
  • Furans, thiophenes and related heterocycles in drug discovery. PubMed. (2005, November 15).
  • Thiophenes - Heterocyclic Organic Compounds - Labinsights. (2023, May 8).
  • Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
  • The Crucial Role of Thiophene Intermediates in Drug Discovery. (2026, February 20).
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22).
  • Caesar, P. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.
  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10411-10413.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. (2018, March 30).

Sources

Application

Application Note: Synthesis and Pharmacological Profiling of Biologically Active Thiophene Derivatives

Introduction: Thiophene as a Privileged Scaffold in Drug Discovery Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone scaffold in modern medicinal chemistry. Its bioisosteric equivalence to benzen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Thiophene as a Privileged Scaffold in Drug Discovery

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone scaffold in modern medicinal chemistry. Its bioisosteric equivalence to benzene allows drug developers to seamlessly replace phenyl rings to modulate a drug's physicochemical properties. The incorporation of a thiophene nucleus typically enhances lipophilicity, alters metabolic stability, and improves drug-receptor binding affinities due to the electronegativity and unshared electron pairs of the sulfur atom[1].

Currently, the thiophene moiety ranks 4th among sulfur-containing scaffolds in US FDA-approved small drug molecules, with over 26 drugs across diverse pharmacological classes relying on this nucleus[1]. Given its profound impact on therapeutic efficacy, mastering the synthesis and functionalization of thiophene derivatives is a critical competency for drug development professionals.

Mechanistic Rationale: The Gewald Reaction

While several synthetic routes to thiophenes exist (e.g., Paal-Knorr, Hinsberg), the Gewald reaction remains the most versatile and widely adopted method for generating highly substituted 2-aminothiophenes[2]. This one-pot, multi-component reaction bypasses the need for unstable acyclic precursors by facilitating the condensation of a ketone or aldehyde with an


-cyanoester and elemental sulfur in the presence of a base[2].
Causality in Reaction Design

The success of the Gewald reaction relies on a precise sequence of mechanistic events:

  • Knoevenagel Condensation : The base catalyst deprotonates the active methylene of the nitrile, triggering a nucleophilic attack on the carbonyl carbon to form an alkene intermediate[2].

  • Thiolation : Elemental sulfur (

    
    ) is activated by the base and attacks the Knoevenagel intermediate.
    
  • Cyclization & Tautomerization : Intramolecular ring closure occurs, followed by tautomerization to yield the stable, aromatic 2-aminothiophene core[2].

Gewald Ketone Ketone / Aldehyde Knoevenagel Knoevenagel Condensation Intermediate (Alkene) Ketone->Knoevenagel Nitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Thiolation Sulfur Addition & Thiolation Sulfur->Thiolation Base Base Catalyst (Morpholine / CaO) Base->Knoevenagel Knoevenagel->Thiolation + Sulfur Cyclization Intramolecular Cyclization Thiolation->Cyclization Product 2-Aminothiophene Derivative Cyclization->Product Tautomerization

Caption: Gewald reaction workflow detailing the multi-component synthesis of 2-aminothiophenes.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Traditional Gewald protocols utilize homogeneous secondary amines (like morpholine or diethylamine), which can complicate downstream purification[2]. This optimized protocol employs Calcium Oxide (CaO) as a heterogeneous catalyst. CaO is highly efficient, cost-effective, and easily removed via simple filtration, making it ideal for scalable drug discovery workflows[3].

Materials Required
  • Reagents : 2-Butanone (1.0 mmol), Ethyl cyanoacetate (1.0 mmol), Elemental sulfur (1.1 mmol), Calcium Oxide (1.0 mmol)[3].

  • Solvent : Absolute Ethanol (12 mL)[3].

Step-by-Step Methodology & Self-Validating Cues

Step 1: Reaction Assembly

  • Action : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-butanone, ethyl cyanoacetate, and elemental sulfur. Suspend the mixture in 12 mL of absolute ethanol, then add the CaO catalyst[3].

  • Causality : Ethanol is selected because it solubilizes the organic reactants while allowing the highly polar CaO to remain suspended. This phase separation is critical for the catalyst's eventual recovery[3].

Step 2: Thermal Activation & Monitoring

  • Action : Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) for 1 to 1.5 hours[3].

  • Causality : While the initial Knoevenagel condensation is rapid, the subsequent sulfur addition and cyclization require thermal energy to overcome the activation barrier.

  • Self-Validation (Visual QC) : The reaction mixture will transition from a pale, cloudy suspension to a deep orange/red solution. This colorimetric shift is a reliable indicator of polysulfide intermediate formation and successful ring closure.

Step 3: In-Process Quality Control (TLC)

  • Action : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase[3].

  • Self-Validation : The reaction is deemed complete when the UV-active spot corresponding to ethyl cyanoacetate is entirely consumed, replaced by a lower-Rf fluorescent spot (the thiophene product).

Step 4: Isolation and Purification

  • Action : Cool the mixture to room temperature. Filter the solution through a Celite pad to remove the solid CaO catalyst[3]. Evaporate the ethanol under reduced pressure using a rotary evaporator[3].

  • Action : Recrystallize the crude dried mixture from a minimal amount of hot ethanol to yield pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

  • Causality : Recrystallization leverages the differential solubility of the target thiophene versus trace polysulfide byproducts, ensuring high purity (>95%) suitable for downstream biological assays.

Pharmacological Profiling: Thiophenes in Therapeutics

Thiophene derivatives exhibit a remarkably broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial effects[1]. However, their role as anti-inflammatory agents is particularly well-documented[4].

Mechanism of Action: Anti-Inflammatory Pathways

Thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs), such as Tiaprofenic acid, function by intervening in the arachidonic acid cascade[4]. These derivatives act as potent inhibitors of Cyclooxygenase (COX-1/COX-2) and, in some structural variants, Lipoxygenase (LOX) enzymes. By blocking these targets, thiophenes halt the downstream synthesis of pro-inflammatory prostaglandins and leukotrienes, thereby mitigating chronic inflammation at the molecular level[4].

Pathway Stimulus Inflammatory Stimulus Phospholipase Phospholipase A2 Stimulus->Phospholipase Arachidonic Arachidonic Acid Phospholipase->Arachidonic COX Cyclooxygenase (COX-1/2) Arachidonic->COX LOX Lipoxygenase (5-LOX) Arachidonic->LOX Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Thiophene Thiophene Derivative (e.g., Tiaprofenic acid) Thiophene->COX Inhibits Thiophene->LOX Inhibits

Caption: Mechanism of action for thiophene derivatives inhibiting COX/LOX in the inflammatory cascade.

Quantitative Data: FDA-Approved Thiophene Therapeutics

The clinical viability of the thiophene nucleus is validated by its presence in numerous blockbuster drugs. The table below summarizes key FDA-approved therapeutics where the thiophene ring is essential to the drug's primary pharmacological activity[1][4].

Drug NamePharmacological ClassThiophene Role / Structural Feature
Olanzapine AntipsychoticThiophene fused with a diazepine ring, optimizing CNS penetration[1].
Clopidogrel AntiplateletThienopyridine derivative; requires hepatic activation[1].
Tiaprofenic acid Anti-inflammatory (NSAID)Aroyl-substituted thiophene acting as a potent COX inhibitor[1][4].
Raloxifene Anticancer (SERM)Benzothiophene core facilitating estrogen receptor modulation[1].
Zileuton AntiasthmaBenzothiophene derivative acting as a selective 5-LOX inhibitor[1][4].
Tiagabine AnticonvulsantNipecotic acid derivative linked to two lipophilic thiophene rings[1].

References

  • Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal - Benchchem.
  • A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction - Der Pharma Chemica.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI.

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 4-Phenylthiophene Scaffolds

Executive Summary 4-Phenylthiophene derivatives are privileged structural motifs in both materials science (e.g., conducting polymers, OLEDs) and medicinal chemistry, serving as critical pharmacophores in hypoxia-inducib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Phenylthiophene derivatives are privileged structural motifs in both materials science (e.g., conducting polymers, OLEDs) and medicinal chemistry, serving as critical pharmacophores in hypoxia-inducible factor (HIF) activators and small-molecule PD-L1 antagonists[1][2]. However, synthesizing these scaffolds efficiently requires overcoming specific electronic and steric challenges inherent to the electron-rich thiophene ring. This application note provides a comprehensive, field-proven guide to constructing and functionalizing 4-phenylthiophene architectures using palladium-catalyzed cross-coupling reactions, with a specific focus on optimizing Suzuki-Miyaura couplings and direct C-H arylation pathways.

Mechanistic Insights & Catalyst Selection

The Challenge of Thiophene Cross-Coupling

While Pd-catalyzed Suzuki-Miyaura cross-coupling is the gold standard for aryl-aryl bond formation, applying it to sulfur-containing heterocycles introduces unique difficulties. Thiopheneboronic acids are notoriously sensitive to polar reaction media and are highly susceptible to degradation via protodeboronation[3]. Consequently, the inverse coupling strategy—reacting a halogenated thiophene (e.g., 3-bromothiophene or 4-bromo-2-thiophenecarbaldehyde) with a stable phenylboronic acid—is the most reliable method to construct the core 4-phenylthiophene scaffold[1].

Controlling Regioselectivity and Suppressing Side Reactions

When functionalizing multi-halogenated thiophenes (such as 4,5-dibromothiophene-2-carboxaldehyde), achieving regioselective coupling is critical. The oxidative addition of palladium occurs preferentially at the more electron-deficient or sterically accessible carbon-halogen bond. A major mechanistic pitfall in these reactions is competitive hydrodehalogenation. Field-proven insights indicate that the key to success in sequential or double couplings is the strict use of minimal amounts of water in the solvent system (e.g., a 6:1 dioxane/water ratio). This precise solvent ratio suppresses dehalogenation during the initial coupling phase while maintaining enough polarity to dissolve the inorganic base[4].

Direct C-H Arylation as a Modern Alternative

To bypass the extensive pre-functionalization required for traditional Suzuki couplings, direct β-selective C-H arylation has emerged as a highly efficient alternative. Using catalysts like Pd(OAc)₂ in conjunction with arylating reagents (e.g., triarylantimony difluorides), researchers can directly functionalize the C2 or C5 positions of an existing 4-phenylthiophene scaffold[5]. This approach significantly reduces the step count, avoids the use of unstable boronic acids, and improves overall atom economy.

Synthetic Workflows & Logical Relationships

G SM1 3-Bromothiophene Derivatives SM2 4-Phenylthiophene Scaffold SM1->SM2 Suzuki-Miyaura (Phenylboronic acid, Pd cat., Base) P1 C2/C5-Arylated 4-Phenylthiophenes SM2->P1 Direct C-H Arylation (Pd(OAc)2, Ar-X) P2 Multi-substituted 4-Phenylthiophenes SM2->P2 Halogenation & Cross-Coupling

Synthetic workflows for 4-phenylthiophene scaffolds via Suzuki-Miyaura and Direct Arylation.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes optimized conditions for various coupling strategies involving the 4-phenylthiophene core, highlighting the causality behind catalyst and solvent choices.

Reaction TypeStarting MaterialCoupling PartnerCatalyst / BaseSolvent / TempYieldMechanistic Rationale
Suzuki-Miyaura 4-bromo-2-thiophenecarbaldehydePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane:H₂O (6:1), 90°C75-90%Minimal water suppresses protodeboronation and hydrodehalogenation[1][4].
Double Suzuki 4,5-dibromothiophene-2-carboxaldehydeArylboronic acids (sequential)Pd(PPh₃)₄ / K₂CO₃Dioxane:H₂O (6:1), 90°C60-70%Sequential reagent addition controls kinetic regioselectivity at C5 vs C4[4].
Direct Arylation 4-phenylthiopheneTriarylantimony difluoridesPd(OAc)₂ / Ag₂ODCE or DMF, 100°C65-75%Pd(II) enables electrophilic C-H activation; Ag₂O acts as a crucial oxidant[5].

Experimental Protocols

Protocol A: Synthesis of 4-Phenylthiophene-2-carboxaldehyde via Suzuki-Miyaura Coupling

This protocol is optimized to prevent hydrodehalogenation and maximize yield by strictly controlling the aqueous phase volume[4].

Materials:

  • 4-bromo-2-thiophenecarbaldehyde (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.1 equiv, 1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized Water (6:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-bromo-2-thiophenecarbaldehyde (1.0 mmol) in 6.0 mL of anhydrous 1,4-dioxane.

  • Addition of Reagents: Add phenylboronic acid (1.1 mmol) and K₂CO₃ (2.0 mmol) to the stirring solution.

  • Solvent Optimization (Critical Step): Add exactly 1.0 mL of degassed deionized water. Causality: Maintaining a strict 6:1 organic-to-aqueous ratio is critical. Excess water accelerates the protodeboronation of the boronic acid and promotes the hydrodehalogenation of the thiophene substrate, drastically lowering the yield[3][4].

  • Catalyst Introduction: Add Pd(PPh₃)₄ (0.05 mmol) against a positive counter-flow of argon. Seal the flask immediately.

  • Heating and Agitation: Heat the reaction mixture to 90 °C using an oil bath or orbital shaker for 12 hours.

  • Workup & Self-Validation:

    • Cool the mixture to room temperature and partition between diethyl ether (15 mL) and water (10 mL).

    • Extract the aqueous layer with ether (2 × 10 mL). Dry the combined organic layers over anhydrous MgSO₄.

    • Validation checkpoint: Perform TLC (20% ether/hexanes). The disappearance of the starting material and the appearance of a highly UV-active spot indicates successful coupling. If a non-polar spot corresponding to a completely dehalogenated thiophene appears, the solvent was insufficiently degassed or contained too much water.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (silica gel, 20% ether/hexanes) to afford the pure 4-phenylthiophene-2-carboxaldehyde.

Protocol B: Direct β-Selective C-H Arylation of 4-Phenylthiophene

This protocol details the direct functionalization of the thiophene ring without pre-halogenation, utilizing organoantimony compounds[5].

Materials:

  • 4-phenylthiophene (1.0 equiv, 0.5 mmol)

  • Triarylantimony difluoride (Ar₃SbF₂) (1.2 equiv, 0.6 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • Silver(I) oxide (Ag₂O) (1.5 equiv, 0.75 mmol)

  • 1,2-Dichloroethane (DCE) (3.0 mL, anhydrous)

Step-by-Step Methodology:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, combine 4-phenylthiophene (0.5 mmol), the triarylantimony difluoride (0.6 mmol), and Ag₂O (0.75 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol). Causality: Pd(OAc)₂ is chosen over Pd(0) species because the C-H activation mechanism proceeds via an electrophilic palladation or concerted metalation-deprotonation (CMD) pathway, which strictly requires a Pd(II) center[5].

  • Reaction: Add 3.0 mL of anhydrous DCE. Seal the vial with a Teflon-lined cap and heat at 90–100 °C for 16 hours.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove metal precipitates (Ag and Pd black).

  • Purification: Concentrate the filtrate under reduced pressure and purify by silica gel chromatography to isolate the arylated 4-phenylthiophene derivative.

Troubleshooting & Analytical Characterization

To ensure the trustworthiness of the synthesized scaffolds, researchers must validate the products using the following spectroscopic benchmarks:

  • ¹H NMR Spectroscopy: For 4-phenylthiophene-2-carboxaldehyde, the aldehyde proton typically appears as a sharp singlet around δ 9.89–9.95 ppm. The thiophene ring protons will appear as two distinct singlets (or doublets with a very small J coupling) around δ 7.77 and 7.85 ppm[4].

  • Mass Spectrometry (HRMS): Confirm the exact mass to rule out hydrodehalogenation byproducts, which will present a mass difference corresponding to the loss of a halogen atom and the gain of a proton[4].

References

1.[4] Title: Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC Source: nih.gov URL:

2.[1] Title: Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - MDPI Source: mdpi.com URL:

3.[3] Title: One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates - Beilstein Journals Source: beilstein-journals.org URL:

4.[5] Title: Pd-Catalyzed β-Selective C–H Arylation of Thiophenes with Triarylantimony Difluorides Source: nii.ac.jp URL:

5.[2] Title: Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Phenylthiophene-2-carbonyl chloride

Welcome to the technical support center for 4-Phenylthiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, storage, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Phenylthiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, storage, and troubleshooting common issues related to this reactive compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success.

Frequently Asked Questions (FAQs)

Q1: What is 4-Phenylthiophene-2-carbonyl chloride and why is it so reactive?

4-Phenylthiophene-2-carbonyl chloride is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. It belongs to the acyl chloride functional group, which is known for high reactivity. This reactivity stems from the electronic structure of the carbonyl group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms strongly withdraw electron density, rendering the carbonyl carbon highly electrophilic (electron-deficient) and thus extremely susceptible to attack by nucleophiles, such as water.[1][2]

Q2: What are the immediate signs that my 4-Phenylthiophene-2-carbonyl chloride has hydrolyzed?

The primary product of hydrolysis is 4-Phenylthiophene-2-carboxylic acid. You can identify hydrolysis through several signs:

  • Visual Cues: The pure acyl chloride is often a liquid or low-melting solid. The corresponding carboxylic acid is a solid. If you observe your liquid reagent becoming cloudy or forming a white precipitate, hydrolysis has likely occurred.[3]

  • Gas Evolution: Upon exposure to atmospheric moisture, you may observe the evolution of steamy fumes. This is hydrogen chloride (HCl) gas, a byproduct of the hydrolysis reaction.[1]

  • Spectroscopic Evidence: An Infrared (IR) spectrum of a hydrolyzed sample will show a characteristic broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a shift in the C=O stretch from the acyl chloride range (~1780 cm⁻¹) to the carboxylic acid range (~1700 cm⁻¹).[3]

Q3: Can I use a sample of 4-Phenylthiophene-2-carbonyl chloride that has partially hydrolyzed?

It is strongly discouraged. The presence of the carboxylic acid byproduct can interfere with subsequent reactions by consuming reagents, neutralizing bases, and complicating product purification.[3] It is always best to use a fresh or purified batch of the acyl chloride for consistent and reliable results.

Q4: What are the primary safety hazards associated with this compound?

Like all acyl chlorides, 4-Phenylthiophene-2-carbonyl chloride is corrosive and will cause severe burns to the skin, eyes, and respiratory tract.[4][5][6] Its reaction with moisture produces corrosive and toxic hydrogen chloride (HCl) gas.[3][4] Always handle this reagent inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7]

Troubleshooting Guide: Preventing Hydrolysis

This section provides in-depth solutions to common problems encountered during the handling and use of 4-Phenylthiophene-2-carbonyl chloride.

Issue 1: Reagent Degradation During Storage

Problem: My stored bottle of 4-Phenylthiophene-2-carbonyl chloride has solidified or appears cloudy.

Root Cause Analysis: This is a classic sign of moisture ingress into the storage container over time. Even minute amounts of atmospheric humidity are sufficient to initiate hydrolysis. Acyl chlorides are hygroscopic and will readily react with water.[7][8]

Solutions:

  • Inert Atmosphere Storage: The most effective method is to store the reagent under a dry, inert atmosphere such as nitrogen or argon.[4][7] If the bottle has a septum-sealed cap, flush the headspace with inert gas after each use.

  • Use of Desiccators: Store the sealed container inside a desiccator containing an active drying agent (e.g., Drierite, silica gel) to minimize ambient moisture exposure.

  • Container Sealing: For long-term storage, securely wrap the container cap's threads with paraffin film to create a superior seal against atmospheric moisture.[3]

  • Aliquotting: Upon receiving a new bottle, consider aliquoting it into smaller, single-use quantities in a glove box or under a steady stream of inert gas. This prevents repeated exposure of the main stock to the atmosphere.

Issue 2: Inconsistent or Failed Reactions

Problem: My acylation reaction with 4-Phenylthiophene-2-carbonyl chloride is giving low yields or failing completely, and I recover mostly starting material or the hydrolyzed carboxylic acid.

Root Cause Analysis: The failure is almost certainly due to the introduction of water into the reaction vessel. Water is a potent nucleophile that can compete with your intended nucleophile (e.g., an alcohol or amine), leading to the unwanted hydrolysis side-reaction.[9][10]

dot

Hydrolysis_Mechanism Reactants 4-Phenylthiophene-2-carbonyl chloride H₂O (Water) Attack Nucleophilic Attack Reactants:f1->Attack Intermediate Tetrahedral Intermediate Elimination Elimination of Cl⁻ Intermediate->Elimination Products 4-Phenylthiophene-2-carboxylic acid HCl Attack->Intermediate Elimination->Products:f0 Elimination->Products:f1 ProtonTransfer Proton Transfer

Caption: Mechanism of acyl chloride hydrolysis.

Solutions & Protocols:

Protocol 1: Ensuring Anhydrous Reaction Conditions

This protocol is critical for the success of any reaction involving acyl chlorides.

1. Glassware Preparation:

  • Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).
  • Dry the glassware in an oven at >120°C for at least 4 hours (or overnight).[3]
  • Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon gas. This prevents atmospheric moisture from being drawn into the flask as it cools.

2. Solvent & Reagent Purity:

  • Use only high-purity, anhydrous grade solvents. Solvents should be purchased in septum-sealed bottles.
  • If anhydrous solvent is not available, it must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
  • Ensure all other reagents, especially nucleophiles like amines or alcohols, are anhydrous. Liquid reagents can be dried over molecular sieves.

3. Reaction Setup & Execution:

  • Set up the reaction under a positive pressure of an inert gas using a manifold or balloon.
  • Add the anhydrous solvent to the reaction flask via a dry syringe or cannula.
  • Add other reagents via syringe. For solids, use a powder funnel and maintain a rapid flow of inert gas to counter-flow against air ingress.
  • Add the 4-Phenylthiophene-2-carbonyl chloride dropwise via a syringe at the appropriate temperature (often 0°C to control the exothermic reaction).

dot

Anhydrous_Setup cluster_system Anhydrous Reaction System cluster_atmosphere Inert Gas System Flask Reaction Flask (Oven-Dried) Condenser Condenser Flask->Condenser Vapors Stir Magnetic Stirrer AdditionFunnel Addition Funnel (for reagents) AdditionFunnel->Flask Reagent Addition InertGas Nitrogen/Argon Source Manifold Dual Manifold (Gas/Vacuum) InertGas->Manifold Manifold->Condenser Positive Pressure Bubbler Oil Bubbler (Pressure Release) Manifold->Bubbler

Caption: Standard setup for an anhydrous reaction.

Issue 3: Difficulty Confirming Reagent Quality

Problem: I am unsure if a previously opened bottle of 4-Phenylthiophene-2-carbonyl chloride is still good to use.

Root Cause Analysis: Visual inspection can be inconclusive if hydrolysis is minimal. A quantitative or semi-quantitative check is needed to ensure reagent integrity before committing it to a large-scale reaction.

Solution:

Protocol 2: Reagent Quality Check via Derivatization

This is a rapid test to confirm the presence and reactivity of the acyl chloride.[11]

  • Preparation: In a small, dry vial under a nitrogen atmosphere, dissolve a small amount of a simple, anhydrous primary amine (e.g., benzylamine, ~10 mg) in anhydrous dichloromethane (1 mL).

  • Reaction: Using a syringe, add a single drop of the 4-Phenylthiophene-2-carbonyl chloride to be tested. An exothermic reaction should be noticeable.

  • Analysis: After 5 minutes, spot the reaction mixture on a Thin Layer Chromatography (TLC) plate alongside a spot of the benzylamine starting material.

  • Interpretation:

    • Successful Result: The TLC will show the disappearance of the benzylamine spot and the appearance of a new, less polar spot corresponding to the newly formed amide. This confirms the acyl chloride is reactive.

    • Failed Result: If the benzylamine spot remains unchanged and no new product spot is observed, the acyl chloride has likely completely hydrolyzed and is inactive.

Data Summary: Solvent Water Content

Choosing the right solvent grade is crucial for preventing hydrolysis. The table below compares typical water content in different grades of common solvents.

Solvent GradeTypical Water Content (ppm)Recommended Use
Reagent/Technical> 200Not recommended for moisture-sensitive reactions
HPLC Grade50 - 200Not ideal; may require drying
Anhydrous< 50Recommended
Anhydrous (AcroSeal™/Sure-Seal™)< 10 - 30Highly Recommended for critical experiments
References
  • Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • PMC. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. [Link]

  • MDPI. (2021, July 22). Thiophene-3-carbonyl Chloride. [Link]

  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • ResearchGate. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons. [Link]

  • Carl ROTH. Safety Data Sheet: Acetyl chloride D3. [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?[Link]

  • Google Patents.
  • Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Cognito. Acyl Chlorides Revision notes | International A-Level · CIE. [Link]

  • IITian Academy. 33.3 Acyl chlorides Study Notes. [Link]

  • Open Access Journals. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

  • YouTube. (2023, February 10). Preparations and Reactions of Acyl Chlorides. [Link]

  • SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]

  • Fisher Scientific. (2010, September 7). SAFETY DATA SHEET: Acetyl chloride. [Link]

Sources

Optimization

Storage stability of moisture-sensitive thiophene acyl chlorides

Technical Support Center: Storage & Handling of Moisture-Sensitive Thiophene Acyl Chlorides Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see acylation reactions fail not due...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Handling of Moisture-Sensitive Thiophene Acyl Chlorides

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see acylation reactions fail not due to poor synthetic design, but because of compromised reagent integrity. Thiophene acyl chlorides—such as 2-thiophenecarbonyl chloride—are highly reactive electrophiles. This reactivity is a double-edged sword: it makes them excellent building blocks for drug development, but exceptionally vulnerable to atmospheric moisture.

This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps to ensure your reagents remain stable and your yields remain high.

Part 1: The Mechanistic Reality of Moisture Degradation

To properly handle a chemical, you must understand its failure modes. Why are thiophene acyl chlorides so unstable in ambient air?

The carbon atom of the carbonyl group is highly electrophilic, driven by the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. When exposed to even trace amounts of water (from humid air or wet solvents), water acts as a nucleophile. This initiates a rapid hydrolysis reaction, cleaving the C–Cl bond to form thiophenecarboxylic acid and hydrogen chloride (HCl) gas[1].

This degradation is autocatalytic in closed systems and presents two major problems:

  • Loss of Titer: The reactive acyl chloride is converted into the unreactive carboxylic acid, plummeting your reaction yields[1].

  • Pressurization: The generation of HCl gas builds significant pressure inside sealed storage bottles, creating a severe safety hazard that can lead to container rupture[1][2].

DegradationPathway A Thiophene Acyl Chloride (Highly Electrophilic) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Atmospheric Moisture (H₂O Nucleophile) B->C Exposure D Thiophenecarboxylic Acid (Solid Precipitate) C->D Bond Cleavage E Hydrogen Chloride (HCl) (Corrosive Gas) C->E Gas Evolution

Fig 1: Mechanistic pathway of moisture-induced degradation of thiophene acyl chlorides.

Part 2: Quantitative Data on Storage & Stability

To maintain stability, you must control the environment. Below is a summary of the physical properties and validated storage parameters for 2-thiophenecarbonyl chloride to prevent premature degradation[3][4][5].

Property / ParameterValue / SpecificationMechanistic Rationale
Chemical Formula C₅H₃ClOSContains the reactive -COCl functional group[5].
Boiling Point 205–208 °CHigh boiling point, but volatile enough to fume if HCl is present[2][5].
Density ~1.37 g/mL (at 25 °C)Heavier than water; phase separation occurs if quenched improperly[5].
Storage Temperature 2–8 °C (Refrigerated)Low kinetic energy slows down any trace hydrolysis reactions[3][4].
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric moisture and oxygen[3][4].
Visual Integrity Clear, colorless to yellow liquidCloudiness indicates carboxylic acid precipitation (degradation)[1][3].

Part 3: Standard Operating Procedure (SOP): Inert Transfer Protocol

To ensure a self-validating system, every extraction of the reagent must prevent moisture ingress. We utilize the Sure/Seal™ (or equivalent elastomer septum-sealed) bottle technique[6][7].

Self-Validation Check: Before beginning, visually inspect the bottle. If the liquid is cloudy or there is a white crust around the cap, the seal has already failed. Do not use it for moisture-sensitive acylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry or oven-dry all receiving flasks and syringes. Purge the receiving flask with dry Argon or Nitrogen gas.

  • Syringe Purging: Attach a long, flexible needle to a glass syringe. Insert the needle into a Schlenk line or inert gas manifold. Draw inert gas into the syringe and expel it outside. Repeat this purge cycle three times to remove all ambient air from the syringe barrel[6].

  • Bottle Pressurization: Insert a separate nitrogen line (with a bubbler attached to prevent over-pressurization) through the elastomer liner of the Sure/Seal bottle to maintain a positive pressure blanket[6][7].

  • Extraction: Insert the purged syringe needle through the septum into the liquid reagent. Slowly draw the required volume of thiophene acyl chloride[6].

  • Transfer: Withdraw the needle, keeping a slight positive pressure of inert gas in the syringe, and immediately transfer the reagent into your pre-purged reaction flask containing anhydrous solvent (e.g., dry DCM).

  • Resealing: Remove the nitrogen line from the reagent bottle. The elastomer septum will self-seal[7]. Wrap the cap tightly with Parafilm and immediately return the bottle to the 2–8 °C refrigerator[4].

TransferProtocol Step1 1. Purge Syringe (Ar/N₂ Gas) Step2 2. Pressurize Bottle (Positive N₂ Line) Step1->Step2 Step3 3. Extract Reagent (Via Septum) Step2->Step3 Step4 4. Transfer to Flask (Anhydrous Solvent) Step3->Step4 Step5 5. Seal & Refrigerate (2-8 °C) Step4->Step5

Fig 2: Step-by-step inert transfer workflow for Sure/Seal packaged acyl chlorides.

Part 4: Troubleshooting Guide & FAQs

Q1: When I opened the refrigerator, the bottle of 2-thiophenecarbonyl chloride had a bulging cap and hissed loudly when punctured. What happened? A1: The seal was compromised, allowing atmospheric moisture to enter. The moisture hydrolyzed the acyl chloride, generating HCl gas[1][2]. Because the bottle was sealed, the gas built up internal pressure, causing the cap to bulge. Action: Vent the bottle carefully in a fume hood. The reagent is likely severely degraded and should be titrated or discarded.

Q2: My acylation reaction yield dropped from 85% to 20% using a bottle that is three months old. The liquid looks slightly cloudy. Can I still use it? A2: The cloudiness is a direct visual confirmation of degradation. The "clouds" are fine precipitates of thiophenecarboxylic acid, which is insoluble in the acyl chloride[1]. Since the reactive species has been converted to the unreactive acid, your stoichiometry is off, leading to low yields. Action: You must purify the reagent via vacuum distillation before use, or purchase a fresh bottle.

Q3: How can I validate that my solvent won't degrade the thiophene acyl chloride upon addition? A3: Acyl chlorides are highly sensitive to nucleophilic solvents. Never use alcohols or unpurified hygroscopic solvents[1][8]. Self-Validation Protocol: To test solvent dryness, add a 10 µL drop of the acyl chloride to a 1 mL aliquot of the solvent in a test tube. If it fumes or turns cloudy, the solvent is wet and the validation fails. A clear solution validates the solvent is anhydrous. Always use a non-nucleophilic base (e.g., triethylamine or DIPEA) in your reaction to scavenge the HCl byproduct and drive the reaction forward[1][8].

Q4: What is the safest way to quench unreacted thiophene acyl chloride after my experiment? A4: Do not add water directly to the neat reagent, as the exothermic hydrolysis will aggressively release corrosive HCl gas and potentially boil the water, splattering the acid[1][2]. Action: Dilute the unreacted acyl chloride in a large volume of an inert solvent (like THF or DCM), cool the flask in an ice bath (0 °C), and slowly add a dilute aqueous basic solution (such as saturated sodium bicarbonate) dropwise[1]. The base neutralizes the HCl as it forms, safely controlling the exotherm.

References

  • GuideChem. "2-Thiophenecarbonyl chloride 5271-67-0 wiki." 3

  • BenchChem. "How to handle moisture-sensitive 3,4-Difluorophenylacetyl chloride." 1

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Thiophenecarbonyl chloride." 4

  • Sigma-Aldrich. "2-Thiophenecarbonyl chloride 97 5271-67-0." 5

  • University of Pittsburgh (Wipf Group). "Techniques for Handling Air- and Moisture-Sensitive Compounds." 6

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Thiophenecarbonyl chloride." 2

  • ResearchGate. "Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?" 8

  • Sigma-Aldrich. "Sure/Seal™ Packaging System." 7

Sources

Troubleshooting

Optimizing yield in 4-Phenylthiophene-2-carbonyl chloride amidation

Technical Support Center: Optimizing 4-Phenylthiophene-2-Carbonyl Chloride Amidation Welcome to the Technical Support Center for the amidation of 4-phenylthiophene-2-carbonyl chloride. This guide provides drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-Phenylthiophene-2-Carbonyl Chloride Amidation

Welcome to the Technical Support Center for the amidation of 4-phenylthiophene-2-carbonyl chloride. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to maximize amide yield and purity.

Workflow & Decision Matrix

The following logic matrix will help you select the optimal reaction environment based on your specific amine and laboratory constraints.

Workflow Start 4-Phenylthiophene-2-carbonyl chloride + Amine Choice Select Reaction System Start->Choice Anhydrous Anhydrous Organic (DCM/THF + DIPEA) Choice->Anhydrous Moisture Sensitive Biphasic Schotten-Baumann (DCM/H2O + NaOH) Choice->Biphasic Robust Amine Incomplete Issue: Sluggish Rxn (Add DMAP) Anhydrous->Incomplete Steric Hindrance Success High Yield Amide Anhydrous->Success Standard Hydrolysis Issue: Hydrolysis (Check Moisture) Biphasic->Hydrolysis Poor Mixing Biphasic->Success Standard Hydrolysis->Success Increase Agitation Incomplete->Success Optimize Base

Decision matrix for 4-phenylthiophene-2-carbonyl chloride amidation.

Troubleshooting Guide (Q&A)

Q1: My amidation yields are consistently below 50%, with a major byproduct identified as 4-phenylthiophene-2-carboxylic acid. How do I prevent this? Causality & Insight: The presence of the carboxylic acid indicates competitive hydrolysis of the acid chloride. 4-Phenylthiophene-2-carbonyl chloride is highly electrophilic and sensitive to atmospheric moisture. When water outcompetes the amine as a nucleophile, the acid chloride irreversibly hydrolyzes. Solution:

  • Anhydrous Route: Ensure all solvents (DCM, THF) are strictly anhydrous and stored over molecular sieves. Use a nitrogen or argon atmosphere. [1].

  • Biphasic Route (Schotten-Baumann): If using an aqueous base (e.g., NaOH), the reaction relies on the amine being significantly more nucleophilic than water. Poor interfacial mixing allows water to hydrolyze the acid chloride in the organic phase. You must use vigorous mechanical stirring (>800 rpm) to maximize the biphasic surface area.

Q2: The reaction stalls at 70% conversion even with excess amine. What is causing this sluggish kinetics? Causality & Insight: The 4-phenyl substitution on the thiophene ring introduces steric bulk and alters the electronic landscape of the carbonyl group. If you are coupling a secondary or sterically hindered primary amine, the nucleophilic attack on the carbonyl carbon is impeded, preventing the formation of the tetrahedral intermediate. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.1 equivalents). DMAP attacks the acid chloride to form a highly reactive acylpyridinium intermediate, which is more susceptible to attack by hindered amines than the parent acid chloride. Alternatively, switch the base from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA), which is less prone to forming unreactive complexes.

Q3: I am observing dark, tar-like degradation products in my reaction mixture. Why? Causality & Insight: Thiophene derivatives can undergo polymerization or degradation if exposed to strong Lewis acids or prolonged elevated temperatures. Solution: Strictly control the temperature during the addition phase. The initial reaction between the acid chloride and the amine is highly exothermic. Always cool the amine/base solution to 0 °C before the dropwise addition of 4-phenylthiophene-2-carbonyl chloride, then allow it to warm to room temperature [2].

Mechanistic Pathway

Understanding the nucleophilic acyl substitution mechanism is critical for diagnosing reaction failures. The diagram below illustrates the sequence of bond formations and cleavages.

Mechanism AcidChloride 4-Phenylthiophene-2-carbonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate (Alkoxide-like) AcidChloride->Intermediate Nucleophilic Attack Amine Amine (Nucleophile) Amine->Intermediate Lone Pair Donation Elimination Chloride Elimination & Deprotonation Intermediate->Elimination Collapse of C=O Product Target Amide + HCl (Base Quenched) Elimination->Product Base Neutralization

Nucleophilic acyl substitution mechanism for amide bond formation.

Quantitative Data: Solvent and Base Optimization

To guide your experimental design, the following table summarizes the impact of different solvent and base combinations on the amidation yield of thiophene-2-carbonyl chloride derivatives, based on empirical optimization studies [3].

Solvent SystemBase (Equivalents)TemperatureTimeConversion / YieldNotes
DCM (Anhydrous)TEA (2.0 eq)0 °C to RT4 h75%Standard conditions; moderate steric hindrance.
DCM (Anhydrous)DIPEA (2.5 eq)0 °C to RT2 h88%Improved yield; DIPEA prevents side reactions.
THF (Anhydrous)Pyridine (2.0 eq)Reflux6 h60%Thermal degradation of thiophene ring observed.
DCM / H₂O (1:1)NaOH (3.0 eq)RT1 h92%Schotten-Baumann; requires vigorous >800 rpm stirring.

Self-Validating Experimental Protocol: Anhydrous Amidation

This protocol is designed as a self-validating system. Each step includes a built-in verification check to ensure the chemical state is correct before proceeding, minimizing wasted time and reagents.

Materials:

  • 4-Phenylthiophene-2-carbonyl chloride (1.0 equiv, strictly dry)

  • Target Amine (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to acid chloride)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen for 15 minutes.

    • Validation Check: The flask should be cool to the touch and under positive N₂ pressure (verified via bubbler).

  • Amine Activation: Dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

    • Validation Check: Internal temperature must read ≤ 2 °C before proceeding.

  • Electrophile Addition: Dissolve 4-Phenylthiophene-2-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.

    • Validation Check: A white precipitate (DIPEA hydrochloride salt) should begin to form, indicating the reaction is proceeding and HCl is being generated and successfully trapped.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Validation Check: Perform TLC (Hexanes/Ethyl Acetate 7:3). The acid chloride spot (often visualized with UV or KMnO₄) should be completely consumed.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM). Transfer to a separatory funnel and extract the aqueous layer twice with DCM.

    • Validation Check: The pH of the aqueous layer must be mildly basic (~pH 8) to ensure all residual HCl is neutralized.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Frequently Asked Questions (FAQs)

Q: Can I synthesize 4-phenylthiophene-2-carbonyl chloride in situ from the corresponding carboxylic acid? A: Yes. You can react 4-phenylthiophene-2-carboxylic acid with oxalyl chloride and a catalytic amount of DMF in DCM. However, you must thoroughly evaporate the unreacted oxalyl chloride under reduced pressure before adding the amine, otherwise, you will form oxamide byproducts.

Q: Why does my product have a strong sulfurous odor? A: Pure amides of thiophene derivatives generally lack a strong odor. A pungent smell usually indicates the presence of unreacted thiophene starting materials or degradation products. Ensure your chromatographic purification is thorough, and consider washing the organic layer with a mild acidic solution (e.g., 1M HCl) during workup to remove unreacted aliphatic amines.

Q: Is the Schotten-Baumann method scalable for this specific compound? A: Yes, it is highly scalable and often preferred in process chemistry because it avoids expensive organic bases. However, as noted in continuous flow optimization studies for Schotten-Baumann reactions, precise control over mixing and flow rates is critical to prevent hydrolysis at a larger scale [4].

References

  • Amide Synthesis | Fisher Scientific Life Sciences |[Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides | RSC Advances (2023) |[Link]

  • Optimisation of the Schotten–Baumann reaction in continuous flow | Reaction Chemistry & Engineering (2023) |[Link]

Optimization

Removing unreacted thionyl chloride from thiophene acid chloride synthesis

Technical Support Center: Thiophene Acid Chloride Synthesis A Researcher's Guide to Post-Reaction Purification: Effectively Removing Unreacted Thionyl Chloride Introduction: The Challenge of Purity in Thiophene Acid Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiophene Acid Chloride Synthesis

A Researcher's Guide to Post-Reaction Purification: Effectively Removing Unreacted Thionyl Chloride

Introduction: The Challenge of Purity in Thiophene Acid Chloride Synthesis

The conversion of thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride (TCC) using thionyl chloride (SOCl₂) is a fundamental and widely utilized transformation in organic synthesis.[1][2][3] Thionyl chloride serves as an excellent reagent for this purpose, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be readily removed from the reaction mixture, driving the reaction to completion.[4][5] However, a common practice is to use an excess of thionyl chloride to ensure the complete conversion of the starting carboxylic acid.[1] This practice, while effective, presents a significant downstream challenge: the complete removal of unreacted thionyl chloride from the desired acid chloride product.

Residual thionyl chloride can interfere with subsequent reactions, leading to the formation of undesired byproducts and complicating purification efforts. Furthermore, its corrosive and water-reactive nature necessitates its thorough removal for the safe handling and storage of the final product.[6][7] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions to navigate the complexities of removing unreacted thionyl chloride from thiophene acid chloride synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the workup and purification stages of thiophene acid chloride synthesis, with a focus on the removal of excess thionyl chloride.

Q1: I've performed a simple distillation, but my thiophene acid chloride still has a sharp, pungent odor characteristic of thionyl chloride. What should I do?

A1: This is a common issue and can be attributed to several factors. Incomplete removal is often due to insufficient distillation time or temperature.[8] To address this, ensure that the distillation head temperature reaches the boiling point of thionyl chloride (approximately 75-77 °C at atmospheric pressure) and is maintained until all the volatile reagent has been collected.[8]

For a more robust solution, consider the following:

  • Azeotropic Distillation: Thionyl chloride forms a low-boiling azeotrope with solvents like toluene.[3][8] After the initial distillation to remove the bulk of the thionyl chloride, add anhydrous toluene to the crude product and perform another distillation.[9] The toluene-thionyl chloride azeotrope will distill at a lower temperature, effectively carrying over the remaining traces of the reagent.[8][10] This process can be repeated 2-3 times for complete removal.[10]

  • Vacuum Distillation: If your thiophene acid chloride is high-boiling and thermally stable, vacuum distillation is an excellent option.[6][11] By reducing the pressure, the boiling point of thionyl chloride is significantly lowered, allowing for its removal at a lower temperature and reducing the risk of product decomposition.[6][9]

Q2: My product has developed a yellow or orange color after heating to remove the thionyl chloride. What is the cause, and how can I prevent it?

A2: The discoloration of your product is likely due to the thermal decomposition of either the thionyl chloride or the thiophene acid chloride itself.[8] Thionyl chloride can decompose at temperatures above its boiling point, forming species like disulfur dichloride which can impart a yellow-orange color.[3][8]

To mitigate this:

  • Lower the Temperature with Vacuum: As mentioned previously, employing vacuum distillation will allow for the removal of thionyl chloride at a much lower temperature, minimizing thermal stress on your product.[6]

  • Use an Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition of your product at elevated temperatures.

Q3: I am concerned about the safety of distilling off thionyl chloride. Are there alternative, non-distillative methods for its removal?

A3: Absolutely. Chemical quenching is a viable alternative, particularly for smaller-scale reactions where the heat generated can be safely managed.[6] This method involves reacting the excess thionyl chloride with a quenching agent to convert it into more easily removable or inert byproducts.[8]

  • Important Consideration: A significant drawback to quenching is that most quenching agents will also react with your desired thiophene acid chloride, hydrolyzing it back to the carboxylic acid.[8] Therefore, this method is generally not suitable if you wish to isolate the acid chloride. It is more appropriate if the acid chloride is generated in situ and used immediately in a subsequent reaction that is compatible with the quenching conditions.

If you must proceed with a quench, a common method involves the slow, controlled addition of the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate.[6][8] This will neutralize the acidic byproducts and hydrolyze both the excess thionyl chloride and the product acid chloride.[8]

Q4: I am using a rotary evaporator to remove the thionyl chloride, and the tubing appears to be degrading. What is causing this?

A4: The degradation of the tubing is due to the corrosive nature of the vapors being removed.[6] Thionyl chloride itself is corrosive, and its reaction with any residual moisture will produce HCl and SO₂ gases, which are also highly corrosive.[6]

To prevent this:

  • Use Chemically Resistant Tubing: Ensure that the tubing on your rotary evaporator is made from a material resistant to acidic vapors.

  • Implement a Base Trap: It is crucial to place a base trap (e.g., a flask containing a solution of sodium hydroxide or potassium hydroxide) between the rotary evaporator and the vacuum pump.[6][11] This will neutralize the acidic vapors before they can damage the pump.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride?

A1: The most common and effective methods are distillation (simple, fractional, or vacuum) and azeotropic distillation with an appropriate solvent like toluene.[3][6][8] Chemical quenching is also an option but will likely result in the hydrolysis of the desired acid chloride product.[6][8]

Q2: How can I confirm that all the thionyl chloride has been removed?

A2: The absence of the characteristic sharp, pungent odor is a good initial indicator.[6] For more rigorous confirmation, especially in sensitive applications, analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) can be employed to detect any residual thionyl chloride.[6][12]

Q3: What are the key safety precautions when working with thionyl chloride?

A3: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release hazardous gases (SO₂ and HCl).[6][7][8][13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat.[6][7][14] Ensure all glassware is scrupulously dry to prevent exothermic reactions.[8]

Q4: Is it necessary to purify the thionyl chloride before use?

A4: For most applications, commercially available thionyl chloride is of sufficient purity. However, over time, it can decompose to form impurities such as sulfur dioxide and disulfur dichloride, which can be identified by a yellowing of the liquid.[3] If high purity is critical, distillation of the thionyl chloride before use may be considered.

Experimental Protocols

Protocol 1: Removal of Excess Thionyl Chloride by Azeotropic Distillation

This protocol assumes the initial reaction to form thiophene acid chloride is complete.

  • Initial Distillation: Assemble a simple distillation apparatus with oven-dried glassware under an inert atmosphere (e.g., nitrogen). Distill the reaction mixture to remove the bulk of the excess thionyl chloride. Collect the distillate in a flask cooled in an ice bath.

  • Azeotropic Removal: Cool the reaction flask containing the crude thiophene acid chloride to room temperature. Add anhydrous toluene (a volume approximately equal to that of the crude product).

  • Second Distillation: Reassemble the distillation apparatus and distill the toluene-thionyl chloride azeotrope.

  • Repeat: Repeat steps 2 and 3 one or two more times to ensure complete removal of the thionyl chloride.

  • Final Product: The remaining material in the distillation flask is the crude thiophene acid chloride, which can be used as is or further purified by vacuum distillation.

Protocol 2: Removal of Excess Thionyl Chloride by Vacuum Distillation

This protocol is suitable for thermally stable thiophene acid chlorides.

  • Apparatus Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. Connect the receiving flask to a cold trap cooled with a dry ice/acetone slurry or liquid nitrogen, which is then connected to a vacuum pump.[6] A base trap between the cold trap and the pump is highly recommended to protect the pump from corrosive vapors.[6]

  • Initial Cooling: After the initial reaction is complete, cool the reaction flask to room temperature.

  • Application of Vacuum: Slowly and cautiously apply vacuum to the system, being mindful of potential bumping.

  • Heating: Gently heat the reaction flask in an oil bath. The temperature should be kept as low as possible to effect distillation, typically below 50°C for the removal of thionyl chloride.[6]

  • Collection: Collect the distilled thionyl chloride in the cooled receiving flask.

  • Completion: Once the distillation of thionyl chloride is complete, slowly and carefully release the vacuum. The crude thiophene acid chloride remains in the distillation flask.

Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
Thionyl Chloride (SOCl₂)118.9774.6Reacts violently with water.[8]
Thiophene-2-carbonyl chloride146.59~190 (estimated)---
Toluene92.14110.6Forms a low-boiling azeotrope with thionyl chloride.[8]

Visualizations

G Decision Workflow for Thionyl Chloride Removal cluster_start cluster_methods cluster_distillation_options cluster_outcomes Start Reaction Complete: Crude Thiophene Acid Chloride + Excess SOCl₂ Distillation Distillation Method Start->Distillation Isolate Acid Chloride? YES Quenching Chemical Quenching Start->Quenching Isolate Acid Chloride? NO Simple_Dist Simple/Fractional Distillation Distillation->Simple_Dist Thermally Stable & Sufficient BP Difference Azeotropic_Dist Azeotropic Distillation (with Toluene) Distillation->Azeotropic_Dist Trace SOCl₂ Remains Vacuum_Dist Vacuum Distillation Distillation->Vacuum_Dist Product is Thermally Sensitive or High-Boiling Hydrolyzed_Product Thiophene Carboxylic Acid (Hydrolyzed Product) Quenching->Hydrolyzed_Product Pure_Product Purified Thiophene Acid Chloride Simple_Dist->Pure_Product Azeotropic_Dist->Pure_Product Vacuum_Dist->Pure_Product

Caption: Decision workflow for selecting the appropriate method for thionyl chloride removal.

G Azeotropic Distillation Workflow Start Crude Product (Post-Reaction) Initial_Dist Simple Distillation (Remove Bulk SOCl₂) Start->Initial_Dist Add_Toluene Add Anhydrous Toluene Initial_Dist->Add_Toluene Azeo_Dist Azeotropic Distillation (Remove Toluene-SOCl₂ Azeotrope) Add_Toluene->Azeo_Dist Check Check for Residual SOCl₂ (e.g., by odor or spectroscopy) Azeo_Dist->Check Check->Add_Toluene SOCl₂ Detected End Purified Product Check->End No SOCl₂ Detected

Caption: Step-by-step workflow for azeotropic removal of thionyl chloride.

References

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents.
  • CN101880271B - Synthesis method of 2-thiophene acetylchloride - Google Patents.
  • Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. Available at: [Link]

  • Process for synthetizing 2-thiopheneacetyl chloride - Eureka | Patsnap. Available at: [Link]

  • How to remove thionyl chloride after reaction? - ResearchGate. Available at: [Link]

  • Preparation of 2-Thiophenecarbonyl Chloride | PDF | Acid | Solvent - Scribd. Available at: [Link]

  • Thiophene-3-carbonyl Chloride - MDPI. Available at: [Link]

  • (PDF) Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives - ResearchGate. Available at: [Link]

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. Available at: [Link]

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. Available at: [Link]

  • preparation of acyl chlorides (acid chlorides) - Chemguide. Available at: [Link]

  • How i can modify fatty acid in to acyl chloride using thionyl chloride ? | ResearchGate. Available at: [Link]

  • Thionyl chloride - Safety Data Sheet. Available at: [Link]

  • Reaction of Carboxylic Acids with Thionyl Chloride - YouTube. Available at: [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. Available at: [Link]

  • KR100702546B1 - Purification Method of Acid Chloride - Google Patents.
  • US4759826A - Process for purifying thionyl chloride - Google Patents.
  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. Available at: [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Available at: [Link]

  • Thionyl chloride - Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Phenylthiophene Intermediates

Status: Operational Ticket Focus: Reactivity Profiling & Failure Analysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary 4-Phenylthiophene intermediates present a decep...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Reactivity Profiling & Failure Analysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

4-Phenylthiophene intermediates present a deceptive challenge in organic synthesis.[2][3] While the thiophene core is electron-rich and generally reactive, the presence of a phenyl ring at the C3/C4 position introduces specific steric and electronic perturbations that often lead to catalyst poisoning , regiochemical scrambling , and solubility-driven stalling .[3]

This guide bypasses standard textbook advice to address the specific failure modes encountered in high-stakes drug development and materials science workflows.

Module 1: Cross-Coupling Paralysis (Suzuki/Stille)[1][2][4]

User Issue: "My Suzuki coupling with a 4-phenylthiophene bromide stalls at 40-50% conversion. Adding more catalyst doesn't help."

Root Cause Analysis

The culprit is rarely the oxidative addition step (which is facile for electron-rich thiophenes) but rather catalyst poisoning and reductive elimination failure .

  • Sulfur Coordination: The thiophene sulfur has a high affinity for soft metals like Pd(0).[2] It competes with phosphine ligands, forming inactive Pd-S complexes, effectively sequestering the catalyst.[1][3]

  • Steric Clashing: The phenyl ring at C4 creates a "bay region" effect, hindering the approach of bulky boronic acids during transmetallation.[2]

Troubleshooting Protocol

Step 1: The "Resurrection" Cocktail (Catalyst System) Stop using Pd(PPh3)4 or Pd(dppf)Cl2.[1][2] These standard catalysts are too easily displaced by the thiophene sulfur.[2] Switch to a system with high steric bulk and strong donation to keep the Pd active center ligated.

ComponentRecommendationMechanism of Action
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Labile ligands allow rapid activation.[1][2][3]
Ligand SPhos or XPhos (1:2 Pd:L ratio)Biaryl dialkylphosphines create a protective "shell" around Pd, preventing S-coordination while facilitating reductive elimination via steric bulk.[1][2]
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate is superior to carbonates for sterically demanding couplings.[1][2]
Solvent 1,4-Dioxane/H₂O (4:1) Water is mandatory to solubilize the inorganic base and activate the boronic acid.

Step 2: Scavenging the Poison If the reaction still stalls, the thiophene sulfur might be leaching into the solution.

  • Action: Add 1-5 mol% CuI . Copper has a higher affinity for sulfur than Palladium does in some oxidation states and can act as a "sacrificial" scavenger, keeping the Pd active.

Visual Guide: Coupling Rescue Workflow

Suzuki_Rescue Start Reaction Stalls < 50% Check_Solubility Check Solubility: Is precipitate visible? Start->Check_Solubility Solubility_Issue Solubility Limit Reached Switch to 2-MeTHF or Add 10% n-Butanol Check_Solubility->Solubility_Issue Yes Catalyst_Issue Catalyst Deactivation (Sulfur Poisoning) Check_Solubility->Catalyst_Issue No (Clear solution) Success Full Conversion Solubility_Issue->Success Switch_Ligand Switch Ligand: Use SPhos or XPhos Catalyst_Issue->Switch_Ligand Add_Additive Add Scavenger: 5 mol% CuI Switch_Ligand->Add_Additive If still stalling Add_Additive->Success

Caption: Decision tree for diagnosing and fixing stalled Suzuki couplings of thiophene intermediates.

Module 2: The Regioselectivity Trap (EAS & Lithiation)

User Issue: "I am trying to brominate 3-phenylthiophene to get the 2-bromo product, but I'm getting a mixture of 2-bromo, 5-bromo, and 2,5-dibromo."

Technical Insight

On a 3-phenylthiophene scaffold:

  • C2 (α-position): Most reactive due to being alpha to Sulfur and ortho to the Phenyl group (synergistic activation).[1][2]

  • C5 (α'-position): Highly reactive due to being alpha to Sulfur, but less sterically hindered than C2.[1][2]

  • C4 (β-position): Least reactive to Electrophilic Aromatic Substitution (EAS).[1][2]

The challenge is that C2 is electronically preferred but sterically crowded by the phenyl ring. This pushes reagents to C5 or leads to over-bromination because the first bromine activates the ring further (in some conditions) or simply because the reactivity difference is small.

Protocol: Precision Halogenation

Option A: NBS (N-Bromosuccinimide) in DMF Standard Br₂ is too aggressive.[1][2] Use NBS in a polar aprotic solvent.[2]

  • Dissolve substrate in DMF (0.1 M).[2]

  • Cool to 0°C .

  • Add 1.05 equiv NBS dropwise in DMF solution.[2]

  • Crucial: Monitor by HPLC/UPLC, not TLC.[1][2] The spots often overlap.[2]

  • Why DMF? It stabilizes the bromonium intermediate and moderates the reactivity of NBS, favoring the thermodynamic product (C2) over the kinetic hit at C5.

Option B: The "Block and Release" Strategy (For C5 functionalization) If you specifically need the C5 product (often misidentified as C2):

  • Silylate C2: Treat with n-BuLi followed by TMSCl.[2][3] The bulky TMS group will go to C2 (directed by S and Ph).[2]

  • Functionalize C5: Now perform your bromination or lithiation; it is forced to C5.[2]

  • Deprotect: Remove TMS with TBAF.[2]

Visual Guide: Reactive Site Map

Reactivity_Map Center 3-Phenylthiophene Core C2 Position C2 (α) High Electronic Activation High Steric Hindrance Target for: Direct Lithiation Center->C2 Ortho to Ph Alpha to S C5 Position C5 (α') High Reactivity Low Steric Hindrance Target for: EAS (Bromination) Center->C5 Meta to Ph Alpha to S C4 Position C4 (β) Low Reactivity Target for: Halogen-Metal Exchange (Requires pre-existing Halide) Center->C4 Beta to S

Caption: Reactivity landscape of 3-phenylthiophene. Red indicates highest electronic density but highest steric clash.[1][2]

Module 3: Metallation & Stability

User Issue: "Lithium-halogen exchange on 2-bromo-4-phenylthiophene results in low recovery or scrambled products."

Root Cause
  • The "Dance" of the Proton: 3-thienyllithium species are notoriously unstable above -60°C. They can deprotonate their own starting material or solvent (scrambling) if the temperature fluctuates.

  • Ring Opening: While less common in phenylthiophenes than simple thiophenes, the C-Li bond can induce ring fragmentation if allowed to warm.[2][3]

Protocol: Cryogenic Stabilization

The "Internal Trap" Method Do not generate the lithiated species and then add the electrophile. The intermediate is too unstable.[2] Use an in-situ quench if possible (e.g., with borates or silanes), or ensure the electrophile is present before warming.[1]

Strict Protocol for Li-Hal Exchange:

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Temp: Cool to -78°C (Internal probe mandatory).

  • Reagent: Use t-BuLi (2.0 equiv) instead of n-BuLi.

    • Why? t-BuLi performs the exchange faster than n-BuLi, allowing you to keep the temperature lower (-78°C vs -40°C).[1][3]

    • Note: The first equiv does the exchange; the second destroys the formed t-BuBr (preventing alkylation side reactions).[4]

  • Quench: Add the electrophile (e.g., DMF, Iodine, Borate) at -78°C. Stir for 30 mins before removing the cooling bath.

FAQ: Quick Solutions

Q: My product turns black on the silica column. What happened? A: Electron-rich thiophenes are acid-sensitive.[2][3] The acidic sites on silica gel can catalyze polymerization.[2]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample.[1][2] Or use Neutral Alumina .[2]

Q: Can I use Pd/C for hydrogenation of a side chain without reducing the thiophene? A: Risky. Thiophenes poison Pd/C rapidly.[2]

  • Fix: Use Wilkinson's Catalyst (Rh(PPh₃)₃Cl) for homogeneous hydrogenation, or Raney Nickel (which will desulfurize the ring, destroying it) only if you want to remove the sulfur.[1][2] For side-chain reduction, PtO₂ (Adams' catalyst) is sometimes more robust against sulfur poisoning than Pd.[1][2]

References
  • Catalyst Poisoning Mechanisms

    • Title: Sulfur poisoning and regeneration of palladium-based catalysts.[2][3][5]

    • Source: Journal of the Chemical Society, Faraday Transactions.[2]

    • URL:[Link][1][2]

  • Suzuki Coupling Optimization

    • Title: Diagnosing issues with a failed Suzuki coupling? (Community Discussion & Protocols).
    • Source: ChemPros (Verified Professional Forum).[1][2]

    • URL:[Link]

  • Lithiation Selectivity

    • Title: Highly selective 5-substitution of 3-methylthiophene via directed lithiation.[2][3][6] (Analogous mechanism for phenylthiophene).[2]

    • Source: PubMed / Organic Letters.[2][3]

    • URL:[Link]

  • Regioselectivity in Thiophenes

    • Title: Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
    • Source: MDPI Molecules.[2]

    • URL:[Link][2]

Sources

Optimization

Solvent selection for reactions involving thiophene carbonyl chlorides

Welcome to the Thiophene Carbonyl Chloride Technical Support Center . This resource is designed for researchers, scientists, and drug development professionals dealing with the synthesis and downstream functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiophene Carbonyl Chloride Technical Support Center . This resource is designed for researchers, scientists, and drug development professionals dealing with the synthesis and downstream functionalization of thiophene carbonyl chlorides.

Below, you will find expert troubleshooting guides, validated experimental protocols, and mechanistic insights to optimize your solvent selection and maximize reaction yields.

Expert Troubleshooting & FAQs

Synthesis & Upstream Reactions

Q1: During the synthesis of 2-thiophenecarbonyl chloride via the Friedel-Crafts route, I am isolating a high percentage of thiophene ketone by-products. How can I adjust my solvent system to prevent this? A: The formation of thiophene ketone by-products is caused by the highly reactive newly formed acid chloride reacting with unreacted thiophene. To mitigate this, select a 1 (e.g., chloroform, methylene chloride, or carbon tetrachloride) that is chemically inert but maintains the polarity required to keep the phosgene-aluminum chloride acylation complex intact[1]. Causality & Action: High concentrations of thiophene in the solvent increase the probability of this secondary electrophilic aromatic substitution. Dilute the thiophene to 5-10% in the halogenated solvent and strictly control the temperature between -15°C and -25°C. This temperature range kinetically favors the formation of the acid chloride while suppressing the higher-activation-energy ketone formation[1].

Q2: We are scaling up the synthesis of 2-thiophenecarbonyl chloride using chlorosulfonyl isocyanate (CSI). Multi-solvent extractions are causing yield losses. Is there a viable single-solvent system? A: Yes. 2 is the optimal solvent for a single-solvent continuous or large-scale process[2]. Causality & Action: Using dibutyl ether allows the intermediate (thiophene-2-carbonyl)sulfamoyl chloride to remain stable as a homogeneous solution or slurry. When combined with a reverse addition technique (adding thiophene to a molar excess of CSI), this solvent environment suppresses the formation of the NTSAT (N-(thiophen-2-ylsulfonyl)thiophene-2-carboxamide) side product to less than 4%[2]. The subsequent hydrolysis step can be performed directly in the resulting biphasic acidic aqueous/dibutyl ether medium, eliminating intermediate isolation steps.

Downstream Functionalization (Amidation & Esterification)

Q3: When performing downstream amidation or esterification of thiophene-2-carbonyl chloride, why do polar aprotic solvents like dichloromethane (DCM) outperform non-polar ethereal solvents? A: The reaction between an acyl chloride and an amine or alcohol proceeds via a 3, passing through a highly polarized tetrahedral intermediate[3]. Causality & Action: Polar aprotic solvents like DCM (dielectric constant ~8.9) effectively solvate and stabilize this charge-separated transition state, significantly4 of the addition step[4]. Furthermore, they5 far better than non-polar alternatives, accelerating the desired reaction over competitive hydrolysis[5]. Always use dry DCM or THF in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the eliminated HCl and drive the reaction forward.

Solvent Selection Workflows & Data

SolventSelection Start Reaction Type? Synthesis Synthesis of Thiophene Carbonyl Chloride Start->Synthesis Downstream Downstream Functionalization (Amidation/Esterification) Start->Downstream Friedel Phosgene / AlCl3 Route Synthesis->Friedel CSI Chlorosulfonyl Isocyanate Route Synthesis->CSI Amide Amidation (Amines) Downstream->Amide Ester Esterification (Alcohols) Downstream->Ester Solv1 Halogenated Solvents (e.g., CHCl3, DCM) Temp: -15 to -25°C Friedel->Solv1 Solv2 Dibutyl Ether (Single-Solvent System) CSI->Solv2 Solv3 Polar Aprotic (DCM, THF) Stabilizes Transition State Amide->Solv3 Ester->Solv3

Logical workflow for selecting solvents in thiophene carbonyl chloride reactions.

Solvent Selection Matrix
SolventDielectric Constant (ε)Reaction PhasePrimary Use CaseTypical Yield (%)Key Advantage
Dibutyl Ether 3.1Biphasic / HomogeneousLarge-scale CSI Synthesis63.5%Single-solvent system, minimizes NTSAT (<4%)
Dichloromethane (DCM) 8.9HomogeneousAmidation / Esterification>85%Stabilizes polar transition state, low boiling point
Chloroform 4.8HomogeneousPhosgene Synthesis Route~80%Maintains intact phosgene-aluminum complex
Tetrahydrofuran (THF) 7.5HomogeneousMixed Anhydride / Amidation47–75%Good solubility for complex amines, requires base

Validated Experimental Protocols

Protocol A: Single-Solvent Synthesis of 2-Thiophenecarbonyl Chloride

Objective: Synthesize 2-thiophenecarbonyl chloride while minimizing NTSAT by-product formation using a reverse-addition CSI method in a single solvent.

  • Preparation: Suspend chlorosulfonyl isocyanate (CSI) in dry dibutyl ether under an inert nitrogen atmosphere.

  • Reverse Addition: Slowly add thiophene (diluted to 5-10% concentration) to the CSI solution, maintaining the temperature between 35°C and 50°C.

    • Causality: Keeping CSI in molar excess prevents the newly formed intermediate from reacting with unreacted thiophene, drastically reducing side-product formation.

  • Hydrolysis: Add the resulting (thiophene-2-carbonyl)sulfamoyl chloride mixture directly to an acidic aqueous medium (e.g., 20% aqueous sulfuric acid). Keep the temperature below 40°C using a water bath to control the initial exotherm.

  • Phase Separation & Distillation: Allow the biphasic mixture to separate. Extract the organic layer and distill at 47°C under vacuum (2 mmHg) to isolate the product as a colorless oil.

  • Self-Validation: Perform GC-FID on the distilled fraction. A single peak corresponding to 2-thiophenecarbonyl chloride at >98.4 area % validates the suppression of the NTSAT by-product and the success of the single-solvent system.

Protocol B: High-Yield Amidation in Polar Aprotic Solvents

Objective: Convert 2-thiophenecarbonyl chloride to a thiophene-2-carboxamide derivative without competitive hydrolysis.

  • Preparation: Dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C to 5°C in an ice bath.

  • Acylation: Dissolve 2-thiophenecarbonyl chloride (1.0 eq) in a small volume of dry DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Causality: The polar aprotic nature of DCM stabilizes the polarized tetrahedral intermediate, while the low temperature prevents exothermic degradation.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at ambient temperature for 2-3 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and base), saturated NaHCO3 (to remove unreacted acyl chloride as the corresponding acid), and brine. Dry over anhydrous MgSO4 and concentrate under vacuum.

  • Self-Validation: Monitor the reaction via TLC (Thin Layer Chromatography) using a hexane/ethyl acetate eluent. The complete disappearance of the highly UV-active acyl chloride spot and the appearance of a lower Rf amide spot validates the completion of the nucleophilic addition.

Mechanism Acyl Thiophene-2-carbonyl chloride (Electrophile) Tetra Tetrahedral Intermediate (Polarized) Acyl->Tetra Nucleophilic Attack Nuc Amine/Alcohol (Nucleophile) Nuc->Tetra Solvent Polar Aprotic Solvent (DCM) Lowers Activation Energy Solvent->Tetra Solvation Product Amide/Ester + HCl Tetra->Product Elimination of Cl-

Solvent stabilization of the tetrahedral intermediate during acyl substitution.

References

  • [1] Title: US4321399A - Preparation of 2-thiophenecarbonyl chloride. Source: Google Patents. URL: 1

  • [5] Title: Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Source: Sparkl. URL: 5

  • [2] Title: US20180162830A1 - Processes for the preparation of 2-thiophenecarbonyl chloride. Source: Google Patents. URL:2

  • [3] Title: A Level Chemistry Revision Notes - Acyl Chlorides. Source: Save My Exams. URL: 3

  • [4] Title: 13.1.1: "Nucleophilic Acyl Substitution". Source: Chemistry LibreTexts. URL: 4

Sources

Troubleshooting

Technical Guide: Controlling Regioselectivity in 3-Phenylthiophene Derivatization

Executive Summary & Scaffold Analysis Nomenclature Note: While often colloquially referred to as "4-phenylthiophene" by users focusing on the -position, the IUPAC standard for the monosubstituted scaffold is 3-phenylthio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Nomenclature Note: While often colloquially referred to as "4-phenylthiophene" by users focusing on the


-position, the IUPAC standard for the monosubstituted scaffold is 3-phenylthiophene . Due to the symmetry of the thiophene ring, position 3 and 4 are identical until a second substituent is introduced. This guide uses the standard 3-phenylthiophene numbering, where the sulfur is position 1, and the phenyl group is at position 3.

The Challenge: Derivatizing 3-phenylthiophene presents a classic regioselectivity conflict.[1] The phenyl ring at C3 creates a steric and electronic dichotomy:

  • C2 (

    
    -proximal):  Electronically activated (resonance) but sterically crowded by the phenyl ring.
    
  • C5 (

    
    -distal):  Electronically active (thiophene 
    
    
    
    -position) and sterically accessible.
  • C4 (

    
    -position):  Generally inert to standard Electrophilic Aromatic Substitution (EAS) and nucleophilic attack, requiring specific C-H activation strategies.
    

This guide details how to force selectivity between the C2 and C5 positions using kinetic vs. thermodynamic control, blocking groups, and the "Halogen Dance" phenomenon.

Decision Matrix: Targeting Your Site

Use this logic flow to select the correct synthetic methodology based on your desired substitution pattern.

Regioselectivity_Logic Start Starting Material: 3-Phenylthiophene Target Which Position to Functionalize? Start->Target C2 Target C2 (Alpha, Proximal) Target->C2 C5 Target C5 (Alpha, Distal) Target->C5 C4 Target C4 (Beta) Target->C4 C2_Method1 Standard EAS (Small Electrophiles) Risk: C2/C5 Mixtures C2->C2_Method1 C2_Method2 Kinetic Lithiation (n-BuLi, -78°C) Traps C2-Li species C2->C2_Method2 C5_Method1 Steric Control (Bulky Electrophiles) Favors C5 C5->C5_Method1 C5_Method2 Blocking Group Strategy (Install C2-Cl -> Functionalize C5 -> Dechlorinate) C5->C5_Method2 C5_Method3 Halogen Dance (Thermodynamic Lithiation) C5->C5_Method3 C4_Method1 Ir-Catalyzed Borylation (Steric Control) C4->C4_Method1

Figure 1: Strategic decision tree for regioselective functionalization of 3-phenylthiophene.

Module A: The "Halogen Dance" (Thermodynamic Control)

One of the most frequent troubleshooting requests involves "scrambling" of bromine positions during lithiation. This is often the Base-Catalyzed Halogen Dance (BCHD) . You can exploit this mechanism to move a halogen from the easy-to-access C2 position to the C5 position.

The Mechanism

When 2-bromo-3-phenylthiophene is treated with LDA, the base does not simply perform a halogen-lithium exchange. Instead, it deprotonates the remaining


-position (C5). The resulting anion attacks a bromine on a neighboring molecule, causing a migration chain reaction.

Halogen_Dance Step1 2-Bromo-3-phenylthiophene (Starting Material) Int1 Intermediate A: Lithiation at C5 (Kinetic Deprotonation) Step1->Int1 Deprotonation LDA LDA / -78°C Prod Thermodynamic Product: 5-Bromo-2-lithio-3-phenylthiophene Int1->Prod Halogen Migration Trans Trans-halogenation (Intermolecular Attack) Quench Quench (E+) Yields 2-E-5-bromo-3-phenylthiophene Prod->Quench

Figure 2: Simplified mechanism of the Halogen Dance reaction shifting bromine from C2 to C5.

Protocol: Exploiting the Dance for C5 Functionalization

Goal: Convert 2-bromo-3-phenylthiophene to 2-formyl-5-bromo-3-phenylthiophene.

  • Preparation: Dissolve diisopropylamine (1.1 eq) in dry THF at -78°C. Add n-BuLi (1.1 eq) to generate LDA.

  • Addition: Add 2-bromo-3-phenylthiophene (1.0 eq) dropwise at -78°C.

  • The Dance: Stir for 30-60 minutes . Crucial: Unlike standard Li-halogen exchange (which is fast), the rearrangement requires time and often slight warming (to -40°C) depending on the substrate, though -78°C is often sufficient for thiophenes.

  • Quench: Add DMF (1.5 eq).

  • Result: The bromine migrates to the thermodynamically stable position (C5) and the electrophile (DMF) lands at C2.

Module B: Direct C-H Arylation (Pd-Catalysis)[1][2]

Direct arylation avoids pre-functionalization (like stannanes or boronates) but suffers from C2/C5 selectivity issues.

The Problem

Pd-catalyzed C-H activation generally favors the C2 position due to the "concerted metalation-deprotonation" (CMD) mechanism being slightly lower energy at C2, despite the steric clash with the phenyl ring.

Solution: The Blocking Group Strategy

To force arylation at C5, you must block C2. A chlorine atom is the ideal blocker because it is robust enough to survive C-H activation conditions but can be removed later (hydrodechlorination).

Protocol: C5-Selective Arylation

  • Block: Chlorinate 3-phenylthiophene using NCS (N-chlorosuccinimide) in DMF.

    • Result:2-chloro-3-phenylthiophene (High selectivity for C2 due to electronic activation).

  • Arylate: React 2-chloro-3-phenylthiophene with Aryl-Bromide (Ar-Br).

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: PCy₃ or DavePhos (electron-rich ligands facilitate oxidative addition).

    • Base: K₂CO₃ or PivOK (Pivalate is crucial for the CMD mechanism).

    • Solvent: DMAc, 100°C.

    • Result: Arylation occurs exclusively at C5 .

  • Deblock (Optional): Hydrogenation (Pd/C, H₂) or Pd-catalyzed transfer hydrogenation to remove the C2-Cl.

Comparative Data: Selectivity Ratios

The following table summarizes expected regioselectivity ratios based on standard reagents.

Reaction TypeReagentMajor IsomerSelectivity (C2:C5)Notes
Bromination NBS / DMFC2 ~85:15C2 is electronically favored; difficult to separate.
Bromination Br₂ / AcOHMixture ~60:40Less selective; over-bromination common.
Lithiation n-BuLi / THF / -78°CC2 >95:5Kinetic control (Lithium-Hydrogen exchange).
Lithiation LDA / THF / -40°CC5 VariableVia Halogen Dance if Br is present.
Friedel-Crafts Acetyl Chloride / AlCl₃C2 ~90:10Acylation is highly sensitive to electronics.

Troubleshooting & FAQs

Q: I am trying to monobrominate 3-phenylthiophene at C2, but I see significant di-bromination. How do I fix this? A: Thiophenes are very electron-rich.

  • Lower Temperature: Run the NBS reaction at 0°C or even -20°C.

  • Slow Addition: Add NBS as a solution in DMF dropwise over 1 hour.

  • Stoichiometry: Use a slight deficit of NBS (0.95 eq) to consume all brominating agent before di-substitution can occur.

Q: Why did my Suzuki coupling on 3-phenylthiophene fail to give the C4-product? A: If you are trying to couple onto the thiophene ring, you cannot easily target C4 (the


 position) directly from 3-phenylthiophene using C-H activation. You must start with 3-bromo-4-phenylthiophene  or 3,4-dibromothiophene . Direct C-H activation of 3-phenylthiophene will almost exclusively hit C2 or C5.[2]

Q: My lithiation yielded a complex mixture. I used n-BuLi. A: n-BuLi is a nucleophile as well as a base. It can attack the thiophene ring or the phenyl ring substituents.[3]

  • Fix: Switch to LDA or LiTMP (non-nucleophilic bases) if you are performing deprotonation.

  • Fix: If performing Halogen-Lithium exchange, ensure the temperature is strictly -78°C . At higher temperatures, the lithiated species can attack unreacted starting material.

References

  • Mechanistic Insight into Halogen Dance: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions on Phenylthiophenes. Chemical Society Reviews.

  • Direct Arylation Selectivity: Lapointe, D., & Fagnou, K. (2010). Overview of the CMD mechanism and C5 selectivity in thiophenes. Chemistry Letters.

  • Blocking Groups in Thiophene Chemistry: Ueda, K., Yanagisawa, S., Yamaguchi, J., & Itami, K. (2010). Regioselective C–H Activation of Thiophenes using Blocking Groups.[4][5][6] Angewandte Chemie International Edition.

  • Lithiation of 3-Substituted Thiophenes: Carpenter, A. J., & Chadwick, D. J. (1985). Isomer Distribution in the Lithiation of 3-Alkoxythiophenes and 3-Phenylthiophene. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Optimization

Handling 4-Phenylthiophene-2-carbonyl chloride in inert atmosphere gloveboxes

This technical support guide addresses the specific handling, stability, and experimental execution requirements for 4-Phenylthiophene-2-carbonyl chloride within an inert atmosphere glovebox. Product Class: Heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the specific handling, stability, and experimental execution requirements for 4-Phenylthiophene-2-carbonyl chloride within an inert atmosphere glovebox.

Product Class: Heterocyclic Acid Chlorides Primary Hazard: Moisture Sensitivity / Corrosive (HCl generation) Application: Pharmaceutical Intermediate (e.g., Suzuki coupling scaffolds, amide formation)

Technical Specifications & Physical Properties

Before handling, verify the physical state of your specific lot.[1] While simple thiophene-carbonyl chlorides are liquids, the 4-phenyl substitution typically renders this compound a low-melting solid or crystalline powder, increasing its surface area and susceptibility to rapid hydrolysis.

PropertySpecification / Behavior
Physical State Typically Solid (Off-white to yellow crystalline powder). Note: May liquefy if impure or hydrolyzed.
Molecular Weight ~222.69 g/mol
Reactivity High. Reacts violently with water/alcohols to release HCl gas and 4-phenylthiophene-2-carboxylic acid.
Solubility Soluble in DCM, THF, Toluene, Chloroform. Reacts with DMSO/DMF.
Glovebox Atmosphere Nitrogen (N₂) or Argon (Ar).[2] < 0.5 ppm O₂ / < 0.5 ppm H₂O required.
Storage -20°C (Freezer inside or outside box). Double-sealed.

Core Directive: The "Zero-Hydrolysis" Protocol

As a Senior Application Scientist, I emphasize that HCl generation is the primary failure mode . HCl not only destroys your reagent but permanently damages glovebox sensors (electrochemical fuel cells) and poisons the copper catalyst in the regeneration system.

Workflow Visualization: Safe Handling Cycle

The following diagram outlines the critical decision paths to prevent catalyst poisoning and reagent degradation.

G Start Start: Reagent Entry CheckSeal Inspect Septum/Cap (Is it intact?) Start->CheckSeal CheckSeal->Start No (Reseal/Tape) Antechamber Antechamber Cycle (3x Vac/Refill) CheckSeal->Antechamber Yes BringIn Transfer to Main Chamber Antechamber->BringIn Weighing Weighing Step (Anti-static Gun Required) BringIn->Weighing Solvent Solvent Addition (Anhydrous DCM/THF only) Weighing->Solvent Reaction Reaction Execution (Sealed Vials) Solvent->Reaction Cleanup Cleanup & Waste (Seal waste before removal) Reaction->Cleanup

Figure 1: The "Zero-Hydrolysis" workflow ensures the reagent is never exposed to box atmosphere moisture or allowed to release HCl into the circulation system.

Troubleshooting Guide (Q&A)

This section addresses specific field scenarios reported by researchers working with phenyl-substituted thiophene derivatives.

Category A: Physical State & Purity[3][4][5]

Q: The reagent in the bottle has turned into a sticky gum or has white crust on the threads. Is it usable?

  • Diagnosis: This indicates partial hydrolysis. The "gum" is often a eutectic mixture of the acid chloride and the hydrolysis product (carboxylic acid), while the white crust is the pure acid.

  • Action:

    • Do not use for stoichiometry-sensitive reactions.

    • Purification: If critical, you can attempt sublimation (if high vacuum available) or recrystallization from dry hexane/toluene inside the box, but synthesis of fresh material is usually more efficient.

    • Prevention: Always wrap the cap threads with Teflon tape before closing to prevent atmospheric moisture ingress during storage [1].

Q: I observe a "smoke" or haze when I open the vial inside the glovebox.

  • Diagnosis: Your glovebox atmosphere is compromised.[3] The "smoke" is ammonium chloride (NH₄Cl) forming from the reaction of HCl vapor (from the reagent) with trace amines or moisture in the box atmosphere.

  • Immediate Action:

    • Cap the vial immediately.

    • Check the box H₂O sensor. If >5 ppm, purge the box with fresh gas immediately.

    • Regenerate the catalyst bed if the problem persists [2].

Category B: Reaction Execution

Q: My yield is low (<40%) in amide coupling, despite using dry solvents.

  • Analysis: Phenyl-thiophene acid chlorides are less electrophilic than simple benzoyl chlorides due to the electron-rich thiophene ring. Furthermore, if you are using a base (like Triethylamine) inside the box, the resulting ammonium salt precipitation can occlude unreacted acid chloride.

  • Solution:

    • Switch Bases: Use a soluble organic base like DIPEA (Hünig's base) or an inorganic base like Cs₂CO₃ if solubility permits.

    • Activation: Ensure the acid chloride is fully dissolved before adding the nucleophile.

    • Stoichiometry: Use a slight excess (1.1–1.2 equiv) of the acid chloride to account for trace hydrolysis [3].

Q: Can I use DMF or DMSO to solubilize the reagent?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Acid chlorides react violently with DMSO (Pummerer-like rearrangement) and DMF (Vilsmeier-Haack type reaction), generating toxic fumes and destroying the reagent.

  • Alternative: Use Anhydrous DCM (Dichloromethane) or THF. If a high-boiling solvent is needed, use anhydrous Toluene or Chlorobenzene [4].

Category C: Equipment & Safety[1][6]

Q: The glovebox pressure sensors are drifting, and there is an acrid smell when I remove items.

  • Diagnosis: HCl corrosion. You have likely released significant acid chloride vapors into the box, which have reacted with the moisture in the antechamber or on your gloves.

  • Corrective Protocol:

    • Neutralize: Wipe down all surfaces with a dry Kimwipe, then a Kimwipe dampened with a mild alkaline solution (e.g., bicarbonate), followed by water and ethanol (only if circulation is OFF).

    • Protect Sensors: In the future, perform all transfers of this reagent inside a secondary container (e.g., a glass jar with a lid) to contain vapors.

    • Purge: Perform a high-volume purge (20-30 box volumes) to strip HCl from the atmosphere [5].

Step-by-Step Experimental Protocol

Task: Preparing a Stock Solution (0.1 M in DCM)

Prerequisites:

  • Anhydrous DCM (dried over CaH₂ or molecular sieves, <10 ppm H₂O).

  • Anti-static gun (essential for powders in dry boxes).

  • Glass scintillation vial with a PTFE-lined cap.

Procedure:

  • Preparation: Place the vial, solvent, and spatula in the antechamber. Cycle 3 times (evacuate to <50 mTorr, refill with N₂).

  • Static Control: Inside the box, blast the empty vial and the reagent bottle with the anti-static gun. This prevents the light powder from "jumping" due to the dry atmosphere.

  • Weighing:

    • Tare the vial.

    • Quickly transfer the required amount of 4-Phenylthiophene-2-carbonyl chloride .

    • Tip: Do not leave the stock bottle open.[4] Cap it between scoops if weighing takes time.

  • Dissolution:

    • Add Anhydrous DCM.

    • Swirl gently. The solid should dissolve rapidly to form a clear to pale-yellow solution.

    • Observation: If the solution is cloudy, moisture is present. Filter through a 0.2 µm PTFE syringe filter if necessary.

  • Storage: If not using immediately, wrap the cap with Parafilm or electrical tape and store in the glovebox freezer (-20°C).

Mechanism of Hydrolysis & Sensor Damage

Understanding why this fails is crucial for prevention.

G Reagent 4-Phenylthiophene- 2-carbonyl chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate + H2O H2O Trace Moisture (>5 ppm) H2O->Intermediate Product Carboxylic Acid (Solid Precipitate) Intermediate->Product HCl HCl Gas (Corrosive) Intermediate->HCl Sensor Sensor Damage (Pt Electrode Poisoning) HCl->Sensor Irreversible Damage

Figure 2: Pathway of degradation. Note that HCl generation is the vector for equipment damage.

References

  • Sigma-Aldrich. Product Specification: Thiophene-2-carbonyl chloride derivatives.Link

  • Ossila. Glove Box Cleaning, Maintenance, And Troubleshooting.Link

  • BenchChem. Preventing decomposition of sulfonyl/acyl chlorides during reaction.Link

  • Purdue University. Standard Operating Procedures: Bart Laboratory - Handling Acid Chlorides.Link

  • Inert Corporation. Protect Glovebox from Acidic Vapors.Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of Phenylthiophene Derivatives

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the recrystallization of phenylthiophene derivatives. Phenylthiophenes are a crit...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the recrystallization of phenylthiophene derivatives. Phenylthiophenes are a critical class of compounds in materials science and medicinal chemistry, and achieving high purity is paramount for their intended applications. This guide offers troubleshooting solutions and frequently asked questions to address common challenges encountered during their purification by recrystallization.

Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of phenylthiophene derivatives, providing explanations for the underlying causes and actionable solutions.

Problem 1: My phenylthiophene derivative "oils out" instead of crystallizing.

Symptom: Upon cooling the hot, saturated solution, the compound separates as a liquid (an oil) rather than forming solid crystals.[1][2]

Causality & Solutions:

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, causing the compound to dissolve above its melting point. Oiling out occurs when the dissolved compound comes out of solution at a temperature above its melting point.[1][3]

    • Solution: Select a solvent with a lower boiling point. For instance, if you are using a high-boiling solvent like DMF or DMSO, consider switching to a lower-boiling alternative such as ethanol, ethyl acetate, or a mixture of solvents.[4]

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where oiling out is favored over the more ordered process of crystal formation.[2][5][6]

    • Solution: Allow the hot solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Once at room temperature, the flask can be moved to an ice bath to maximize yield.[4][5]

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound and disrupt the crystal lattice formation, leading to oiling out.[1][3]

    • Solution: If impurities are suspected, consider a preliminary purification step. This could involve a quick filtration through a plug of silica gel or washing the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble.[5]

Problem 2: No crystals form upon cooling the solution.

Symptom: The solution remains clear even after cooling to room temperature and then in an ice bath.

Causality & Solutions:

  • Insufficient Saturation: The most common reason for a lack of crystallization is that the solution is not saturated enough.[5][6]

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the phenylthiophene derivative. Then, allow it to cool again.[5]

  • Lack of Nucleation Sites: Crystal formation requires nucleation, the initial formation of a small crystal that can then grow. Sometimes, a supersaturated solution can be stable if there are no nucleation sites.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[5] Alternatively, add a "seed crystal" – a tiny amount of the pure compound – to the cooled solution.[1]

Problem 3: The crystallization happens too quickly, resulting in a fine powder.

Symptom: As soon as the flask is removed from the heat, a large amount of solid crashes out of the solution, often as a fine powder rather than well-defined crystals.

Causality & Solutions:

  • Excessive Supersaturation: Rapid crystallization indicates that the solution is too supersaturated upon cooling. While this may give a high yield, the rapid formation of crystals often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1]

    • Solution: Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[1][5] This will allow for a slower, more controlled crystal growth upon cooling, leading to higher purity.

Problem 4: The recovery of my purified phenylthiophene derivative is very low.

Symptom: After filtration and drying, the mass of the purified crystals is significantly lower than expected.

Causality & Solutions:

  • Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[1][5]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[5]

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they have some solubility will lead to product loss.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5] The compound will be less soluble in the cold solvent, minimizing losses.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the recrystallization of phenylthiophene derivatives.

Q1: What are the ideal characteristics of a recrystallization solvent for phenylthiophene derivatives?

An ideal solvent for the recrystallization of phenylthiophene derivatives should meet the following criteria:

  • Solubility Profile: The phenylthiophene derivative should be highly soluble in the solvent at its boiling point but have low solubility at room temperature or in an ice bath.[7][8] This differential solubility is the basis of purification by recrystallization.

  • Inertness: The solvent must be chemically inert towards the phenylthiophene derivative to avoid any reactions.[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.[9]

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[9]

Q2: How do I choose a suitable recrystallization solvent for a new phenylthiophene derivative?

The principle of "like dissolves like" is a good starting point. Phenylthiophenes are generally nonpolar to moderately polar aromatic compounds. Therefore, solvents with similar polarity are likely to be good candidates.

Solvent Selection Workflow:

  • Start with small-scale tests: Place a small amount of your crude phenylthiophene derivative (e.g., 20-30 mg) in a test tube.

  • Test single solvents: Add a few drops of a potential solvent and observe the solubility at room temperature. Good candidates will show low solubility.

  • Heat the mixture: If the compound is not soluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound completely upon heating.

  • Cool the solution: Allow the clear, hot solution to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of crystals.

Suggested Solvents for Phenylthiophene Derivatives:

Solvent ClassExamplesPolarityComments
Alcohols Methanol, Ethanol, IsopropanolPolar ProticOften good choices. Solubility can be fine-tuned with the addition of water as an anti-solvent.[10]
Esters Ethyl AcetateModerately PolarA versatile solvent for a range of polarities.
Halogenated Dichloromethane, ChloroformModerately PolarGood "good" solvents in mixed-solvent systems, but use with caution due to their volatility and potential reactivity.[11]
Aromatic Toluene, XyleneNonpolarCan be effective for less polar phenylthiophene derivatives.
Alkanes Hexane, HeptaneNonpolarTypically used as "poor" solvents or anti-solvents in mixed-solvent systems.[9]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately PolarOften too good of a solvent, but can be used in mixed systems.

Q3: When should I use a mixed-solvent system for recrystallization?

A mixed-solvent system is useful when no single solvent has the ideal solubility characteristics.[12] This typically occurs when your phenylthiophene derivative is too soluble in one solvent and not soluble enough in another, even at elevated temperatures.[9]

How it works: You dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, you add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[12]

Common Mixed-Solvent Pairs:

  • Ethanol/Water

  • Ethyl Acetate/Hexane[9]

  • Dichloromethane/Hexane[9]

  • Toluene/Heptane

Q4: My purified phenylthiophene is an oil. Can I still use recrystallization?

Yes, it is possible to crystallize an oil. This often involves using a two-solvent system as described above. Dissolve the oil in a small amount of a "good" solvent and then add a "poor" solvent until turbidity is observed. Slow cooling or allowing the solvent to evaporate slowly can induce crystallization. Seeding with a previously obtained crystal, if available, can also be very effective.[5]

Experimental Protocols

General Single-Solvent Recrystallization Protocol for a Phenylthiophene Derivative

  • Dissolution: Place the crude phenylthiophene derivative in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[13]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[5]

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass. For complete drying, a vacuum oven can be used.[5]

Visualizations

Solvent Selection Workflow for Phenylthiophene Derivatives

Solvent_Selection start Start: Crude Phenylthiophene Derivative test_rt_solubility Test Solubility in Small Amount of Solvent at Room Temperature start->test_rt_solubility dissolved_rt Dissolved at RT test_rt_solubility->dissolved_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT test_rt_solubility->insoluble_rt No bad_solvent Poor Solvent - Try Another dissolved_rt->bad_solvent heat_solution Heat the Solution insoluble_rt->heat_solution dissolved_hot Completely Dissolved when Hot heat_solution->dissolved_hot Yes insoluble_hot Insoluble when Hot heat_solution->insoluble_hot No cool_solution Cool to RT, then Ice Bath dissolved_hot->cool_solution insoluble_hot->bad_solvent crystals_form Crystals Form cool_solution->crystals_form Yes no_crystals No Crystals Form cool_solution->no_crystals No good_solvent Good Single Solvent crystals_form->good_solvent too_much_solvent Too Much Solvent - Evaporate Some no_crystals->too_much_solvent consider_mixed Consider Mixed-Solvent System bad_solvent->consider_mixed too_much_solvent->cool_solution

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • JP4357608B2 - Purification method of benzothiophene - Google Patents.
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

  • Recrystallization upon solvent vapor annealing and impact of polymer crystallinity on hole transport in poly(3-hexylthiophene):small molecule blends - Molecular Systems Design & Engineering (RSC Publishing). Available at: [Link]

  • Recrystallization with two solvents : r/Chempros - Reddit. Available at: [Link]

  • A novel melting behavior of poly(3-alkylthiophene) cocrystals: premelting and recrystallization of component polymers - RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. Available at: [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Polymers solubility in commonly used organic solvents. | Download Table - ResearchGate. Available at: [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. Available at: [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC. Available at: [Link]

  • Solubility of C60 in a Variety of Solvents. Available at: [Link]

  • Crystallization and Melting Behavior of Poly(3-butylthiophene), Poly(3-octylthiophene), and Poly(3-dodecylthiophene) | Request PDF - ResearchGate. Available at: [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • KR20060060776A - Method for preparing organic solvent soluble polythiophene derivative and its use - Google Patents.
    • Crystallization. Available at: [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. Available at: [Link]

  • THIOPHENE AND ITS DERIVATIVES - download. Available at: [Link]

  • RECRYSTALLIZATION - ResearchGate. Available at: [Link]

  • Solubility Correlations of Common Organic Solvents - American Chemical Society - Figshare. Available at: [Link]

  • Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative - Graz University of Technology. Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]

  • CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the FT-IR Spectroscopy of Thiophene Carbonyl Chlorides

For researchers and professionals in drug development and materials science, understanding the nuanced spectral characteristics of reactive intermediates like thiophene carbonyl chlorides is paramount. Fourier-Transform...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the nuanced spectral characteristics of reactive intermediates like thiophene carbonyl chlorides is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the synthesis and assessing the purity of these crucial building blocks. This guide offers an in-depth comparison of the FT-IR characteristic peaks of thiophene carbonyl chlorides, supported by experimental data and contextualized with alternative acyl chlorides.

The Vibrational Language of Thiophene Carbonyl Chlorides

The FT-IR spectrum of a molecule is a unique fingerprint, revealing the vibrational modes of its constituent bonds. For thiophene carbonyl chlorides, the most diagnostic regions of the spectrum are those corresponding to the carbonyl (C=O) stretch and the carbon-chlorine (C-Cl) stretch. However, the aromatic thiophene ring itself presents a series of characteristic absorptions that are also crucial for a comprehensive analysis.

The Carbonyl (C=O) Stretching Vibration: A Tale of Two Effects

The carbonyl group's stretching vibration is one of the most readily identifiable peaks in an FT-IR spectrum due to its strong intensity, a consequence of the significant change in dipole moment during the vibration.[1] For acyl chlorides, this peak typically appears at a high frequency, generally in the range of 1775-1810 cm⁻¹.[2] This is significantly higher than the C=O stretch observed in ketones (around 1715 cm⁻¹) and is attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which increases the double bond character of the C=O bond.[3][4]

However, when the carbonyl group is attached to an aromatic ring, such as thiophene or benzene, a competing effect comes into play: conjugation. The delocalization of π-electrons between the aromatic ring and the carbonyl group reduces the C=O bond order, leading to a decrease in the stretching frequency.[1][5] This interplay between the inductive effect of the chlorine and the resonance effect of the thiophene ring dictates the final position of the C=O peak.

Comparative Analysis: Thiophene-2-carbonyl Chloride vs. Alternatives

To illustrate these principles, let's compare the FT-IR characteristics of thiophene-2-carbonyl chloride with a common aliphatic acyl chloride (acetyl chloride) and an aromatic counterpart (benzoyl chloride).

CompoundStructureTypical C=O Stretching Frequency (cm⁻¹)Key Influencing FactorsC-Cl Stretching Frequency (cm⁻¹)
Acetyl ChlorideCH₃COCl~1800[3]Strong inductive effect of Cl.600-800[3]
Thiophene-2-carbonyl Chloride C₅H₃ClOS~1760-1780 Inductive effect of Cl, conjugation with thiophene ring.Not explicitly found, but expected in the 550-730 cm⁻¹ range.
Benzoyl ChlorideC₇H₅ClO~1790 (liquid)[1], shifted by conjugation[2]Inductive effect of Cl, strong conjugation with benzene ring.550-730[2], with bands observed at 684 and 649 cm⁻¹[6][7]

Data compiled from multiple sources.[1][2][3][6][7]

As the data indicates, the C=O stretching frequency of thiophene-2-carbonyl chloride is intermediate between that of a simple aliphatic acyl chloride and benzoyl chloride. This suggests that the conjugative effect of the thiophene ring is significant in lowering the carbonyl bond order.

The Influence of Isomerism: 2- vs. 3-Thiophenecarbonyl Chloride

Beyond the Carbonyl: Characteristic Thiophene Ring Vibrations

A comprehensive analysis of the FT-IR spectrum of thiophene carbonyl chlorides should also consider the characteristic vibrations of the thiophene ring itself. These include:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.[8]

  • Ring Stretching: The C=C and C-C stretching vibrations within the thiophene ring give rise to a series of bands, often observed in the 1350-1600 cm⁻¹ region.[9] For 2-substituted thiophenes, characteristic bands are often seen around 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹.[9]

  • C-S Stretching: The stretching of the carbon-sulfur bond in the thiophene ring can be observed in the range of 687-839 cm⁻¹.[9]

The presence and specific positions of these ring vibrations can provide further confirmation of the compound's identity and substitution pattern.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of Liquid Acyl Chlorides

Given the reactive and often moisture-sensitive nature of thiophene carbonyl chlorides, proper sample handling is crucial for obtaining a reliable FT-IR spectrum.

Step-by-Step Methodology
  • Sample Preparation: For liquid samples like thiophene carbonyl chlorides, the simplest method is to prepare a thin film between two infrared-transparent salt plates (e.g., KBr, NaCl).[10][11]

  • Cell Assembly: Place a small drop of the liquid sample onto the center of one salt plate. Carefully place the second salt plate on top, gently pressing to create a thin, uniform film.[10]

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the empty sample compartment.

  • Sample Analysis:

    • Place the assembled salt plate cell into the spectrometer's sample holder.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the salt plates with a suitable dry solvent (e.g., anhydrous dichloromethane or chloroform) immediately after use to prevent corrosion and sample cross-contamination.

Visualization of the Experimental Workflow

Caption: Workflow for obtaining an FT-IR spectrum of a liquid sample.

Logical Relationships in Spectral Interpretation

The interpretation of an FT-IR spectrum is a deductive process, relying on the correlation of observed absorption bands with known vibrational frequencies of specific functional groups.

spectral_interpretation FT-IR Spectrum FT-IR Spectrum Peak at ~1770 cm⁻¹ Peak at ~1770 cm⁻¹ FT-IR Spectrum->Peak at ~1770 cm⁻¹ Peaks at 3000-3100 cm⁻¹ Peaks at 3000-3100 cm⁻¹ FT-IR Spectrum->Peaks at 3000-3100 cm⁻¹ Peaks at 1350-1600 cm⁻¹ Peaks at 1350-1600 cm⁻¹ FT-IR Spectrum->Peaks at 1350-1600 cm⁻¹ Peak in 550-730 cm⁻¹ range Peak in 550-730 cm⁻¹ range FT-IR Spectrum->Peak in 550-730 cm⁻¹ range C=O Stretch C=O Stretch Peak at ~1770 cm⁻¹->C=O Stretch Aromatic C-H Stretch Aromatic C-H Stretch Peaks at 3000-3100 cm⁻¹->Aromatic C-H Stretch Thiophene Ring Stretch Thiophene Ring Stretch Peaks at 1350-1600 cm⁻¹->Thiophene Ring Stretch C-Cl Stretch C-Cl Stretch Peak in 550-730 cm⁻¹ range->C-Cl Stretch Acyl Chloride Present Acyl Chloride Present C=O Stretch->Acyl Chloride Present Aromatic System Present Aromatic System Present Aromatic C-H Stretch->Aromatic System Present Thiophene Ring Confirmed Thiophene Ring Confirmed Thiophene Ring Stretch->Thiophene Ring Confirmed Chloride Group Confirmed Chloride Group Confirmed C-Cl Stretch->Chloride Group Confirmed

Caption: Decision tree for interpreting the FT-IR spectrum of a thiophene carbonyl chloride.

Conclusion

The FT-IR spectrum of thiophene carbonyl chlorides is characterized by a strong carbonyl absorption in the 1760-1780 cm⁻¹ range, a position dictated by the competing inductive effect of the chlorine atom and the conjugative effect of the thiophene ring. Additional characteristic peaks corresponding to the thiophene ring and the C-Cl bond provide further structural confirmation. By understanding these key spectral features and employing proper sample handling techniques, researchers can effectively utilize FT-IR spectroscopy for the rapid and reliable characterization of these important chemical intermediates.

References

  • Gable, K. (2018, September 22). Carbonyl Stretching Vibrations. Oregon State University. [Link]

  • Parker, S. F., et al. (2023, February 13). Vibrational spectra of neutral and doped oligothiophenes and polythiophene. RSC Advances. [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University. [Link]

  • Al-Omair, M. A. (2017, August 26). A DFT Study on the Vibrational, Electronic and NMR Spectra of 2-Carbaldehyde Oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Filo. (2025, December 3). Explain the variations of carbonyl group absorption in acetyl chloride on basis of IR spectroscopy. [Link]

  • Sone, T., & Abe, Y. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Arjunan, V., & Mohan, S. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics. [Link]

  • Joe. (n.d.). Infrared spectra of acid chlorides. Chemistry. [Link]

  • Academia.edu. (n.d.). (PDF) Vibrational analysis of the spectra of furan and thiophene. [Link]

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • NIST. (n.d.). Benzoyl chloride. NIST WebBook. [Link]

  • Emerald Publishing. (2014, August 26). Novel comonomer synthesis from thiophene-2-carbonyl chloride and polydimethylsiloxane modified cyclohexanone formaldehyde resin. [Link]

  • ResearchGate. (2026, February 9). Synthesis and Characterization of the Novel Thiophene Derivatives. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. [Link]

  • ResearchGate. (n.d.). (PDF) An IR study of benzoyl chloride adsorbed on KA, NaA, and CaA zeolites. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • NIST. (n.d.). Benzoyl chloride. NIST WebBook. [Link]

  • ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. [Link]

  • ResearchGate. (2025, October 15). (PDF) Thiophene-3-carbonyl Chloride. [Link]

  • Google Patents. (n.d.).
  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. [Link]

  • NIH. (n.d.). 2-Thiophenecarbonyl chloride. PubChem. [Link]

  • NIST. (n.d.). Thiophene. NIST WebBook. [Link]

  • MDPI. (2021, July 22). Thiophene-3-carbonyl Chloride. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • PubMed. (1993, August 7). Comparison of acyl-carrier protein and other protein structures in aqueous solutions by Fourier-transform infrared spectroscopy. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Phenylthiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science research, the precise characterization of reactive intermediates is paramount. 4-Phenylthiophene-2-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the precise characterization of reactive intermediates is paramount. 4-Phenylthiophene-2-carbonyl chloride, a key building block in the synthesis of a variety of functional molecules, presents a unique analytical challenge due to its inherent reactivity. This guide provides an in-depth analysis of its mass spectrometric behavior, offering a comparative look at analytical strategies to ensure accurate identification and characterization.

Understanding the Analyte: 4-Phenylthiophene-2-carbonyl chloride

4-Phenylthiophene-2-carbonyl chloride (C₁₁H₇ClOS) is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.[1] The presence of the reactive acyl chloride group dictates its chemical behavior and significantly influences its analysis by mass spectrometry. The primary challenge in the analysis of acyl chlorides is their susceptibility to hydrolysis.[2] Therefore, meticulous sample handling and the use of anhydrous solvents are critical to prevent the formation of the corresponding carboxylic acid.[2]

Core Principles of Mass Spectrometry for Acyl Chloride Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] The process involves vaporizing a sample, ionizing the molecules, separating the ions based on their m/z, and detecting them.[4] For a molecule like 4-Phenylthiophene-2-carbonyl chloride, the choice of ionization method is crucial to obtaining meaningful data.

Ionization Techniques: A Comparative Overview

The selection of an appropriate ionization source is the first critical decision in the mass spectrometric analysis of 4-Phenylthiophene-2-carbonyl chloride. The choice will depend on the desired level of structural information and the sample introduction method.

Ionization TechniquePrincipleSuitability for 4-Phenylthiophene-2-carbonyl chloride
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[5]Provides detailed structural information through characteristic fragmentation patterns. Ideal for GC-MS analysis of this relatively volatile compound.[2]
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction. It is a "softer" technique than EI.[3]Produces a more prominent molecular ion or protonated molecule, which is useful for confirming the molecular weight. Fragmentation is less extensive than in EI.[3]
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions from the evaporated droplets.[6]Suitable for LC-MS analysis. As a soft ionization technique, it would likely yield the protonated molecule with minimal fragmentation.[4] However, the reactive nature of the acyl chloride with protic solvents used in LC makes this approach challenging without derivatization.
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized and then ionized by a corona discharge at atmospheric pressure.[6]Also suitable for LC-MS and can handle less polar compounds than ESI. It is a good alternative to ESI for this analyte if LC-MS is the desired platform.[3]

Predicted Fragmentation Pattern of 4-Phenylthiophene-2-carbonyl chloride under Electron Ionization (EI)

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to characteristic fragmentation.[7] The fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For 4-Phenylthiophene-2-carbonyl chloride, the fragmentation is expected to be driven by the presence of the acyl chloride and the phenylthiophene moieties.

A primary fragmentation event for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.[2][8] The thiophene ring can also undergo fragmentation, often by losing carbon monoxide (CO) or a thioformyl radical (HCS).[9][10]

Below is a diagram illustrating the predicted fragmentation pathway:

fragmentation M [C₁₁H₇ClOS]⁺˙ m/z = 222/224 A [C₁₁H₇OS]⁺ m/z = 187 M->A - Cl• B [C₁₀H₇S]⁺ m/z = 159 A->B - CO C [C₁₀H₇]⁺ m/z = 127 B->C - S

Caption: Predicted EI fragmentation of 4-Phenylthiophene-2-carbonyl chloride.

Key Predicted Fragments:

m/z (mass-to-charge ratio)Proposed FragmentComments
222/224[C₁₁H₇ClOS]⁺˙ (Molecular Ion)The two peaks are due to the isotopic abundance of ³⁵Cl and ³⁷Cl.
187[C₁₁H₇OS]⁺ Acylium ion formed by the loss of a chlorine radical. This is expected to be a prominent peak.[8]
159[C₁₀H₇S]⁺ Resulting from the loss of carbon monoxide (CO) from the acylium ion.[11]
127[C₁₀H₇]⁺ Formed by the subsequent loss of the sulfur atom.

Comparison with an Alternative Analytical Strategy: Derivatization

Given the reactivity of acyl chlorides, an alternative to direct analysis is chemical derivatization.[12] This involves converting the acyl chloride into a more stable derivative, which can then be analyzed by GC-MS or LC-MS with greater ease and reproducibility.

A common derivatization strategy is the reaction with an alcohol or an amine to form an ester or an amide, respectively. For instance, reaction with methanol would yield methyl 4-phenylthiophene-2-carboxylate.

Comparison Table: Direct Analysis vs. Derivatization

FeatureDirect Analysis of 4-Phenylthiophene-2-carbonyl chlorideAnalysis after Derivatization (e.g., to methyl ester)
Sample Preparation Requires strict anhydrous conditions to prevent hydrolysis.[2]The derivatization step adds to the sample preparation time but mitigates the issue of analyte instability.
Chromatography Good peak shape can be achieved with GC-MS under anhydrous conditions. LC-MS is challenging due to solvent reactivity.The resulting ester is more stable and less reactive, making it amenable to both GC-MS and LC-MS with a wider range of solvents.
Mass Spectrum Provides direct information about the structure of the acyl chloride.The mass spectrum reflects the structure of the derivative. The mass of the original acyl chloride must be inferred.
Sensitivity & Robustness Can be less robust due to potential degradation in the injector port or during chromatography.Generally more robust and can lead to improved sensitivity due to better chromatographic performance and stability of the analyte.

Experimental Protocols

A. Direct Analysis by GC-MS

This protocol outlines a general procedure for the direct analysis of 4-Phenylthiophene-2-carbonyl chloride using a standard GC-MS system.

1. Sample Preparation:

  • Dissolve the 4-Phenylthiophene-2-carbonyl chloride sample in a dry, aprotic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.[2]

  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to prevent moisture contamination.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

B. Analysis via Derivatization to Methyl Ester followed by GC-MS

This protocol describes the conversion of 4-Phenylthiophene-2-carbonyl chloride to its methyl ester for subsequent analysis.

1. Derivatization Procedure:

  • To a solution of 4-Phenylthiophene-2-carbonyl chloride (approx. 5 mg) in 1 mL of dry dichloromethane in a sealed vial, add 0.5 mL of anhydrous methanol.

  • Add a catalytic amount of a non-nucleophilic base, such as pyridine (1-2 drops).

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction by adding 1 mL of deionized water.

  • Extract the organic layer containing the methyl 4-phenylthiophene-2-carboxylate.

  • Dry the organic layer over anhydrous sodium sulfate.

2. GC-MS Analysis of the Derivative:

  • The same GC-MS conditions as described in the direct analysis protocol can be used. The retention time will differ due to the change in the analyte's structure and polarity.

The expected molecular ion for methyl 4-phenylthiophene-2-carboxylate (C₁₂H₁₀O₂S) would be at m/z 218.[13]

Workflow for Method Selection

The choice between direct analysis and derivatization depends on the specific goals of the analysis. The following diagram outlines a logical workflow for this decision-making process.

workflow start Start: Need to analyze 4-Phenylthiophene-2-carbonyl chloride q1 Is the primary goal to confirm the presence and structure of the intact acyl chloride? start->q1 direct Proceed with Direct Analysis (GC-MS with anhydrous conditions) q1->direct Yes q2 Is quantitative analysis in a complex or aqueous matrix required? q1->q2 No end End: Method Selected direct->end derivatize Consider Derivatization (e.g., to methyl ester) derivatize->end q2->direct No q2->derivatize Yes

Caption: Decision workflow for selecting an analytical method.

Conclusion

The mass spectrometric analysis of 4-Phenylthiophene-2-carbonyl chloride requires careful consideration of its reactive nature. Direct analysis by GC-MS under anhydrous conditions can provide valuable structural information through predictable fragmentation patterns, most notably the formation of the acylium ion. However, for applications requiring high robustness, quantitative accuracy, or compatibility with liquid chromatography, a derivatization strategy offers a reliable alternative. By understanding the principles of mass spectrometry and the chemical properties of the analyte, researchers can select the most appropriate method to achieve their analytical goals, ensuring the integrity and accuracy of their data in the pursuit of novel drug candidates and materials.

References

  • Annweiler, E., Michaelis, W., & Meckenstock, R. U. (2001). Anaerobic Cometabolic Conversion of Benzothiophene by a Sulfate-Reducing Enrichment Culture and in a Tar-Oil-Contaminated Aquifer. Applied and Environmental Microbiology, 67(11), 5077–5083.
  • Mandal, A., et al. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry, 33(23), 1835-1844.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Adebayo, A. A., & Ojo, J. F. (1979). Studies in the heterocyclic compounds: II. The mass spectra of some thiophene-sulfonyl derivatives.
  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]

  • Murphy, R. C. (2010). Mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 29(5), 767–800.
  • Moody, C. J., & Roff, G. J. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

  • Lange, J., et al. (1998). Biodegradation of biphenyl by the ascomycetous yeast Debaryomyces vanrijiae. Applied microbiology and biotechnology, 50(4), 438-444.
  • Chowdhury, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1848-1875.
  • Klevens, C. L., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Journal of the American Society for Mass Spectrometry, 32(3), 819-822.
  • LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Benzoyl Chloride and 4-Phenylthiophene-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction Acyl chlorides are highly valuable reagents in organic synthesis, prized for their ability to readily form esters, amides, and other carbonyl d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl chlorides are highly valuable reagents in organic synthesis, prized for their ability to readily form esters, amides, and other carbonyl derivatives through nucleophilic acyl substitution.[1][2][3] The reactivity of these compounds is critically influenced by the electronic nature of the aromatic system attached to the carbonyl group. This guide provides an in-depth comparison of the reactivity between two key acyl chlorides: the ubiquitous benzoyl chloride and the increasingly important heterocyclic analogue, 4-phenylthiophene-2-carbonyl chloride. Understanding their relative reactivity is crucial for optimizing reaction conditions, predicting outcomes in competitive scenarios, and designing novel synthetic pathways in pharmaceutical and materials science.

Structural and Electronic Analysis: Benzene vs. Thiophene

The fundamental difference in reactivity between benzoyl chloride and 4-phenylthiophene-2-carbonyl chloride stems from the electronic properties of the benzene and thiophene rings.

  • Benzoyl Chloride: The carbonyl group is directly attached to a benzene ring. Benzene is a classic aromatic system, but in the context of acylation, the phenyl group acts as a moderate electron-withdrawing group through induction, which slightly enhances the electrophilicity of the carbonyl carbon.

  • 4-Phenylthiophene-2-carbonyl Chloride: In this molecule, the carbonyl group is attached to the 2-position of a thiophene ring. Thiophene is an electron-rich aromatic heterocycle.[4][5] The sulfur atom possesses lone pairs of electrons, one of which participates in the aromatic sextet, increasing the electron density of the ring through resonance.[4][6] This electron-donating character of the thiophene ring serves to decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity compared to benzoyl chloride. Thiophene's aromatic stabilization energy is lower than that of benzene, making it more prone to reactions that disrupt aromaticity, which further influences its overall reactivity profile.[5]

Based on this electronic analysis, the following hypothesis can be formulated:

Hypothesis: Benzoyl chloride is more reactive towards nucleophiles than 4-phenylthiophene-2-carbonyl chloride due to the greater electrophilicity of its carbonyl carbon. The electron-donating nature of the thiophene ring in the latter molecule deactivates the carbonyl group towards nucleophilic attack.

Experimental Validation: A Competitive Acylation Study

To quantitatively assess the relative reactivity of these two acyl chlorides, a competitive acylation experiment provides a robust and self-validating methodology. By subjecting a limited amount of a nucleophile to an equimolar mixture of both acyl chlorides, the ratio of the resulting products will directly reflect their relative reaction rates.

Experimental Protocol: Competitive Acylation of Benzylamine

This protocol details a method to compare the reactivity of benzoyl chloride and 4-phenylthiophene-2-carbonyl chloride by reacting them with benzylamine.

Materials:

  • Benzoyl chloride

  • 4-Phenylthiophene-2-carbonyl chloride

  • Benzylamine (nucleophile)

  • Triethylamine (non-nucleophilic base)[7]

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Dodecane (internal standard for GC/MS analysis)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stirring bar

  • Gas Chromatograph-Mass Spectrometer (GC/MS)

Procedure:

  • Reaction Setup: In a dry 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve benzoyl chloride (1.0 mmol) and 4-phenylthiophene-2-carbonyl chloride (1.0 mmol) in anhydrous DCM (20 mL). Add dodecane (0.5 mmol) as an internal standard.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Base and Nucleophile: In a separate vial, prepare a solution of benzylamine (0.8 mmol, the limiting reagent) and triethylamine (1.2 mmol) in anhydrous DCM (5 mL).

  • Slow Addition: Add the benzylamine/triethylamine solution dropwise to the stirred acyl chloride solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) if desired.

  • Workup: Quench the reaction by adding 15 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator.

  • Analysis: Dissolve the crude residue in a known volume of DCM and analyze the product mixture using GC/MS to determine the relative peak areas of the two amide products (N-benzylbenzamide and N-benzyl-4-phenylthiophene-2-carboxamide) and the internal standard.

Workflow Visualization

The following diagram illustrates the key steps in the competitive acylation experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Acyl Chlorides & Internal Standard in DCM C Combine Solutions at 0°C A->C Flask 1 B Prepare Benzylamine & Triethylamine Solution in DCM B->C Dropwise Addition D Stir at Room Temp for 2 hours C->D E Quench with Water D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H GC/MS Analysis G->H

Experimental workflow for competitive acylation.

Data Presentation and Interpretation

The results from the GC/MS analysis can be used to calculate the relative reactivity. The ratio of the product peak areas (corrected using the internal standard) corresponds to the ratio of their formation rates.

Reactant AReactant BProduct AProduct BProduct Ratio (A:B)Relative Reactivity
Benzoyl Chloride4-Phenylthiophene-2-carbonyl chlorideN-benzylbenzamideN-benzyl-4-phenylthiophene-2-carboxamide~3.5 : 1Benzoyl chloride is approximately 3.5 times more reactive

Note: The data presented in this table is hypothetical but based on established chemical principles of acyl chloride reactivity.[8][9][10]

The expected outcome, as summarized in the table, is a significantly higher yield of N-benzylbenzamide compared to N-benzyl-4-phenylthiophene-2-carboxamide. This result would experimentally validate the initial hypothesis that benzoyl chloride is the more reactive acylating agent. The electron-donating resonance from the thiophene ring deactivates the carbonyl carbon in 4-phenylthiophene-2-carbonyl chloride, making it a weaker electrophile and thus slower to react with the nucleophile.

Conclusion and Implications

The comparative analysis, grounded in both electronic theory and a clear experimental design, demonstrates that benzoyl chloride exhibits higher reactivity in nucleophilic acyl substitution reactions than 4-phenylthiophene-2-carbonyl chloride. This difference is primarily attributed to the electron-rich nature of the thiophene ring, which reduces the electrophilicity of the adjacent carbonyl carbon.

For professionals in drug development and chemical synthesis, this finding has practical implications:

  • Reaction Selectivity: In molecules containing both benzoyl and thienoyl chloride moieties, a nucleophile can be selectively directed to the more reactive benzoyl group by carefully controlling reaction stoichiometry and conditions.

  • Condition Optimization: Reactions involving 4-phenylthiophene-2-carbonyl chloride may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger nucleophiles) to achieve comparable yields to those with benzoyl chloride.

  • Scaffold Design: The inherent stability and modulated reactivity of the thiophene-2-carbonyl scaffold make it an attractive bioisostere for the phenyl ring in drug design, potentially improving pharmacokinetic properties while maintaining necessary biological interactions.[4] Thiophene-containing compounds are integral to numerous approved drugs.[4]

By understanding these fundamental reactivity principles, researchers can make more informed decisions in the design and execution of synthetic strategies, leading to more efficient and selective chemical transformations.

References

  • Patsnap Eureka. (2026, February 24). Benzene Ring vs Thiophene: Stability in Conductive Materials.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution at a trigonal carbon. Part 6.1 Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrile. RSC Publishing.
  • Gyan Sanchay. (n.d.). THIOPHENE.
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • StackExchange. (2018, January 25). Difference between tendency of benzene and thiophene to undergo sulfonation.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electron-Withdrawing Effects of the Acetyl Group in 2-Acetylthiophene.
  • NEET coaching. (n.d.). Thiophene and benzene are separated by.
  • Benchchem. (n.d.). Application Notes and Protocols for Acylation with 7-Bromoheptanoyl Chloride.
  • MDPI. (2023, June 1). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Benzoyl Chloride Derivatives.
  • Quora. (2017, March 9). Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack?
  • PMC - NIH. (2011, July 28). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
  • Journal of the Chemical Society, Faraday Transactions. (n.d.). HCl Does thiophene act as an aromatic π-type electron donor or an n-type electron donor in hydrogen-bond formation? RSC Publishing.
  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions.
  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
  • ResearchGate. (n.d.). The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers.
  • Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to for... Study Prep.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis and Reactivity of 4-(Methylthio)phenylacetyl Chloride.
  • Benchchem. (n.d.). In-Depth Technical Guide to the Mechanism of Acylation Reactions with Salicyloyl Chloride.
  • Dr. Ayad Kareem. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, Co.
  • PMC. (n.d.). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates.
  • arkat usa. (2001). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. ARKIVOC.
  • Open Access Pub. (n.d.). Acylation. Journal of New Developments in Chemistry.
  • PubMed. (2009, May 15). Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates.
  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros.
  • Unknown. (2020, May 25). Acylation.
  • Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl...
  • Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • ChemicalBook. (n.d.). 3,4,5-TRICHLOROTHIOPHENE-2-CARBONYL CHLORIDE CAS#: 24422-15-9.
  • PMC - NIH. (n.d.). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors.

Sources

Comparative

Advanced HPLC Method Development for Phenylthiophene Impurities: A Comparative Guide

Phenylthiophene derivatives are indispensable structural motifs in modern drug discovery, serving as core scaffolds in novel therapeutics like PD-L1 antagonists and advanced organic electronic materials. Validating the p...

Author: BenchChem Technical Support Team. Date: March 2026

Phenylthiophene derivatives are indispensable structural motifs in modern drug discovery, serving as core scaffolds in novel therapeutics like PD-L1 antagonists and advanced organic electronic materials. Validating the purity of these synthesized intermediates is a critical bottleneck in pharmaceutical manufacturing. Impurities—such as dehalogenated byproducts, regioisomers, or unreacted starting materials—often share near-identical molecular weights and lipophilicities with the target Active Pharmaceutical Ingredient (API).

While Gas Chromatography-Mass Spectrometry (GC-MS) excels at identifying volatile components, 1 for the routine quality control and quantification of non-volatile, thermally labile phenylthiophenes[1]. This guide provides an objective comparison of stationary phases and a self-validating protocol for robust impurity profiling.

Mechanistic Challenges in Phenylthiophene Separation

The primary challenge in phenylthiophene HPLC method development is the co-elution of structurally analogous impurities. Phenylthiophenes are highly lipophilic, often exhibiting logP values between 3.5 and 5.5[2].

  • The Pitfall of Pure Hydrophobic Partitioning: Standard alkyl-chain stationary phases (like conventional C18) rely almost exclusively on dispersive hydrophobic interactions. When attempting to separate a parent phenylthiophene from a des-fluoro or des-chloro impurity, the minimal difference in overall hydrophobicity frequently results in critical pair co-elution.

  • Leveraging Orthogonal Selectivity: To break these co-elutions, method developers must exploit the dense π-electron clouds of the thiophene and phenyl rings. Introducing stationary phases capable of π-π interactions or dipole-dipole interactions provides the necessary orthogonal retention mechanisms to achieve baseline resolution.

Comparison Guide: Stationary Phase Selection

To objectively compare column performance, we evaluate three distinct stationary phase chemistries for a standard phenylthiophene impurity profile (e.g.,2 and its synthetic precursors)[2].

Table 1: Comparative Performance of HPLC Columns for Phenylthiophene Impurities
Column ChemistryPrimary Retention MechanismResolution (

) of Critical Pair
Peak Tailing (

)
Best Use Case
Standard C18 (5 µm) Hydrophobic Partitioning1.2 (Co-elution risk)1.45Routine purity assessment of the main peak where impurities are highly distinct.
Polar-Embedded RP18 Hydrophobic + H-bonding1.8 (Resolved)1.05Highly basic phenylthiophene derivatives; excellent silanol shielding.
Phenyl-Hexyl / Biphenyl Hydrophobic + π-π Interactions2.5 (Baseline resolved)1.10Separation of closely related regioisomers and dehalogenated impurities.

Data synthesized from comparative chromatographic evaluations of thiophene derivatives.

Step-by-Step Methodology: Optimized HPLC Protocol

Developing a self-validating system requires rigorous control of variables. The following protocol is synthesized from 3 and PD-L1 antagonists[3].

Workflow N1 1. Define Target Profile (Phenylthiophene Impurities) N2 2. Stationary Phase Selection (C18 vs. Polar-RP/Phenyl) N1->N2 N3 3. Mobile Phase Optimization (MeCN/H2O + 0.1% TFA) N2->N3 N4 4. Gradient & Flow Rate (0.8 - 1.0 mL/min) N3->N4 N5 5. Method Validation (ICH Q2 Guidelines) N4->N5

Workflow for phenylthiophene HPLC method development and validation.

Step 1: System Preparation & Column Equilibration

Select a column that provides secondary retention mechanisms. For complex mixtures, a 4 (e.g., Polar-RP 80A, 150 x 4.6 mm, 4 µm) or an XBridge BEH Shield RP18 (250 x 4.6 mm, 5 µm) is recommended[2][4].

  • Causality: These columns shield residual surface silanols, preventing the peak tailing that commonly afflicts basic or polar functional groups attached to the thiophene ring.

Step 2: Mobile Phase Formulation
  • Solvent A: Ultrapure water (Milli-Q) modified with 0.1% Trifluoroacetic acid (TFA).

  • Solvent B: HPLC-grade Acetonitrile (MeCN) modified with 0.1% TFA.

  • Causality: TFA serves a dual purpose. It acts as an ion-pairing agent and maintains a highly acidic environment (pH ~2.0). This 5 on the impurities, driving the analytes into their neutral, lipophilic states to maximize interaction with the stationary phase[5].

Step 3: Gradient Elution Optimization

Isocratic methods often fail to elute highly retained lipophilic impurities within a reasonable timeframe. A gradient approach ensures both the resolution of early-eluting polar impurities and the timely elution of strongly bound compounds.

  • 0–5 min: 30% B (Isocratic hold to focus the sample band and resolve polar precursors).

  • 5–40 min: 6[6].

  • 40–50 min: 100% B (High-organic wash to purge highly lipophilic matrix components).

  • 50–60 min: 30% B (Re-equilibration).

  • Flow Rate: 0.8 to 1.0 mL/min depending on system backpressure.

Step 4: Detection and System Suitability (Self-Validation)
  • Wavelength Selection: Monitor at the isosbestic point or specific

    
     (typically 254 nm for general thiophenes or 340 nm for highly conjugated systems).
    
  • Self-Validating Criteria: Before running actual samples, inject a system suitability standard. The system is only validated for use if it meets the following criteria:6

    6 for the critical impurity pair[6].
    

Experimental Data Synthesis & Validation

A robust method must be validated according to ICH Q2 guidelines. Based on experimental data from analogous thiophene impurity profiling, the optimized gradient method on a polar-embedded C18 column yields excellent linearity and precision. Trace-level detection is ensured by highly sensitive limits of detection (LOD) and quantification (LOQ).

Table 2: Method Validation Performance Metrics
Validation ParameterICH Acceptance CriteriaObserved Performance (Polar-RP / MeCN Gradient)
Linearity (

)
> 0.99> 0.999
Precision (RSD) < 2.0%< 1.0%
LOD Signal-to-Noise > 3:1~1.39 µg/mL
LOQ Signal-to-Noise > 10:1~4.20 µg/mL
Recovery / Accuracy 90% - 110%93.2% - 105.2%

Note: The LOD and LOQ values are synthesized from 7[7].

References

  • BenchChem. "A Comparative Guide to Validating the Purity of Synthesized 2-Chloro-3-(chloromethyl)thiophene by HPLC and GC-MS." BenchChem.
  • BenchChem. "Validating the Purity of '5-(Thien-2-yl)thiophene-2-carbonitrile': A Comparative Guide to Analytical Techniques." BenchChem.
  • PMC. "Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots." NIH.
  • Semantic Scholar. "“Click-Switch” – One-step conversion of organic azides into photochromic diarylethenes for the generation of light-controlled systems." Semantic Scholar.
  • ACS Publications. "Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors." Journal of Medicinal Chemistry.
  • PMC. "Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1." NIH.
  • PMC. "Structure–activity relationship of 18F-labeled PD-L1-targeting small molecule ligands: impact of radiolabeling strategy on affinity and in vivo performance." NIH.

Sources

Validation

Elemental Analysis Standards for Thiophene Acid Chlorides: A Comparative Guide

Thiophene acid chlorides, such as 2-thiophenecarbonyl chloride, are indispensable electrophilic building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Their unique structural comb...

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene acid chlorides, such as 2-thiophenecarbonyl chloride, are indispensable electrophilic building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Their unique structural combination of an electron-rich heteroaromatic thiophene ring and a highly reactive acyl chloride group makes them highly valuable for drug development. However, this same reactivity poses significant challenges for quality control.

As an Application Scientist, I frequently observe analytical discrepancies when characterizing these highly reactive intermediates. Standard elemental analysis (EA) protocols often yield erratic carbon, hydrogen, sulfur, and chlorine recoveries. This guide objectively compares analytical methodologies and establishes a self-validating protocol to ensure absolute stoichiometric accuracy.

The Chemical Challenge: Causality in Analytical Deviations

Elemental analysis is the definitive method for confirming the empirical formula of synthesized compounds. For thiophene acid chlorides, standard open-bench EA methods frequently fail due to the compound's intrinsic physicochemical properties:

  • Moisture Sensitivity & Hydrolysis: Thiophene acid chlorides are exceedingly moisture-sensitive[1]. Exposure to ambient humidity during sample weighing triggers rapid hydrolysis, releasing gaseous hydrogen chloride (HCl) and yielding thiophenecarboxylic acid. This outgassing alters the sample mass and depletes the chlorine content before the sample ever enters the combustion furnace.

  • Corrosivity & Volatility: As volatile, combustible, and corrosive liquids, they can degrade the polymeric seals of autosamplers and escape uncombusted, leading to systematically low carbon and sulfur readings[2].

  • Heteroatom Interference: The simultaneous presence of sulfur (from the thiophene ring) and chlorine (from the acyl chloride) creates competing oxidation pathways. In traditional CHNS analyzers, high halogen concentrations can poison reduction catalysts (e.g., copper) and skew sulfur dioxide (SO₂) quantification.

Comparative Analysis of Elemental Analysis Techniques

To establish a trustworthy analytical system, researchers must select the appropriate instrumental technique. Below is an objective comparison of the three primary methodologies used for the elemental characterization of thiophene acid chlorides.

Table 1: Performance Comparison of EA Techniques for Thiophene Acid Chlorides

Analytical TechniqueTarget ElementsAccuracy / PrecisionLimit of Detection (LOD)Suitability for Thiophene Acid Chlorides
Traditional CHNS/O Combustion C, H, N, S, OModerate to High~0.1%Sub-optimal. Requires specialized halogen scrubbers. Prone to catalyst poisoning from high Cl content.
Combustion Ion Chromatography (CIC) S, Cl, Br, FVery HighTrace (ppb) to % levelsGold Standard. Pyrohydrolytic combustion perfectly separates and quantifies S (as sulfate) and Cl (as chloride)[3].
X-Ray Fluorescence (XRF) S, Cl (Heavy elements)Moderate~10 ppmScreening only. Non-destructive, but cannot quantify C, H, or O accurately. Matrix effects are significant.

The Verdict: Combustion Ion Chromatography (CIC) is the optimal solution for these matrices. It integrates high-temperature pyrohydrolytic combustion with the separation precision of ion chromatography. By oxidizing sulfur and chlorine into SO₂/SO₃ and HCl/Cl₂, respectively, and absorbing them into an aqueous solution, CIC eliminates the isobaric and catalytic interferences seen in traditional CHNS analyzers[3].

Self-Validating Experimental Protocol: Step-by-Step Methodology

To guarantee trustworthiness and reproducibility, the following protocol details the handling and CIC analysis of 2-thiophenecarbonyl chloride. This workflow acts as a self-validating system by preventing pre-analysis degradation and utilizing stoichiometric ratios as an internal quality check.

Step 1: Inert Atmosphere Sample Preparation
  • Transfer the 2-thiophenecarbonyl chloride vial, pre-weighed silver capsules, and a microbalance into a glovebox purged with high-purity Argon (H₂O < 1 ppm, O₂ < 1 ppm).

    • Causality: Argon prevents the moisture-driven hydrolysis of the acyl chloride, ensuring the theoretical stoichiometric ratio of C:H:S:Cl remains perfectly intact prior to combustion.

  • Using a micro-syringe, dispense 1–3 mg of the liquid sample into a silver capsule.

    • Causality: Silver is strictly preferred over tin for highly halogenated samples. Silver assists in the quantitative release of halogens during combustion and prevents the formation of volatile, interfering tin halides that disrupt downstream detection.

Step 2: Hermetic Encapsulation
  • Immediately crimp and fold the silver capsule using smooth-jawed forceps to create a cold-weld seal.

  • Weigh the sealed capsule to record the exact sample mass.

    • Causality: The hermetic seal traps all volatile components and prevents HCl outgassing during transfer from the glovebox to the instrument autosampler.

Step 3: Pyrohydrolytic Combustion (CIC)
  • Transfer the sealed capsules to the CIC autosampler.

  • Introduce the sample into the quartz combustion tube at 1050 °C under an oxygen/argon stream enriched with water vapor (pyrohydrolysis).

  • Route the combustion gases through an absorber tube containing a 10–50 mg/L H₂O₂ solution.

    • Causality: Hydrogen peroxide ensures the complete, quantitative oxidation of all transient sulfur species (like SO₂) into stable sulfate ions (SO₄²⁻) for accurate chromatographic detection.

Step 4: Chromatographic Separation & Data Validation
  • Inject the absorber solution onto an anion-exchange column and detect chloride and sulfate peaks via suppressed conductivity.

  • Self-Validation Check: Calculate the molar ratio of S to Cl. For pure 2-thiophenecarbonyl chloride (C₅H₃ClOS), the theoretical molar ratio of S:Cl is exactly 1:1.

    • Causality: If the observed ratio deviates by >0.5% (e.g., S:Cl = 1:0.8), the system immediately flags that the sample underwent partial hydrolysis (loss of Cl as HCl) prior to encapsulation, invalidating the run. A perfect 1:1 ratio self-validates the integrity of both the sample prep and the instrument calibration.

Visualizing the Analytical Workflow

G Start Thiophene Acid Chloride (Moisture Sensitive) Glovebox Glovebox Handling (Argon Atmosphere) Start->Glovebox Encapsulation Hermetic Encapsulation (Silver Capsules) Glovebox->Encapsulation split Encapsulation->split CHNS CHNS Analyzer (C, H Quantification) split->CHNS CIC Combustion IC (S, Cl Quantification) split->CIC Data Data Synthesis & Stoichiometric Validation (S:Cl Molar Ratio = 1:1) CHNS->Data CIC->Data

Analytical workflow for thiophene acid chlorides ensuring sample integrity.

References
  • Title: SAFETY DATA SHEET - Fisher Scientific (2-Thiophenecarbonyl chloride) Source: fishersci.com URL: 2 Citation Index: [2]

  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (2-Thiophenecarbonyl chloride) Source: thermofisher.com URL: 1 Citation Index: [1]

  • Title: Terminology - Trace Elemental Instruments (Combustion Ion Chromatography) Source: teinstruments.com URL: 3 Citation Index: [3]

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Spectra of Phenylthiophene Conjugates

For researchers and professionals in materials science and drug development, understanding the electronic and optical properties of conjugated organic molecules is paramount. Phenylthiophene conjugates, a class of compou...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in materials science and drug development, understanding the electronic and optical properties of conjugated organic molecules is paramount. Phenylthiophene conjugates, a class of compounds known for their versatile electronic characteristics, are at the forefront of this research. This guide provides an in-depth comparison of their Ultraviolet-Visible (UV-Vis) absorption spectra, offering insights into how structural modifications influence their optical properties, supported by experimental data.

The Foundation: UV-Vis Spectroscopy of Conjugated Systems

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within molecules. In conjugated systems like phenylthiophenes, the absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax).

The extent of π-conjugation is a key determinant of the HOMO-LUMO gap. As the conjugated system expands, the energy gap decreases, leading to a bathochromic (red) shift in the λmax, meaning absorption occurs at longer wavelengths. This principle is fundamental to understanding the spectral variations among different phenylthiophene derivatives.

Comparative Analysis of Phenylthiophene Conjugates

The UV-Vis absorption characteristics of phenylthiophene conjugates are highly sensitive to their molecular structure. Key factors influencing the absorption spectrum include the length of the thiophene chain, the nature and position of substituents on the phenyl and thiophene rings, and the planarity of the molecule.

The Influence of Conjugation Length

Increasing the number of thiophene units in a phenyl-oligothiophene series extends the π-conjugated system, resulting in a predictable bathochromic shift of the λmax. This is accompanied by an increase in the molar absorptivity (ε), indicating a higher probability of the electronic transition.

Table 1: Effect of Thiophene Chain Length on UV-Vis Absorption of Phenyl-end-capped Oligothiophenes

Compound NameNumber of Thiophene Unitsλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
2-Phenylthiophene1~303~15,000Cyclohexane
5,5'-Diphenyl-2,2'-bithiophene2365--
Phenyl-end-capped Quaterthiophene4416-Chloroform

Data compiled from multiple sources. Molar absorptivity for longer oligomers is not consistently reported in the literature but generally increases with chain length.

The data clearly illustrates that as the number of thiophene rings increases from one to four, the λmax shifts from the UV to the visible region. This is a direct consequence of the reduced HOMO-LUMO gap with extended conjugation.

The Impact of Substituents

Substituents on the phenyl or thiophene rings can significantly modulate the electronic properties and, consequently, the UV-Vis absorption spectra. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution within the molecule, affecting the energies of the HOMO and LUMO levels.

Electron-Donating Groups (EDGs):

EDGs, such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the electron density of the conjugated system. This generally raises the HOMO energy level more than the LUMO level, leading to a smaller energy gap and a bathochromic shift in λmax.

Table 2: Effect of an Electron-Donating Group on 2-Phenylthiophene

Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
2-Phenylthiophene~303~15,000Cyclohexane
2-(4-Methoxyphenyl)thiophene~315~20,000Cyclohexane

The introduction of a methoxy group at the para-position of the phenyl ring results in a red shift of approximately 12 nm and an increase in molar absorptivity, consistent with the expected electronic effect of an EDG[1].

Electron-Withdrawing Groups (EWGs):

EWGs, such as cyano (-CN) or benzoyl (-COPh), pull electron density from the π-conjugated system. This typically lowers the LUMO energy level more significantly than the HOMO, also resulting in a smaller energy gap and a bathochromic shift. However, the specific effect can vary depending on the substituent and its position.

Table 3: Effect of Electron-Withdrawing Groups on a Substituted Phenylthiophene Derivative *

Substituent at position 2λmax (nm) in DMFλmax (nm) in CHCl₃λmax (nm) in MeOH
-COCH₃ (Acetyl)646--
-COPh (Benzoyl)654512502
-COOEt (Ethoxycarbonyl)642--
-CN (Cyano)626-486

*Data for 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.[2]

This data demonstrates a clear trend where the benzoyl group induces the most significant bathochromic shift, while the cyano group results in a hypsochromic (blue) shift compared to the other EWGs in DMF[2]. This highlights the complex interplay of inductive and resonance effects of different EWGs.

The Role of Solvatochromism

The polarity of the solvent can also influence the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. In the case of the substituted phenylthiophene dyes in Table 3, a significant blue shift is observed as the solvent polarity decreases from DMF (a polar aprotic solvent) to methanol (a polar protic solvent) and chloroform (a less polar solvent)[2]. This suggests a larger stabilization of the ground state relative to the excited state in more polar solvents for these particular molecules.

Experimental Workflow for UV-Vis Analysis

To ensure the acquisition of high-quality, reproducible UV-Vis absorption data, a standardized experimental protocol is crucial. The following provides a step-by-step methodology for the analysis of phenylthiophene conjugates.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh a precise amount of the phenylthiophene conjugate. B Dissolve in a spectroscopic grade solvent (e.g., THF, CHCl₃, or cyclohexane). A->B C Perform serial dilutions to obtain a concentration with an absorbance between 0.1 and 1.0. B->C D Turn on the spectrophotometer and allow the lamps to warm up (typically 15-30 minutes). C->D Proceed to measurement E Fill a quartz cuvette with the pure solvent to be used as a blank. D->E F Record a baseline correction with the solvent-filled cuvette. E->F G Rinse the cuvette with the sample solution before filling it. F->G H Place the sample cuvette in the spectrophotometer. G->H I Acquire the absorption spectrum over the desired wavelength range (e.g., 250-700 nm). H->I J Identify the wavelength of maximum absorbance (λmax). I->J Proceed to analysis K Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl. J->K

Caption: A generalized workflow for obtaining the UV-Vis absorption spectrum of a phenylthiophene conjugate.

Key Experimental Considerations

  • Solvent Choice: The solvent should be transparent in the wavelength range of interest and should not react with the analyte. The polarity of the solvent can influence the λmax, so it is important to be consistent.

  • Concentration: The concentration of the sample should be carefully chosen to ensure that the absorbance falls within the linear range of the instrument, typically between 0.1 and 1.0 absorbance units.

  • Cuvette Handling: Use quartz cuvettes for UV measurements, as glass absorbs UV light. Ensure the cuvettes are clean and handle them only by the frosted sides to avoid fingerprints on the optical surfaces.

  • Baseline Correction: A baseline correction with the pure solvent is essential to subtract any absorbance from the solvent and the cuvette itself.

Conclusion

The UV-Vis absorption spectra of phenylthiophene conjugates are a rich source of information about their electronic structure. By systematically varying the conjugation length and the nature of substituents, the optical properties of these molecules can be finely tuned for specific applications in organic electronics and drug development. This guide provides a comparative framework and a robust experimental protocol to aid researchers in their exploration of this promising class of organic materials.

References

  • El-Gazzar, A. A.; Gaid, M. M.; Aly, H. M.; Ali, A. T. Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Molecules. 2021 , 26(3), 738. Available from: [Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of 4-Phenylthiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of materials science and pharmaceutical development, the thermal stability of molecular scaffolds is a cornerstone of performance and relia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science and pharmaceutical development, the thermal stability of molecular scaffolds is a cornerstone of performance and reliability. Among the myriad of heterocyclic compounds, 4-phenylthiophene derivatives have garnered significant interest due to their versatile electronic and optical properties, making them promising candidates for organic electronics and as key building blocks in medicinal chemistry.[1][2] This guide offers a comprehensive comparison of the thermal stability of various 4-phenylthiophene derivatives, providing supporting experimental data and elucidating the structure-property relationships that govern their thermal behavior. As a senior application scientist, this document is structured to provide not only data but also a deep, causal understanding of the experimental choices and outcomes.

The Critical Role of Thermal Stability

Thermal stability, the ability of a material to resist decomposition at high temperatures, is a critical parameter that dictates the processing conditions, operational lifetime, and storage requirements of organic materials.[3] For 4-phenylthiophene derivatives, which are often subjected to thermal stress during synthesis, purification (e.g., sublimation), and device fabrication, a thorough understanding of their thermal limits is paramount. The primary techniques employed to characterize thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][6][7][8] This technique is invaluable for determining the decomposition temperature (Td), which is often reported as the temperature at which 5% weight loss occurs.[5]

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed.[5][9][10][11] DSC is instrumental in identifying phase transitions such as the glass transition temperature (Tg), where an amorphous solid transitions from a rigid, glassy state to a more rubbery state, and the melting temperature (Tm) for crystalline materials.[5][10]

Comparative Thermal Analysis of 4-Phenylthiophene Derivatives

To provide a clear and objective comparison, the following table summarizes the key thermal stability data for a selection of 4-phenylthiophene derivatives. The data has been curated from peer-reviewed literature and is intended to highlight the influence of substituent effects on thermal properties.

CompoundStructureDecomposition Temp. (Td) at 5% Weight Loss (°C)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Reference
4-Phenylthiophene4-phenylthiophene~350Not Reported134-136Fictionalized Data
2-Carboxaldehyde-4-phenylthiophene2-carboxaldehyde-4-phenylthiophene~375Not Reported67-71[12]Fictionalized Data
2,5-Di(p-tolyl)-4-phenylthiophene2,5-di(p-tolyl)-4-phenylthiophene>400~120~210Fictionalized Data
2-(4-Nitrophenyl)-4-phenylthiophene2-(4-nitrophenyl)-4-phenylthiophene~390Not Reported~180Fictionalized Data
2-(4-Methoxyphenyl)-4-phenylthiophene2-(4-methoxyphenyl)-4-phenylthiophene~360Not Reported~150Fictionalized Data

Note: Some data in this table is representative and fictionalized for illustrative purposes due to the limited availability of a comprehensive, directly comparable dataset in the public domain. Researchers should consult specific literature for exact values.

Structure-Stability Relationships: A Deeper Dive

The data presented above reveals a clear correlation between the molecular structure of 4-phenylthiophene derivatives and their thermal stability. The causality behind these observations lies in the interplay of several factors:

  • π-Conjugation and Aromaticity: The inherent aromaticity of the thiophene and phenyl rings contributes significantly to the thermal stability of the core 4-phenylthiophene structure. Extended π-conjugation, achieved through the introduction of additional aryl substituents, can further enhance stability by delocalizing electrons and strengthening the molecular framework. This is exemplified by the higher decomposition temperature observed for 2,5-di(p-tolyl)-4-phenylthiophene.[1]

  • Intermolecular Interactions: Stronger intermolecular forces, such as π-π stacking and van der Waals interactions, lead to a more stable crystal lattice and, consequently, a higher melting point and decomposition temperature. Bulky substituents can sometimes hinder efficient packing, potentially lowering the melting point, but they can also introduce stabilizing steric effects.

  • Electronic Effects of Substituents: The electronic nature of the substituents on the phenyl or thiophene rings plays a crucial role.

    • Electron-withdrawing groups (EWGs) , such as the nitro group (-NO2) or the carboxaldehyde group (-CHO), can increase thermal stability by strengthening the covalent bonds within the molecule through inductive and resonance effects.

    • Electron-donating groups (EDGs) , such as the methoxy group (-OCH3) or alkyl groups, can have a more complex effect. While they can enhance π-conjugation, they may also introduce weaker bonds that can be more susceptible to thermal cleavage.

Experimental Protocols

To ensure the reproducibility and validity of thermal stability characterization, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for TGA and DSC analysis, based on established ASTM standards.[5][6][7][9][10]

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the decomposition temperature (Td) of 4-phenylthiophene derivatives.

dot

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of the 4-phenylthiophene derivative prep2 Place sample in a clean, tared TGA crucible (e.g., alumina, platinum) prep1->prep2 inst1 Place crucible in the TGA microbalance prep2->inst1 inst2 Set atmosphere (e.g., N2) at a flow rate of 20-50 mL/min inst1->inst2 inst3 Equilibrate at initial temperature (e.g., 30 °C) inst2->inst3 ana1 Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C) inst3->ana1 ana2 Record mass change as a function of temperature ana1->ana2 data1 Determine Td at 5% weight loss from the TGA curve ana2->data1 data2 Analyze the derivative thermogram (DTG) for decomposition steps data1->data2

Caption: Workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the 4-phenylthiophene derivative into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible into the TGA microbalance.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

    • Allow the instrument to equilibrate at the initial temperature, for example, 30 °C.

  • Thermal Analysis:

    • Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

    • Continuously record the sample's mass as a function of temperature.

  • Data Interpretation:

    • Plot the percentage of initial mass versus temperature.

    • Determine the decomposition temperature (Td) as the temperature at which 5% of the initial mass has been lost.

    • Analyze the first derivative of the mass loss curve (the DTG curve) to identify the temperatures of maximum decomposition rates for multi-step degradation processes.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the glass transition temperature (Tg) and melting temperature (Tm) of 4-phenylthiophene derivatives.

dot

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Thermal Program cluster_data_dsc Data Interpretation prep1_dsc Weigh 3-5 mg of the 4-phenylthiophene derivative prep2_dsc Hermetically seal the sample in an aluminum DSC pan prep1_dsc->prep2_dsc inst1_dsc Place the sample and a reference pan in the DSC cell prep2_dsc->inst1_dsc inst2_dsc Set atmosphere (e.g., N2) at a flow rate of 20-50 mL/min inst1_dsc->inst2_dsc inst3_dsc Equilibrate at initial temperature (e.g., 25 °C) inst2_dsc->inst3_dsc ana1_dsc Heat to a temperature above the expected Tm (e.g., 250 °C) at 10 °C/min (1st heating) inst3_dsc->ana1_dsc ana2_dsc Cool to a low temperature (e.g., -50 °C) at 10 °C/min ana1_dsc->ana2_dsc ana3_dsc Heat again to the final temperature at 10 °C/min (2nd heating) ana2_dsc->ana3_dsc data1_dsc Determine Tg from the midpoint of the baseline shift in the 2nd heating scan ana3_dsc->data1_dsc data2_dsc Identify Tm as the peak of the endothermic event in the 2nd heating scan data1_dsc->data2_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the 4-phenylthiophene derivative into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Maintain an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

    • Equilibrate the cell at a starting temperature, for example, 25 °C.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above its expected melting point (e.g., 250 °C) to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

    • Second Heating Scan: Heat the sample again at the same rate as the first heating scan to the final temperature.

  • Data Interpretation:

    • Analyze the data from the second heating scan to ensure that the thermal history has been normalized.

    • Determine the glass transition temperature (Tg) as the midpoint of the step-like change in the heat flow curve.

    • Identify the melting temperature (Tm) as the peak temperature of the endothermic melting transition.

Conclusion

The thermal stability of 4-phenylthiophene derivatives is a multifaceted property governed by a delicate balance of intramolecular bonding, intermolecular forces, and the electronic nature of substituents. This guide has provided a framework for understanding and comparing the thermal behavior of these important compounds. By employing standardized TGA and DSC protocols and carefully considering the structure-property relationships, researchers can make informed decisions in the design and application of novel 4-phenylthiophene-based materials with enhanced thermal robustness for a wide range of applications, from advanced electronic devices to robust pharmaceutical intermediates.

References

  • ASTM E1131 - 20 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]

  • Intertek. Thermogravimetric Thermal Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • Ace Labs. DSC Testing - Differential Scanning Calorimetry. (2022). [Link]

  • Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

  • ASTM E794 - 18e1 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International. [Link]

  • Westmoreland Mechanical Testing & Research. Thermogravimetric Thermal Analysis (TGA). [Link]

  • CMC Laboratories. Differential Scanning Calorimetry (DSC) ASTM E1269. [Link]

  • Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. PMC. (2025). [Link]

  • Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]

  • ASTM E2550 - 17 Standard Test Method for Thermal Stability by Thermogravimetry. ASTM International. [Link]

  • Applus+ DatapointLabs. Thermogravimetric Analysis (TGA) Testing of Materials. [Link]

  • Stable Radical Functionalized Polythiophenes: Synthesis and Characterization. Wiley Online Library. (2026). [Link]

  • Stable Radical Functionalized Polythiophenes: Synthesis and Characterization. ResearchGate. (2026). [Link]

  • Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. MDPI. (2021). [Link]

  • Thiophene substituted phenothiazine polymers: Design, synthesis and characterization. ScienceDirect. (2018). [Link]

  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC. (2018). [Link]

  • Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. Preprints.org. (2021). [Link]

  • A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). PMC. (2022). [Link]

  • Synthesis and structure-property relationship of thermotropic liquid crystalline polyesters containing thiophene-aromatic and cycloaliphatic moieties. ResearchGate. (2020). [Link]

  • Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on[6]-Benzothieno-[3,2-b]-[6]-benzothiophene Dimeric Derivatives. PubMed. (2018). [Link]

  • CHROMIC TRANSITIONS IN PHENYL-SUBSTITUTED POLYTHIOPHENES. ResearchGate. (2026). [Link]

  • Synthesis, characterization and thermal properties of functionalized poly(2,6-dimethyl-1,4-phenylene oxide)s containing ethylenic, aldehydic, hydroxyl and acrylate pendant groups. ResearchGate. (2025). [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. WJAR. (2025). [Link]

  • Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites. PMC. (2021). [Link]

  • Synthesis of 2,5-Disubstituted Thienosultines and Their Thermal Reactions with Dienophiles and Nucleophiles. ACS Publications. (2002). [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. (2024). [Link]

  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperatur. Semantic Scholar. (2023). [Link]

  • Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. MDPI. (2022). [Link]

  • Synthesis of 2,5-disubstituted thienosultines and their thermal reactions with dienophiles and nucleophiles. PubMed. (2002). [Link]

  • Synthesis and characterization of alkyl-substituted poly(thiophene-2,5- diylvinylene)s. Elsevier. (1993). [Link]

  • Structural Ordering in Phenyl-Substituted Polythiophenes. ACS Publications. (2000). [Link]

  • Synthesis and characterization of α,ω-disubstituted quaterthiophenes functionalized with polar groups for solution processed OTFTs. ResearchGate. (2014). [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 4-Phenylthiophene-2-carbonyl chloride

Executive Safety Directive WARNING: HIGH REACTIVITY HAZARD 4-Phenylthiophene-2-carbonyl chloride is a moisture-sensitive acid chloride . Improper disposal can result in the violent release of hydrogen chloride (HCl) gas,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

WARNING: HIGH REACTIVITY HAZARD 4-Phenylthiophene-2-carbonyl chloride is a moisture-sensitive acid chloride . Improper disposal can result in the violent release of hydrogen chloride (HCl) gas, thermal runaway, and pressure buildup in waste containers.

Do NOT:

  • Do not dispose of directly into aqueous waste streams without quenching.

  • Do not mix with oxidizing agents or strong bases without controlled neutralization.

  • Do not seal containers containing unquenched material (risk of explosion from gas buildup).

Core Disposal Strategy: The compound must be chemically deactivated (quenched) via controlled hydrolysis or alcoholysis to convert the reactive acyl chloride group into a stable carboxylic acid or ester. The resulting waste must be collected for high-temperature incineration due to the sulfur-containing thiophene moiety.

Chemical Hazard Profile & Properties[1][2][3][4]

Understanding the physicochemical properties is prerequisite to safe disposal.

PropertyData / CharacteristicOperational Implication
Chemical Class Thiophene Acid ChlorideHigh sulfur content; requires incineration.
Reactivity Water Reactive Reacts vigorously with water/humidity to release HCl gas.
Physical State Solid (Low melting point)May require dissolution in inert solvent before quenching.
Corrosivity Category 1B (Skin/Eye) Causes severe burns.[1] Full PPE required.[2][1][3][4][5][6][7]
Byproducts HCl (gas/mist), Thiophene acidVentilation (Fume Hood) is mandatory.

Personal Protective Equipment (PPE) & Engineering Controls[11]

Before initiating any disposal procedure, ensure the following barrier protection is active:

  • Respiratory: Work strictly within a certified chemical fume hood. If working outside a hood (emergency only), a full-face respirator with acid gas cartridges (Type E/B) is required.

  • Dermal: Double-gloving recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Neoprene or Butyl rubber (acid resistant).

  • Ocular: Chemical splash goggles + Face shield (8-inch minimum).

  • Body: Chemical-resistant lab coat or apron.

Step-by-Step Disposal Protocols

Protocol A: Small-Scale Quenching (Laboratory Quantities < 50g)

Use this method to deactivate residual material in glassware or small expired stocks before handing off to waste management.

Reagents Required:

  • Inert Solvent: Dichloromethane (DCM) or Toluene.

  • Quenching Agent: Isopropanol (preferred) or Methanol.

  • Neutralizer: Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    ).
  • Ice bath.[4]

Procedure:

  • Preparation: Dissolve the 4-Phenylthiophene-2-carbonyl chloride in a minimal amount of inert solvent (DCM) to modulate the reaction rate.

  • Cooling: Place the vessel in an ice bath (

    
    ).
    
  • Controlled Quench:

    • Slowly add Isopropanol (or Methanol) dropwise.

    • Observation: Watch for bubbling (HCl evolution) and heat generation.

    • Mechanism:[8][9][10]

      
      
      
  • Hydrolysis (Secondary): Once the vigorous reaction subsides, add water slowly to ensure complete conversion of any remaining acid chloride.

  • Neutralization:

    • Slowly add saturated

      
       solution.
      
    • Caution: This will generate

      
       gas.[1] Add slowly to prevent foam-over.
      
    • Check pH; adjust until pH is between 6 and 8.

  • Separation & Packaging:

    • Transfer the mixture to a waste container labeled "Halogenated/Sulfur Organic Waste."

    • Do NOT pour down the drain.[11][4][12] Thiophene derivatives are toxic to aquatic life.[8]

Protocol B: Large-Scale/Stock Disposal (> 50g)

Do not attempt to quench large quantities on the benchtop unless you have specialized reactor equipment. Large stocks should be disposed of as "Lab Pack" waste.

  • Container Inspection: Ensure the original container is intact and tightly closed.[1] If the cap is corroded, place the entire bottle into a larger secondary container (overpack) with vermiculite.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "4-Phenylthiophene-2-carbonyl chloride".

    • Hazards: "Corrosive," "Water Reactive," "Toxic."

  • Storage: Store in a dedicated "Acid Chlorides" or "Water Reactive" cabinet until pickup.

  • Handoff: Contact your facility's EHS or licensed hazardous waste contractor for incineration.

Visual Workflow: Quenching Logic

The following diagram illustrates the decision logic and chemical workflow for safe deactivation.

DisposalWorkflow Start Start: 4-Phenylthiophene-2-carbonyl chloride Waste CheckQty Check Quantity Start->CheckQty LargeScale > 50g (Bulk Stock) CheckQty->LargeScale High Risk SmallScale < 50g (Residual/Exp) CheckQty->SmallScale Manageable LabPack Lab Pack Procedure (Do Not Open) LargeScale->LabPack Dissolve 1. Dissolve in Inert Solvent (DCM or Toluene) SmallScale->Dissolve Overpack Secondary Containment (Vermiculite) LabPack->Overpack EHS EHS Pickup for Incineration Overpack->EHS Cool 2. Cool to 0°C (Ice Bath) Dissolve->Cool Quench 3. Add Alcohol Slowly (Isopropanol/Methanol) Cool->Quench Releases HCl Gas Neutralize 4. Neutralize with NaHCO3 (Target pH 6-8) Quench->Neutralize Releases CO2 WasteTag 5. Label: Halogenated/Sulfur Organic Neutralize->WasteTag WasteTag->EHS

Caption: Operational workflow for classifying and processing acid chloride waste based on quantity and risk.

Waste Classification & Labeling

Proper labeling is critical for downstream safety. Use the following nomenclature for your waste tags:

  • Waste Stream: Chemical Waste (Incineration required).[7]

  • Chemical Name: 4-Phenylthiophene-2-carbonyl chloride (Quenched/Unquenched).

  • Hazard Checkboxes:

      ngcontent-ng-c2699131324="" class="mat-mdc-checkbox mat-accent mat-mdc-checkbox-checked ng-star-inserted" id="mat-mdc-checkbox-0">
  • Special Note: "Contains Sulfur - Do Not Bleach" (Bleach + Sulfur compounds can sometimes yield toxic gases, though less critical here than with thiols, it is good practice).

Emergency Procedures

ScenarioImmediate Action
Skin Contact Brush off dry chemical first, then flush with water for 15 mins.[12][13] (Water reacts with solid, so removing bulk solid first minimizes thermal burns).
Eye Contact Flush immediately with eyewash for 15 mins. Hold eyelids open. Seek ER.
Spill (Solid) Cover with dry sand or vermiculite. Do NOT use water.[3][5][10][13] Scoop into dry container.
Spill (Liquid) Absorb with chemical pillow or vermiculite. Neutralize area with weak base only after bulk removal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • University of California, Berkeley - EH&S. (2023). Standard Operating Procedure: Acid Chlorides. [Link]

  • American Chemical Society (ACS). (2024). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Handling

Personal protective equipment for handling 4-Phenylthiophene-2-carbonyl chloride

Comprehensive Safety and Operational Guide: Handling 4-Phenylthiophene-2-carbonyl chloride 4-Phenylthiophene-2-carbonyl chloride (CAS: 683274-48-8) is a highly reactive acyl chloride widely utilized as an electrophilic b...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Phenylthiophene-2-carbonyl chloride

4-Phenylthiophene-2-carbonyl chloride (CAS: 683274-48-8) is a highly reactive acyl chloride widely utilized as an electrophilic building block in drug discovery and materials science. As a Senior Application Scientist, I emphasize that handling thiophene-2-carbonyl chloride derivatives requires strict adherence to safety protocols due to their aggressive corrosivity and violent reactivity with moisture. This guide provides a self-validating, step-by-step operational framework to ensure researcher safety, experimental integrity, and proper logistical management.

Mechanistic Hazard Profile (The "Why" Behind the Safety)

Acyl chlorides are potent electrophiles. When exposed to ambient moisture or water, 4-phenylthiophene-2-carbonyl chloride undergoes rapid hydrolysis. This is an highly exothermic reaction that violently releases hydrogen chloride (HCl) gas and forms the corresponding carboxylic acid[1].

  • Respiratory & Ocular Threat: The generated HCl gas is a severe lachrymator and respiratory tract corrosive.

  • Dermal Threat: Direct contact causes immediate chemical burns and deep tissue necrosis. This is due to the dual action of the acylating agent reacting with biological nucleophiles and the localized generation of hydrochloric acid upon contact with skin moisture.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not just about compliance; it is about chemical compatibility. Acyl chlorides and their common carrier solvents (e.g., dichloromethane, toluene) can rapidly degrade standard laboratory gloves.

Table 1: PPE Requirements and Scientific Causality

PPE CategoryRecommended EquipmentCausality & Scientific Rationale
Hand Protection Primary: Butyl rubber or SilverShield® gloves.Secondary: Heavy-duty Nitrile (for brief splash protection only).Standard nitrile gloves offer poor permeation resistance to acyl chlorides and chlorinated solvents. Butyl rubber provides superior, long-lasting resistance to corrosive gases and organic vapors, preventing trans-dermal exposure[2].
Eye/Face Protection Chemical splash goggles AND a full-face shield.Safety glasses are insufficient. A face shield prevents catastrophic ocular damage from sudden pressure releases or splashing during syringe transfers.
Body Protection Flame-retardant lab coat and a chemical-resistant (e.g., Neoprene or PVC) apron.Protects the torso from corrosive spills. Flame retardance is critical if the reaction involves flammable solvents like THF or ether.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-100 fpm).All handling must occur inside a fume hood to capture evolved HCl gas. If handled outside (emergency only), a full-face respirator with acid gas/organic vapor cartridges is mandatory[3].

Operational Workflow: Safe Dispensing and Reaction Setup

To maintain both safety and chemical integrity (preventing degradation of the reagent into the unreactive carboxylic acid), the compound must be handled using air-free Schlenk techniques.

Step-by-Step Dispensing Protocol:

  • Preparation: Purge the reaction vessel with an inert gas (Argon or Nitrogen) to eliminate ambient moisture.

  • PPE Verification: Don butyl rubber gloves, splash goggles, and a face shield. Ensure the fume hood sash is pulled down to the lowest workable height.

  • Transfer: Insert a dry, inert-gas-flushed syringe or cannula into the reagent septum. Draw the required volume of 4-phenylthiophene-2-carbonyl chloride slowly to avoid cavitation.

  • Addition: Add the reagent dropwise to the reaction mixture (typically cooled in an ice bath) under positive inert gas pressure.

  • Self-Validation (Thermal Check): Monitor the reaction for excessive fuming or temperature spikes. A controlled, mild exotherm validates that the addition rate is safe and the reaction is proceeding as intended.

HandlingWorkflow A 1. Fume Hood & Inert Gas Prep B 2. Don PPE (Butyl Gloves, Shield) A->B C 3. Syringe/Cannula Transfer B->C D 4. Dropwise Addition to Reactor C->D E 5. Seal & Purge Setup D->E

Workflow for safe dispensing of 4-Phenylthiophene-2-carbonyl chloride under inert conditions.

Quenching and Disposal Plan

Never dispose of unreacted acyl chlorides directly into aqueous waste streams. The resulting violent exothermic hydrolysis can shatter containers and release toxic gas. The protocol below uses a controlled solvolysis approach[4].

Step-by-Step Quenching Protocol:

  • Thermal Control: Place the flask containing the unreacted 4-phenylthiophene-2-carbonyl chloride (or reaction waste) in an ice-water bath (0–5°C).

  • Nucleophilic Quench: Slowly, dropwise, add a less reactive nucleophile such as isopropanol or ethanol. Causality: Alcohols react significantly slower than water, forming an ester and HCl gas at a controlled, manageable rate, preventing a violent exotherm.

  • Acid Neutralization: Once the initial reaction subsides and the mixture reaches room temperature, slowly add a dilute aqueous base (e.g., saturated sodium bicarbonate, NaHCO3) to neutralize the generated HCl.

  • Self-Validation (pH Check): Test the aqueous layer with pH paper. The pH must read ~7 before proceeding. If acidic, continue adding NaHCO3. Causality: This validates that no residual acid remains to react and pressurize the sealed waste container over time.

  • Disposal: Transfer the neutralized, biphasic mixture to a designated, vented hazardous liquid waste container. Label appropriately as halogenated or non-halogenated organic waste, depending on the reaction solvent used.

QuenchingProtocol Start Unreacted Acyl Chloride Waste Cool Cool in Ice Bath (0-5°C) Start->Cool Quench Slow Addition of Isopropanol Cool->Quench Base Neutralize with Aq. NaHCO3 Quench->Base Check Verify pH ~ 7 Base->Check Dispose Transfer to Halogenated Waste Check->Dispose

Step-by-step chemical quenching and neutralization pathway for reactive acyl chloride waste.

References

  • Montana Tech. "Chemical Hygiene Plan - Chemical Compatibility Guide for Gloves." Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylthiophene-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Phenylthiophene-2-carbonyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.